(1S,2R)-2-phenylcyclopropanamine
Description
Properties
IUPAC Name |
(1S,2R)-2-phenylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315454 | |
| Record name | (+)-Tranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
79-80 °C @ 1.5-1.6 mm Hg | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
3721-28-6, 155-09-9 | |
| Record name | (+)-Tranylcypromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Tranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranylcypromine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 164-166 °C /Hydrochloride/ | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (1S,2R)-2-Phenylcyclopropanamine
Abstract
(1S,2R)-2-phenylcyclopropanamine, the dextrorotatory enantiomer of tranylcypromine, is a potent monoamine oxidase inhibitor (MAOI) with significant applications in the fields of neuropharmacology and medicinal chemistry. Its rigid cyclopropane scaffold serves as a valuable pharmacophore in the design of various therapeutic agents. This technical guide provides a comprehensive overview of the synthetic pathways and analytical characterization of this compound, intended for researchers, scientists, and professionals in drug development. The document delves into the causal relationships behind experimental choices, offering field-proven insights into the synthesis of the racemic trans-isomer and subsequent enantiomeric resolution, as well as asymmetric synthesis strategies. A detailed examination of spectroscopic and chromatographic techniques for structural elucidation and purity assessment is also presented.
Introduction: The Significance of a Constrained Scaffold
This compound, a key stereoisomer of tranylcypromine, has garnered substantial interest due to its distinct pharmacological profile. The trans-configuration of the phenyl and amino groups on the cyclopropane ring is crucial for its biological activity. The (+)-trans enantiomer, this compound, exhibits significantly greater potency as a monoamine oxidase inhibitor compared to its (-)-enantiomer[1]. This stereospecificity underscores the importance of robust synthetic and analytical methodologies to access and characterize the enantiomerically pure compound.
This guide will explore the prevalent synthetic routes, beginning with the construction of the racemic trans-2-phenylcyclopropane core, followed by methods to isolate the desired (1S,2R) enantiomer. Furthermore, we will discuss the critical analytical techniques employed to verify the structure, stereochemistry, and purity of the final compound.
Synthesis of this compound: A Strategic Approach
The synthesis of enantiomerically pure this compound can be broadly approached via two main strategies:
-
Synthesis of the racemic trans-isomer followed by chiral resolution. This is a classical and often industrially viable approach.
-
Asymmetric synthesis to directly obtain the desired enantiomer.
This section will detail a reliable method for the first strategy, which is well-documented and provides a solid foundation for obtaining the target molecule.
Racemic Synthesis of trans-2-Phenylcyclopropanamine
A common and efficient route to racemic trans-2-phenylcyclopropanamine commences with trans-cinnamic acid. The overall synthetic pathway involves the formation of the cyclopropane ring, followed by the conversion of the carboxylic acid functionality into a primary amine.
Diagram 1: Overall Synthetic Pathway from trans-Cinnamic Acid
Caption: Synthetic route to racemic trans-2-phenylcyclopropanamine.
Step 1: Esterification of trans-Cinnamic Acid
The initial step involves the protection of the carboxylic acid group as an ester to prevent side reactions during the subsequent cyclopropanation. A standard procedure involves the conversion of the carboxylic acid to its acid chloride followed by reaction with an alcohol.
-
Protocol: To a solution of trans-cinnamic acid in toluene, thionyl chloride is added, and the mixture is heated. After the reaction is complete, the solvent and excess thionyl chloride are removed under vacuum. An alcohol, such as isopropanol, is then added, and the mixture is refluxed to yield the corresponding ester[2].
Step 2: Cyclopropanation via the Corey-Chaykovsky Reaction
The formation of the cyclopropane ring is a critical step. The Corey-Chaykovsky reaction, utilizing a sulfur ylide, is a reliable method for the cyclopropanation of α,β-unsaturated esters.
-
Causality: This reaction is favored for its high diastereoselectivity, predominantly yielding the trans-cyclopropane derivative, which is the desired isomer. The reaction proceeds by the addition of the sulfur ylide to the double bond, followed by an intramolecular nucleophilic substitution to form the three-membered ring.
-
Protocol: Trimethylsulfoxonium iodide is reacted with a strong base, such as potassium tert-butoxide or sodium hydride, in a solvent like DMSO to generate the sulfur ylide in situ. The trans-cinnamic acid ester is then added to this solution, and the reaction is stirred at room temperature or slightly elevated temperatures to afford the trans-2-phenylcyclopropanecarboxylic acid ester[2].
Step 3: Saponification of the Ester
The ester protecting group is removed by hydrolysis to regenerate the carboxylic acid.
-
Protocol: The trans-2-phenylcyclopropanecarboxylic acid ester is treated with an aqueous solution of a base, such as potassium hydroxide, in an alcohol-water mixture and heated to reflux. Acidification of the reaction mixture then precipitates the trans-2-phenylcyclopropanecarboxylic acid[2].
Step 4: Conversion to the Amine via the Curtius Rearrangement
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. A key advantage of this rearrangement is the retention of configuration at the migrating carbon, which is essential for preserving the trans stereochemistry of the cyclopropane ring[3][4].
-
Mechanism Insight: The carboxylic acid is first converted to an acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. The isocyanate is then hydrolyzed to the primary amine.
-
Protocol: The trans-2-phenylcyclopropanecarboxylic acid is first converted to its acid chloride using thionyl chloride. The acid chloride is then reacted with sodium azide in a suitable solvent like toluene to form the acyl azide. The reaction mixture is heated to induce the Curtius rearrangement to the isocyanate. Finally, acidic hydrolysis of the isocyanate yields racemic trans-2-phenylcyclopropanamine, which can be isolated as its hydrochloride or sulfate salt[5]. An alternative one-pot procedure using diphenylphosphoryl azide (DPPA) can also be employed to convert the carboxylic acid directly to the isocyanate precursor[6].
Enantiomeric Resolution of rac-trans-2-Phenylcyclopropanamine
With the racemic mixture in hand, the next critical step is the separation of the enantiomers. Classical resolution via the formation of diastereomeric salts is a widely used and effective method.
-
Principle: The racemic amine is reacted with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization[7].
-
Protocol: A common resolving agent for amines is (+)-tartaric acid. The racemic trans-2-phenylcyclopropanamine is dissolved in a suitable solvent, and a solution of (+)-tartaric acid is added. The diastereomeric salt of the (-)-amine with (+)-tartaric acid often crystallizes preferentially. After several recrystallizations to achieve high diastereomeric purity, the salt is treated with a base to liberate the enantiomerically enriched (-)-amine. The desired (+)-enantiomer, this compound, can then be recovered from the mother liquor. The efficiency of the resolution can be monitored by chiral HPLC[8].
Diagram 2: Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of racemic amine.
Asymmetric Synthesis Approaches
While chiral resolution is a robust method, asymmetric synthesis offers a more elegant and potentially more efficient route to the desired enantiomer by avoiding the loss of 50% of the material. Asymmetric cyclopropanation of styrene is a key strategy.
-
Concept: A chiral catalyst is used to control the stereochemical outcome of the cyclopropanation reaction, leading to an enantiomerically enriched cyclopropane derivative.
-
Example: The asymmetric cyclopropanation of styrene with a diazoacetate can be catalyzed by chiral copper(I) complexes with oxazoline ligands, yielding enantiomerically enriched 2-phenylcyclopropanecarboxylates[9]. Subsequent hydrolysis and Curtius rearrangement, which proceed with retention of configuration, would then lead to the enantiomerically enriched amine. Biocatalytic approaches using engineered enzymes are also emerging as powerful tools for stereoselective cyclopropanation[3].
Characterization of this compound
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the molecule.
-
¹H NMR: The proton NMR spectrum of trans-2-phenylcyclopropanamine is characterized by distinct signals for the aromatic protons and the protons of the cyclopropane ring. The chemical shifts and coupling constants of the cyclopropyl protons are particularly informative for confirming the trans stereochemistry. For the hydrochloride salt in CD₃OD, the cyclopropyl protons appear as multiplets in the range of δ 1.46-3.16 ppm[6]. The aromatic protons typically appear in the range of δ 7.2-7.4 ppm. The methine proton adjacent to the amino group is a key diagnostic signal.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the phenyl group and the three carbons of the cyclopropane ring. For a derivative, the cyclopropyl carbons appear around δ 11.9, 12.3, and 30.0 ppm in CD₃OD[6].
Table 1: Representative NMR Data for a trans-2-Phenylcyclopropane Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | 7.20-7.40 | m |
| ¹H | 3.12-3.16 | m |
| ¹H | 2.32-2.37 | m |
| ¹H | 1.46-1.58 | m |
| ¹³C | 138.9-147.6 | m (Aromatic) |
| ¹³C | 30.0 | s |
| ¹³C | 12.3 | s |
| ¹³C | 11.9 | s |
| Note: Data is for a fluorinated derivative and serves as a reference for expected chemical shift ranges[6]. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (C₉H₁₁N), the expected molecular weight is approximately 133.19 g/mol [10].
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial tool for assessing the purity of the synthesized compound. For chiral molecules like this compound, chiral HPLC is essential for determining the enantiomeric excess (e.e.).
-
Principle of Chiral HPLC: Chiral separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the chiral selector of the CSP, leading to different retention times and thus their separation[11][12][13][14].
-
Method Development: The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and versatile for the separation of a broad range of chiral compounds[12]. Method development involves screening different CSPs and optimizing the mobile phase (typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol, often with a small amount of an amine or acid modifier) to achieve baseline separation of the enantiomers[13].
Table 2: General Parameters for Chiral HPLC Method Development
| Parameter | Typical Conditions | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Broad applicability for amine compounds. |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Normal phase mode is often effective for these compounds. |
| Additive | Diethylamine or Trifluoroacetic acid (0.1%) | Improves peak shape and resolution for basic or acidic analytes. |
| Flow Rate | 0.5 - 1.5 mL/min | Optimized for resolution and analysis time. |
| Detection | UV at 254 nm | Phenyl group provides strong UV absorbance. |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the absolute stereochemistry and three-dimensional structure of a molecule. The crystal structure of this compound hydrochloride has been determined, providing definitive evidence of its atomic arrangement.
-
Significance: This technique is the gold standard for stereochemical assignment. The resulting crystallographic data, including bond lengths, bond angles, and crystal packing information, is invaluable for understanding the molecule's conformation and intermolecular interactions. The structure of the hydrochloride salt is available in the Cambridge Crystallographic Data Centre (CCDC) database.
Conclusion and Future Perspectives
The synthesis and characterization of this compound require a meticulous and multi-faceted approach. The established route via racemic synthesis followed by chiral resolution remains a practical and widely used method. However, the development of efficient and scalable asymmetric synthetic routes continues to be an active area of research, with the potential to significantly improve the overall efficiency of obtaining the enantiomerically pure compound.
The analytical characterization of this compound relies on a combination of powerful techniques. NMR and mass spectrometry are indispensable for structural verification, while chiral HPLC is the workhorse for determining enantiomeric purity. The availability of single-crystal X-ray diffraction data provides the ultimate confirmation of its absolute stereochemistry.
As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of more efficient, cost-effective, and environmentally benign methods for the synthesis and analysis of chiral molecules like this compound will remain a key focus for the scientific community.
References
- 1. A Stereoconvergent Cyclopropanation Reaction of Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (+)-Tranylcypromine | C9H11N | CID 26070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]
(1S,2R)-2-Phenylcyclopropanamine: A Multifaceted Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
(1S,2R)-2-phenylcyclopropanamine, the dextrorotatory enantiomer of the racemic drug Tranylcypromine, is a small molecule with a rich and evolving pharmacological profile.[1] Initially developed as an analog of amphetamine, its potent and irreversible inhibition of monoamine oxidase (MAO) established it as a powerful antidepressant for treatment-resistant major depressive disorder.[2][3] However, contemporary research has unveiled a second, equally compelling mechanism of action: the inhibition of lysine-specific demethylase 1 (LSD1), an epigenetic modulator implicated in various cancers.[3][4][5] This guide provides an in-depth exploration of the dual mechanisms of this compound, its stereochemical nuances, and the experimental methodologies used to characterize its activity.
Part 1: The Canonical Mechanism - Monoamine Oxidase Inhibition
The primary and most well-characterized mechanism of action of Tranylcypromine is the irreversible inhibition of monoamine oxidase (MAO).[2][6] MAO enzymes are flavin adenine dinucleotide (FAD)-dependent enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters.[7]
There are two main isoforms of MAO:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is primarily associated with antidepressant effects.[7]
-
MAO-B: Preferentially metabolizes dopamine and phenylethylamine. Its inhibition is a therapeutic strategy in Parkinson's disease.[7]
Tranylcypromine is a non-selective inhibitor, acting on both MAO-A and MAO-B.[8][9] Its cyclopropylamine structure acts as a mechanism-based inactivator. The enzyme oxidizes the amine, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, rendering the enzyme permanently inactive.[6] This irreversible inhibition is the reason for Tranylcypromine's long-lasting pharmacodynamic effects, which can persist for days to weeks despite its short plasma half-life of about 2 hours.[2][10]
The functional consequence of MAO inhibition is a significant increase in the synaptic concentrations of key neurotransmitters—serotonin, norepinephrine, and dopamine—which is believed to be the basis of its potent antidepressant and anxiolytic effects.[2][6][8]
Caption: Primary Mechanism: Irreversible inhibition of MAO by Tranylcypromine.
Stereoselective Effects on Monoaminergic Systems
Tranylcypromine is administered clinically as a racemic mixture of the (+)-(1S,2R) and (-)-(1R,2S) enantiomers.[11] Research indicates that these stereoisomers have differential effects on monoaminergic neurotransmission.[12][13]
-
The (+)-(1S,2R)-enantiomer (d-isomer) appears to have a more pronounced influence on the serotonergic system.[12][14] Studies in rats have shown that (+)-TCP is more effective at increasing brain serotonin levels.[14]
-
The (-)-(1R,2S)-enantiomer (l-isomer) primarily affects catecholaminergic neurotransmission, including norepinephrine and dopamine systems.[12]
This stereoselectivity suggests that the overall clinical profile of racemic Tranylcypromine is a composite of the distinct actions of its individual enantiomers.[12][13]
| Enantiomer | Primary Monoaminergic System Affected | Reference |
| (+)-(1S,2R)-Tranylcypromine | Serotonergic (Tryptaminergic) | [12][14] |
| (-)-(1R,2S)-Tranylcypromine | Catecholaminergic | [12] |
Part 2: The Emergent Mechanism - Lysine-Specific Demethylase 1 (LSD1) Inhibition
A paradigm-shifting discovery revealed that Tranylcypromine is also a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[4][15] LSD1 is a FAD-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone tails (specifically H3K4me1/2 and H3K9me1/2).[4][5]
LSD1 is frequently overexpressed in various cancers, and its activity is linked to the suppression of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state.[4][5] By inhibiting LSD1, Tranylcypromine can lead to the re-expression of silenced genes, promoting cell differentiation and inhibiting cancer cell growth.[4] This has positioned Tranylcypromine and its derivatives as promising therapeutic agents in oncology, particularly for acute myeloid leukemia (AML) and other hematologic malignancies.[3][16]
The mechanism of LSD1 inhibition mirrors that of MAO inhibition. Tranylcypromine acts as a mechanism-based inactivator, forming a covalent adduct with the enzyme's FAD cofactor.[15] While Tranylcypromine itself shows limited selectivity between MAOs and LSD1, its scaffold has become a privileged structure for designing highly potent and selective next-generation LSD1 inhibitors for cancer therapy.[16][17]
Caption: Secondary Mechanism: Irreversible inhibition of LSD1 by Tranylcypromine.
Part 3: Other Pharmacological Activities & Considerations
Beyond its two primary mechanisms, Tranylcypromine exhibits other pharmacological effects:
-
Norepinephrine Reuptake Inhibition: At higher therapeutic doses (40-60mg/day), Tranylcypromine can also act as a norepinephrine reuptake inhibitor, further contributing to its antidepressant effects.[10][18]
-
Cytochrome P450 (CYP) Inhibition: Tranylcypromine is known to inhibit CYP2A6 at therapeutic concentrations.[2][10] It also shows weak inhibitory effects on CYP2C19, CYP2C9, and CYP2D6, although the clinical significance of these interactions is generally low at standard doses.[19]
Part 4: Experimental Protocols for Mechanistic Validation
Elucidating the inhibitory activity of compounds like this compound requires robust and validated biochemical assays. The following protocols provide a framework for quantifying its effects on both MAO and LSD1 in vitro.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a continuous spectrophotometric method for assessing MAO-A and MAO-B inhibition.[20]
Objective: To determine the IC₅₀ value of this compound against human recombinant MAO-A and MAO-B.
Principle: The assay measures the enzymatic conversion of a substrate to a product with a distinct absorbance spectrum. For MAO-A, kynuramine is used as a substrate, which is converted to 4-hydroxyquinoline. For MAO-B, benzylamine is the substrate, converted to benzaldehyde.[20]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound (test inhibitor)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Potassium phosphate buffer (pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of test concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add:
-
Potassium phosphate buffer.
-
A specific concentration of the test inhibitor or control inhibitor.
-
MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. This step is critical for irreversible inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance over time using the plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vitro Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
This protocol details a horseradish peroxidase (HRP)-coupled assay to measure LSD1 activity.[21]
Objective: To determine the IC₅₀ value of this compound against human recombinant LSD1.
Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct.[16] This assay couples the production of H₂O₂ to the HRP-catalyzed oxidation of a fluorogenic or chromogenic substrate (e.g., Amplex Red), allowing for continuous monitoring of enzyme activity.[22]
Materials:
-
Human recombinant LSD1 enzyme
-
This compound (test inhibitor)
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
HEPES or similar buffer (pH 7.5)
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor as described in the MAO assay protocol.
-
Assay Cocktail Preparation: Prepare a master mix containing buffer, HRP, and Amplex Red reagent.
-
Enzyme/Inhibitor Incubation: In the microplate wells, add:
-
LSD1 enzyme solution.
-
A specific concentration of the test inhibitor.
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes).
-
-
Reaction Initiation: Initiate the reaction by adding a solution containing both the H3K4me2 peptide substrate and the HRP/Amplex Red assay cocktail.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the reaction rates and determine the IC₅₀ value using the same method described for the MAO inhibition assay.
Caption: Generalized workflow for in vitro enzyme inhibition assays.
Summary of Quantitative Data
The inhibitory potency of Tranylcypromine varies against its primary targets. While it is a potent MAO inhibitor, its activity against LSD1 is generally observed in the micromolar range.
| Target Enzyme | Inhibitory Potency (IC₅₀ / Kᵢ) | Notes | Reference |
| MAO-A | Potent (nanomolar to low micromolar range) | Non-selective with MAO-B | [10][18] |
| MAO-B | Potent (nanomolar to low micromolar range) | Slight preference over MAO-A reported | [2] |
| LSD1 | ~2 µM (IC₅₀); 242 µM (Kᵢ) | Mechanism-based irreversible inhibitor | [2][15] |
Note: Specific values can vary depending on assay conditions and experimental design.
Conclusion
The mechanism of action of this compound is a compelling example of polypharmacology. Its well-established role as a potent, irreversible inhibitor of both MAO-A and MAO-B underpins its efficacy in treating major depressive disorder. Concurrently, its activity as a mechanism-based inhibitor of the epigenetic enzyme LSD1 has opened new avenues for its application in oncology and other disease areas characterized by epigenetic dysregulation. The stereoselective contribution of its enantiomers to its overall pharmacological profile adds another layer of complexity. A thorough understanding of these dual mechanisms is critical for drug development professionals seeking to leverage this privileged scaffold for novel therapeutic interventions and for researchers investigating the intricate connections between neurotransmission, epigenetics, and disease.
References
- 1. (+)-Tranylcypromine | C9H11N | CID 26070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 9. Articles [globalrx.com]
- 10. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trans-(1S,2R)-2-phenylcyclopropan-1-amine;trans-(1R,2S)-2-phenylcyclopropan-1-amine | C18H22N2 | CID 73417116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereoselective effect of tranylcypromine enantiomers on brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of (+)-tranylcypromine
An In-Depth Technical Guide to the Biological Activity of (+)-Tranylcypromine
Abstract
Tranylcypromine (TCP), a cyclopropylamine derivative structurally related to amphetamine, is a potent pharmaceutical agent primarily known for its function as a monoamine oxidase inhibitor (MAOI).[1] Clinically used as a racemic mixture, its biological activity is a composite of the distinct actions of its two enantiomers: (+)-tranylcypromine and (-)-tranylcypromine. This technical guide provides a detailed examination of the biological activity of the (+)-enantiomer, which is of significant interest due to its distinct pharmacological profile. We will explore its primary mechanism as an irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B), its off-target activity as an inhibitor of lysine-specific demethylase 1 (LSD1), the stereoselective nuances of its pharmacokinetics and pharmacodynamics, and the downstream consequences for neurotransmitter systems.[2][3] This document synthesizes current knowledge, provides field-proven experimental protocols for its characterization, and discusses the therapeutic implications and challenges associated with its use.
Introduction: The Significance of Stereochemistry in Tranylcypromine's Action
Tranylcypromine was first synthesized in the 1940s and approved for the treatment of major depressive disorder in 1961.[4] It belongs to the first generation of antidepressant drugs, the non-selective, irreversible MAOIs.[5] Unlike many other early MAOIs, it is a non-hydrazine compound, which influences its side-effect profile.[6] The molecule exists as a pair of enantiomers, (+)-(1R,2S)-2-phenylcyclopropylamine and (-)-(1S,2R)-2-phenylcyclopropylamine. While administered as a racemate, a growing body of evidence demonstrates that these stereoisomers possess distinct pharmacological and pharmacokinetic properties.[7] Specifically, (+)-tranylcypromine is reported to have a more pronounced influence on serotonergic (tryptaminergic) neurotransmission, whereas the (-)-enantiomer primarily affects catecholaminergic pathways.[2][8] This stereoselectivity is central to understanding the compound's full spectrum of biological effects, from its antidepressant action to its potential in other therapeutic areas like oncology.
Primary Mechanism of Action: Monoamine Oxidase Inhibition
The principal mechanism underpinning the therapeutic effect of (+)-tranylcypromine is the irreversible inhibition of monoamine oxidase enzymes.[9]
The Monoamine Oxidase Enzymes (MAO-A and MAO-B)
Monoamine oxidases are a family of flavin adenine dinucleotide (FAD)-containing enzymes located on the outer mitochondrial membrane.[10] They are responsible for the oxidative deamination of monoamine neurotransmitters and dietary amines.[11] The two main isoforms, MAO-A and MAO-B, differ in their substrate specificity and tissue distribution:[10]
-
MAO-A: Preferentially metabolizes serotonin (5-HT), norepinephrine (NE), and dopamine (DA). It is also the primary enzyme for metabolizing dietary tyramine in the gut.[6]
-
MAO-B: Preferentially metabolizes phenylethylamine and dopamine.[12]
By catabolizing these neurotransmitters, MAOs play a critical role in regulating their synaptic and cytosolic concentrations, thereby modulating mood, cognition, and motor control.[9]
Irreversible Inhibition by (+)-Tranylcypromine
(+)-Tranylcypromine acts as a "suicide inhibitor" of both MAO-A and MAO-B. The mechanism involves the enzyme-catalyzed oxidation of the cyclopropylamine moiety. This process generates a reactive intermediate that forms a stable, covalent bond with the FAD cofactor in the enzyme's active site.[13] This covalent modification permanently inactivates the enzyme.[5] Consequently, the restoration of MAO activity is not dependent on the drug's half-life (which is only about 2-3 hours) but requires the de novo synthesis of new enzyme molecules, a process that can take several days to weeks.[1][12] This explains the long-lasting pharmacodynamic effect of tranylcypromine despite its rapid clearance.[9]
Caption: Mechanism of irreversible MAO inhibition by (+)-tranylcypromine.
Stereoselective Effects on Neurotransmitter Systems
Research indicates a clear stereoselective action of the tranylcypromine enantiomers. Studies in animal models have shown that (+)-TCP administration leads to a significant increase in brain serotonin (5-HT) levels, while the (-)-TCP enantiomer has a negligible effect on serotonin.[2] Conversely, the (-)-isomer appears to have a more potent effect on catecholaminergic systems (norepinephrine and dopamine).[7][8] This suggests that the (+)-enantiomer may be a more selective inhibitor of MAO-A in vivo, the isoform primarily responsible for serotonin degradation, or that it has additional serotonergic activity. This differentiation is critical for understanding the specific behavioral and therapeutic effects attributed to the racemate.
Secondary Mechanism of Action: LSD1 Inhibition
Beyond its classical role as an MAOI, (+)-tranylcypromine has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][3] This discovery has opened new avenues for its application in oncology and other areas involving epigenetic dysregulation.
The Role of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a FAD-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2).[3][14] The methylation status of these histone residues is critical for controlling gene transcription. Overexpression of LSD1 has been observed in numerous cancers, where it contributes to oncogenesis by repressing tumor suppressor genes and activating pro-growth pathways.[14] Therefore, inhibiting LSD1 is a promising strategy for cancer therapy.[15]
(+)-Tranylcypromine as an LSD1 Inhibitor
The structural and mechanistic similarity between MAOs and LSD1, both being FAD-dependent amine oxidases, underlies tranylcypromine's activity against this epigenetic target.[16] (+)-Tranylcypromine inhibits LSD1 with an IC50 value in the low micromolar range (< 2 µM).[1] The inhibition is also covalent, involving the formation of an adduct with the FAD cofactor.[3] This activity has been shown to reduce proliferation, invasion, and cell cycle progression in cancer cells and in preclinical models of endometriosis.[17] This off-target effect is a key area of current research, with efforts focused on developing tranylcypromine analogues with higher potency and selectivity for LSD1 over MAOs.[15]
Pharmacokinetics and Metabolism
The disposition of (+)-tranylcypromine in the body is characterized by stereoselectivity and complex interactions with its primary enzyme target.
Enantiomer-Specific Pharmacokinetics
Studies in healthy subjects have revealed significant differences in the pharmacokinetics of the two enantiomers.[18][19] After administration of the racemate, the plasma concentrations and area under the curve (AUC) for (-)-tranylcypromine are substantially greater than those for (+)-tranylcypromine.[18] This disparity is particularly pronounced after the first dose. The prevailing hypothesis is that MAO, being both the pharmacological target and a metabolizing enzyme, preferentially metabolizes the (+)-enantiomer in the gut and liver (first-pass metabolism).[20] As MAO becomes progressively and irreversibly inhibited with continuous dosing, the metabolism of (+)-TCP decreases, and its plasma concentrations rise disproportionately compared to the first dose.[20]
| Parameter | (+)-Tranylcypromine | (-)-Tranylcypromine | Reference |
| Plasma Conc. (after single dose) | Lower | Higher | [18] |
| AUC (after single dose) | ~26-28 ng·ml⁻¹·h | ~130-197 ng·ml⁻¹·h | [18] |
| Primary Metabolizing Enzyme | Monoamine Oxidase (MAO) | Likely other hepatic enzymes | [20] |
| Effect of Continuous Dosing | Disproportionate increase in AUC | Less pronounced increase in AUC | [20] |
Metabolic Pathways
Tranylcypromine is extensively metabolized in the liver. The primary metabolic pathways identified are aromatic hydroxylation to form 4-hydroxytranylcypromine and N-acetylation.[21][22] These metabolites are generally less potent as MAO inhibitors than the parent compound.[22] While tranylcypromine is structurally similar to amphetamine, extensive research has concluded that it is not significantly metabolized to amphetamine in humans.[1][21]
Downstream Biological Consequences & Therapeutic Implications
The inhibition of MAO and LSD1 by (+)-tranylcypromine triggers a cascade of downstream effects with significant therapeutic potential.
Caption: Downstream biological effects of (+)-tranylcypromine.
Neurochemical Effects
By inhibiting MAO, (+)-tranylcypromine leads to a sustained increase in the synaptic availability of serotonin, norepinephrine, and dopamine.[23] This potentiation of monoaminergic neurotransmission is the core mechanism behind its efficacy as an antidepressant and anxiolytic, particularly in treatment-resistant cases where other medications have failed.[12][24]
Therapeutic Rationale in Psychiatry
The efficacy of tranylcypromine in major depressive disorder, atypical depression, and panic disorder is well-established.[12] The preferential effect of the (+)-enantiomer on the serotonergic system may contribute significantly to its mood-elevating and anti-anxiety properties.[2]
Emerging Applications in Oncology
The discovery of LSD1 inhibition has positioned tranylcypromine and its derivatives as promising candidates for cancer therapy.[3] By reversing aberrant epigenetic silencing of tumor suppressor genes, these compounds can induce differentiation and apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML).[16] Several TCP-based LSD1 inhibitors are currently in clinical trials for various malignancies.[16]
Methodologies for Characterizing Biological Activity
Validating the biological activity of (+)-tranylcypromine requires robust and reproducible experimental protocols. The following section details a standard methodology for assessing its primary inhibitory activity.
Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol provides a framework for determining the IC50 of (+)-tranylcypromine against recombinant human MAO-A and MAO-B enzymes using a fluorometric or spectrophotometric method. The causality behind this design is to directly measure the enzyme's ability to convert a substrate into a detectable product and quantify how the inhibitor disrupts this process.
Self-Validation System: The protocol includes positive controls (known inhibitors) to validate assay performance and vehicle controls (DMSO) to establish a baseline of 100% enzyme activity, ensuring that any observed inhibition is due to the test compound.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (e.g., Supersomes™).[10]
-
(+)-Tranylcypromine (test inhibitor).
-
Clorgyline (selective MAO-A positive control inhibitor).[10]
-
Selegiline (selective MAO-B positive control inhibitor).[10]
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
DMSO (for compound dilution).
-
96-well microplates (black plates for fluorescence).
-
Microplate reader with fluorescence or absorbance capabilities.
Experimental Workflow:
Caption: Experimental workflow for the in vitro MAO inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of (+)-tranylcypromine in DMSO. Perform a serial dilution to create a range of concentrations (e.g., 0.1 nM to 100 µM). Do the same for the positive controls, clorgyline and selegiline.
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in ice-cold potassium phosphate buffer immediately before use.
-
Assay Plating:
-
To the wells of a 96-well plate, add 1-2 µL of the serially diluted (+)-tranylcypromine, controls, or DMSO vehicle.
-
Add buffer to each well.
-
Add the diluted enzyme solution to each well to make up the pre-incubation volume.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C. This step is critical for irreversible inhibitors to allow time for the covalent modification to occur.
-
Reaction Initiation: Add the kynuramine substrate solution to all wells to start the reaction.
-
Detection: Immediately place the plate in a microplate reader. The oxidation of kynuramine produces 4-hydroxyquinoline, which can be measured either by absorbance at ~316 nm or fluorescence (Ex/Em ~310/400 nm).[25] Monitor the reaction kinetically.
-
Data Analysis:
-
Determine the initial reaction rate (Vmax) for each concentration by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Safety and Adverse Effect Profile
The potent and non-selective nature of (+)-tranylcypromine necessitates careful management due to the risk of serious adverse reactions.
Hypertensive Crisis and Tyramine Interaction
The most notorious risk associated with MAOIs is a hypertensive crisis.[26] This occurs when a patient consumes foods rich in tyramine (e.g., aged cheeses, cured meats, soy sauce).[26] Tyramine is normally metabolized by MAO-A in the gut.[6] When MAO-A is inhibited, tyramine enters the bloodstream, displaces norepinephrine from synaptic vesicles, and causes a massive release of norepinephrine, leading to a rapid, dangerous increase in blood pressure.[6] Symptoms include severe headache, stiff neck, chest pain, and tachycardia.[26]
Serotonin Syndrome
Co-administration of tranylcypromine with other serotonergic agents (e.g., SSRIs, SNRIs) is contraindicated due to the high risk of serotonin syndrome.[6] This life-threatening condition results from excessive serotonin in the central nervous system and is characterized by a triad of symptoms: autonomic dysfunction (fever, sweating), neuromuscular excitation (tremor, hyperreflexia), and altered mental state (agitation, confusion).[12]
Other Adverse Effects
Common adverse effects include orthostatic hypotension (dizziness upon standing), insomnia, agitation, dry mouth, and sexual dysfunction.[6][12] While generally less common than with hydrazine MAOIs, hepatotoxicity can occur in rare cases.[4]
Conclusion and Future Directions
(+)-Tranylcypromine possesses a complex and potent biological activity profile dominated by its irreversible inhibition of MAO-A and MAO-B, with a notable stereoselective preference for modulating the serotonergic system. Its more recently discovered activity as an LSD1 inhibitor has expanded its potential therapeutic utility beyond psychiatry into the realm of epigenetic therapy for cancer and other diseases. The key challenge and future direction lie in leveraging this dual activity. For drug development professionals, this involves designing analogues that can selectively target one enzyme over the other. Developing a potent and selective LSD1 inhibitor based on the tranylcypromine scaffold could yield novel cancer therapeutics with a reduced risk of the classic MAOI-related side effects. Conversely, understanding the precise contribution of each enantiomer to the overall antidepressant effect could lead to the development of enantiopure formulations with an optimized efficacy and safety profile.
References
-
Weber-Grandke, H., Hahn, G., Mutschler, E., Möhrke, W., Langguth, P., & Spahn-Langguth, H. (1993). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. British Journal of Clinical Pharmacology, 36(4), 363–365. [Link]
-
Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
-
Stahl, S. M., & Grady, M. M. (2025). Tranylcypromine. In StatPearls. StatPearls Publishing. [Link]
-
Mayo Clinic. (2025). Tranylcypromine (Oral Route). Retrieved from [Link]
-
Menkes, D., & Castle, D. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatric Times, 37(6). [Link]
-
Cleveland Clinic. (n.d.). Tranylcypromine Tablets. Retrieved from [Link]
-
Spahn-Langguth, H., Hahn, G., Mutschler, E., Möhrke, W., Langguth, P., & Weber-Grandke, H. (1993). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. British journal of clinical pharmacology, 36(4), 363-365. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. Retrieved from [Link]
-
Heinze, G., & Beckmann, H. (1984). Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. European Journal of Clinical Pharmacology, 26(5), 619-624. [Link]
-
Baker, G. B., Urichuk, L. J., & Coutts, R. T. (1999). Metabolism of monoamine oxidase inhibitors. Cellular and Molecular Neurobiology, 19(3), 411-426. [Link]
-
Smith, D. F., & Petersen, H. N. (1982). Stereoselective effect of tranylcypromine enantiomers on brain serotonin. Life sciences, 31(22), 2449–2454. [Link]
-
Springer Nature Experiments. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]
-
Buspavanich, P., Hindinger, C., Ricken, R., Adli, M., & Ulrich, S. (2018). Course of tranylcypromine enantiomer plasma concentrations in patients with depression. Pharmacopsychiatry, 51(04), 145-146. [Link]
-
Taylor & Francis. (n.d.). Tranylcypromine – Knowledge and References. Retrieved from [Link]
-
Zheng, Y. C., Ma, J., Wang, Z., Li, J., Jiang, B., & Liu, H. M. (2020). Tranylcypromine-Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of medicinal chemistry, 63(21), 12395–12419. [Link]
-
ResearchGate. (n.d.). Identified metabolites of tranylcypromine. Retrieved from [Link]
-
Baker, G. B., Paxton, J. W., & Coutts, R. T. (1990). Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline. Biological psychiatry, 27(12), 1335–1346. [Link]
-
Drugs.com. (2025). Tranylcypromine: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
-
Li, Y., et al. (2023). Tranylcypromine (TCP): a privileged scaffold for designing histone lysine demethylase 1 inhibitors. In Privileged Scaffolds in Drug Discovery. [Link]
-
Springer Nature Experiments. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Smith, D. F. (1980). Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview. Pharmacopsychiatry, 13(3), 130–136. [Link]
-
Mathew, B., Parambi, D. G. T., P, S. S., & Uddin, M. S. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2748, 331–340. [Link]
-
Zheng, Y. C., Ma, J., Wang, Z., Li, J., Jiang, B., & Liu, H. M. (2020). Tranylcypromine-Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(21), 12395-12419. [Link]
-
Kong, S., et al. (2016). Tranylcypromine, a lysine-specific demethylase 1 (LSD1) inhibitor, suppresses lesion growth and improves generalized hyperalgesia in mouse with induced endometriosis. Journal of neuroinflammation, 13(1), 94. [Link]
-
Vianello, P., et al. (2018). Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. Bioorganic & medicinal chemistry, 26(7), 1493-1509. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Smith, D. F. (1980). Tranylcypromine Stereoisomers, Monoaminergic Neurotransmission and Behavior. A minireview. Pharmacopsychiatry, 13(3), 130-136. [Link]
-
Sandler, M., et al. (1980). Effects of tranylcypromine stereoisomers on monamine oxidation in man. British Journal of Clinical Pharmacology, 9(5), 507-511. [Link]
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Stereoselective effect of tranylcypromine enantiomers on brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Tranylcypromine, a lysine-specific demethylase 1 (LSD1) inhibitor, suppresses lesion growth and improves generalized hyperalgesia in mouse with induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
- 25. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Tranylcypromine: From Amphetamine Analog to a Foundational Tool in Neuropharmacology and Beyond
Abstract
Tranylcypromine, a compound born from the quest for novel stimulants, charts a remarkable course through the annals of psychopharmacology. Initially synthesized in 1948 as an analog of amphetamine and tested ineffectually as a nasal decongestant, its true potential remained dormant for over a decade.[1][2] The serendipitous discovery of its potent, irreversible inhibitory action on monoamine oxidase (MAO) in 1959 repositioned it as a powerful therapeutic agent and, critically, as an indispensable research tool.[1][3] This guide delves into the discovery and history of tranylcypromine, not as a clinical antidepressant, but as a sharp scientific instrument that has been pivotal in dissecting the complexities of monoaminergic neurotransmission. We will explore its unique chemical structure, the profound implications of its irreversible mechanism of action for experimental design, and its enduring legacy as it finds new life in fields like epigenetics.
The Preceding Dawn: A Climate of Serendipity in MAO Inhibition
The story of tranylcypromine as a research tool is best understood within the context of the initial discoveries in monoamine oxidase inhibitor (MAOI) pharmacology. The field was inaugurated by accident in the early 1950s with the observation that iproniazid, a drug developed for tuberculosis, had mood-elevating side effects.[4][5] Subsequent investigation revealed that iproniazid was a potent inhibitor of monoamine oxidase, the enzyme responsible for degrading monoamine neurotransmitters.[4] This linkage gave rise to the monoamine hypothesis of depression, a cornerstone of modern psychiatry, and set the stage for the development of new agents.[6] However, early MAOIs like iproniazid were hydrazine derivatives, a chemical class that would later be associated with hepatotoxicity.[7] This created a clear need for structurally distinct compounds, a niche that tranylcypromine would eventually fill.[3]
Synthesis and a Fortuitous Discovery
Tranylcypromine (trans-2-phenylcyclopropyl-1-amine) was first synthesized in 1948 at Smith, Kline & French.[1][3] Its design was a deliberate attempt to create a novel central nervous system stimulant by modifying the structure of amphetamine; specifically, its side chain was cyclized to form a cyclopropylamine ring.[3][8] This structural relationship to amphetamine is fundamental to its unique pharmacological profile, which includes inherent stimulant properties alongside its primary mechanism of action.[1]
For years, its true calling was missed. Initial investigations explored its potential as a nasal decongestant, an application for which it proved ineffective.[1][2] It was not until 1959 that its profound MAO-inhibiting properties were uncovered, transforming the compound from a failed experiment into a molecule of immense interest.[1][3] As a non-hydrazine derivative, it was perceived as a potentially safer alternative to its predecessors, which accelerated its clinical development and adoption by the research community.[3][7] It received FDA approval in the United States in 1961 under the trade name Parnate.[1][3]
A Unique and Irreversible Mechanism of Action
The power of tranylcypromine as a research tool lies in the specifics of its chemical structure and its interaction with the MAO enzyme.
Chemical Structure: Tranylcypromine is a non-hydrazine MAOI, which distinguishes it from early compounds like iproniazid and phenelzine.[7][9] Its core is a phenylcyclopropylamine moiety.[10] This structure is key to its mechanism-based inactivation of the enzyme.
Irreversible and Non-Selective Inhibition: Tranylcypromine is a non-selective inhibitor, meaning it potently inhibits both isoforms of the enzyme, MAO-A and MAO-B.[11][12] More importantly, the inhibition is irreversible.[3][11] Tranylcypromine acts as a mechanism-based inactivator, where the enzyme metabolizes it, creating a reactive intermediate that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor.[13] This covalent modification permanently inactivates the enzyme molecule. Consequently, the restoration of MAO activity is not dependent on the drug's relatively short half-life (~2.5 hours) but on the de novo synthesis of new MAO enzymes, a process that can take 3 to 5 days.[14][15]
This irreversible action is precisely what made tranylcypromine such a valuable research probe. It allowed scientists to achieve a profound and sustained knockout of MAO activity in vivo, creating a stable window to study the downstream physiological and behavioral consequences of massively increased monoamine levels—serotonin, norepinephrine, and dopamine.[3][12][16]
Caption: Mechanism of irreversible MAO inhibition by tranylcypromine.
A Foundational Tool in Neuropharmacology Research
The ability to induce a sustained, global increase in brain monoamines made tranylcypromine a workhorse for neuropharmacology and neuroscience research for decades.
Probing the Monoamine Hypothesis
Tranylcypromine was instrumental in studies that built the foundation of the monoamine hypothesis of depression. By administering the drug to animal models, researchers could directly observe the behavioral and physiological effects of elevated monoamine levels, providing critical evidence linking these neurotransmitters to mood regulation.[6]
The "Cheese Effect": A Clinical Problem, A Research Paradigm
The most significant clinical drawback of tranylcypromine became a powerful research paradigm. It was discovered that patients taking the drug could experience a life-threatening hypertensive crisis if they consumed foods rich in tyramine, such as aged cheese.[1][14] This occurs because MAO-A in the gut is responsible for breaking down dietary tyramine.[7] When inhibited by tranylcypromine, tyramine is absorbed, causing a massive release of norepinephrine and a subsequent spike in blood pressure.[14] Researchers leveraged this "cheese effect" to create reliable animal models of hypertensive crisis, allowing for the study of adrenergic pharmacology and the development of rescue agents.
Experimental Protocol: Induction of a Tyramine-Mediated Hypertensive Crisis in a Rodent Model
This protocol outlines a general procedure for using tranylcypromine to sensitize a rodent model to the pressor effects of tyramine.
Objective: To demonstrate the potentiation of tyramine's pressor effects following irreversible MAO inhibition by tranylcypromine.
Materials:
-
Tranylcypromine hydrochloride (soluble in saline)
-
Tyramine hydrochloride (soluble in saline)
-
Sterile saline solution (0.9% NaCl)
-
Rodent model (e.g., Sprague-Dawley rat)
-
Arterial catheterization setup for direct blood pressure monitoring
-
Data acquisition system
Methodology:
-
Animal Preparation & Acclimatization: Surgically implant an arterial catheter (e.g., in the carotid or femoral artery) for continuous, direct blood pressure monitoring. Allow the animal to recover fully for at least 24-48 hours. Ensure the animal is acclimatized to the experimental setup to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Record a stable baseline mean arterial pressure (MAP) for at least 30 minutes.
-
Tranylcypromine Administration: Administer tranylcypromine (e.g., 3-5 mg/kg, intraperitoneally). This dose is sufficient to achieve significant MAO inhibition.
-
Inhibition Period: Wait for 2-4 hours. This allows for the absorption of tranylcypromine and the irreversible inactivation of MAO enzymes.
-
Tyramine Challenge: Administer a low dose of tyramine (e.g., 1-2 mg/kg, intravenously or intraperitoneally). In a non-pretreated animal, this dose would have a minimal effect on blood pressure.
-
Data Acquisition: Continuously monitor and record MAP, systolic pressure, diastolic pressure, and heart rate for at least 60 minutes following the tyramine challenge.
-
Analysis: Quantify the peak change in MAP from the pre-challenge baseline. Compare this to the pressor effect of the same tyramine dose in a control animal that received a saline vehicle instead of tranylcypromine. The expected outcome is a dramatically exaggerated and prolonged hypertensive response in the tranylcypromine-pretreated animal.
Caption: Experimental workflow for inducing a tyramine-pressor response.
Beyond the Synapse: A New Role in Epigenetics
For decades, tranylcypromine was viewed almost exclusively through the lens of monoamine oxidase inhibition. However, recent discoveries have unveiled a fascinating "off-target" activity that has revitalized its use as a research tool in entirely new fields. It has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/BHC110), a flavin-dependent enzyme that removes methyl groups from histones and plays a crucial role in epigenetic regulation.[3][13][17]
This discovery was not entirely surprising, given that LSD1 shares close structural homology with MAO.[13][17] Tranylcypromine inhibits LSD1 via a similar mechanism-based, irreversible pathway.[13] This has positioned tranylcypromine as a valuable probe for studying the role of LSD1 in gene transcription, cellular differentiation, and disease, particularly in oncology, where LSD1 is often overexpressed in tumors.[1][3] This dual activity makes tranylcypromine a complex but powerful tool for researchers investigating the interplay between neurotransmission and epigenetic regulation.
| Target Enzyme | Inhibitory Potency/Kinetics | Reference(s) |
| Monoamine Oxidase A (MAO-A) | Non-selective, irreversible inhibitor | [3][11][12] |
| Monoamine Oxidase B (MAO-B) | Non-selective, irreversible inhibitor (slight preference) | [3][11][12] |
| Lysine-Specific Demethylase 1 (LSD1) | IC₅₀ < 2 µM; Kᵢ = 242 µM, kᵢₙₐ꜀ₜ = 0.0106 s⁻¹ | [3][13] |
Conclusion: The Enduring Legacy of a Research Workhorse
The history of tranylcypromine is a testament to the unpredictable nature of drug discovery. A failed stimulant and decongestant became a cornerstone of neuropharmacology research, providing a key that helped unlock the role of monoamines in brain function and mood disorders. Its potent, irreversible mechanism of action, once a source of clinical concern, was the very property that made it an invaluable experimental tool. Today, as its role in inhibiting epigenetic modifiers like LSD1 is explored, tranylcypromine continues its journey. It serves as a powerful reminder that even well-characterized molecules can hold surprising new functions, ensuring its place in the researcher's toolkit for years to come.
References
-
Wikipedia. Tranylcypromine. [Link]
-
National Institute of Health (NIH). Tranylcypromine - LiverTox - NCBI Bookshelf. [Link]
-
Patsnap Synapse. What is the mechanism of Tranylcypromine Sulfate?. [Link]
-
MedPath. Tranylcypromine | Advanced Drug Monograph. [Link]
-
PubMed. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug. [Link]
-
Slack Journals. Early Development of Monoamine Oxidase Inhibitors | Psychiatric Annals. [Link]
-
Drugs.com. Tranylcypromine: Package Insert / Prescribing Info / MOA. [Link]
-
Wikipedia. Monoamine oxidase inhibitor. [Link]
-
YouTube. Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Psychiatry Online. Tranylcypromine: Its Pharmacology, Safety, and Efficacy. [Link]
-
PubMed. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. [Link]
-
National Institute of Health (NIH). Tranylcypromine - StatPearls - NCBI Bookshelf. [Link]
-
National Institute of Health (NIH). Tranylcypromine | C9H11N | CID 5530 - PubChem. [Link]
-
ResearchGate. (PDF) History and Therapeutic Use of MAO-A Inhibitors.. [Link]
-
Talkiatry. List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work. [Link]
-
ResearchGate. Tranylcypromine in mind (Part I): Review of pharmacology. [Link]
-
PubMed Central. Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model. [Link]
Sources
- 1. trial.medpath.com [trial.medpath.com]
- 2. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work | Talkiatry [talkiatry.com]
- 6. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. CAS 155-09-9: Tranylcypromine | CymitQuimica [cymitquimica.com]
- 11. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 12. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]
- 13. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry and pharmacology of 2-phenylcyclopropanamine enantiomers
An In-Depth Technical Guide to the Stereochemistry and Pharmacology of 2-Phenylcyclopropanamine Enantiomers
Authored by: Gemini, Senior Application Scientist
Abstract
2-Phenylcyclopropanamine, known clinically as the racemic antidepressant tranylcypromine, represents a classic case study in the critical role of stereochemistry in pharmacology. As a structural analog of amphetamine, its rigid cyclopropane ring introduces two chiral centers, giving rise to two stable enantiomers: (+)-(1R,2S)-tranylcypromine and (–)-(1S,2R)-tranylcypromine.[1] While marketed as a racemate, these enantiomers possess remarkably distinct pharmacological, pharmacokinetic, and clinical profiles.[2] This technical guide provides an in-depth exploration of the stereoselective actions of these molecules, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect their differential mechanisms of action as both monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors, detail methodologies for their synthesis and analytical separation, and discuss the clinical implications of their stereoisomerism.
The Principle of Chirality in Drug Action: A Three-Point Perspective
The fundamental tenet of stereopharmacology is that biological systems—receptors, enzymes, and transporters—are inherently chiral. This chirality dictates that they can and often do interact differently with the enantiomers of a chiral drug. A widely accepted model for this differentiation is the "three-point attachment" concept, which posits that for a chiral receptor to distinguish between enantiomers, there must be at least three points of interaction. If one enantiomer (the eutomer) aligns perfectly with these points, its mirror image (the distomer) cannot, leading to differences in binding affinity, efficacy, or both.[3]
The 2-phenylcyclopropanamine enantiomers provide a compelling real-world example of this principle, where the spatial arrangement of the phenyl ring, the cyclopropane scaffold, and the amine group dictates their interaction with distinct biological targets.
Figure 1: Conceptual diagram of the three-point attachment model for chiral recognition.
Stereoselective Pharmacology: A Tale of Two Enantiomers
Tranylcypromine is a non-selective, irreversible inhibitor of both isoforms of monoamine oxidase (MAO-A and MAO-B).[1] This inhibition leads to increased synaptic availability of monoamine neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.[4] However, the enantiomers contribute to this overall profile in markedly different ways, exhibiting a clear division of labor between MAO inhibition and effects on monoamine transporters.
(+)-(1R,2S)-Tranylcypromine: The Potent MAO Inhibitor
The (+)-enantiomer is a significantly more potent inhibitor of monoamine oxidase than its (–)-counterpart.[2] Studies indicate that (+)-TCP has a 15- to 20-times greater potency for MAO.[2] Its actions are particularly pronounced on serotonergic systems. In animal models, (+)-TCP administration leads to increased brain levels of serotonin (5-HT) and behavioral effects consistent with enhanced serotonergic neurotransmission, whereas the (–)-enantiomer has little to no effect on 5-HT levels.[5] This suggests that the (+)-isomer is the primary driver of the racemate's effects on the serotonin system via MAO inhibition.
Biochemical studies monitoring platelet MAO activity in humans confirm the potent inhibitory action of the (+)-isomer, even at low doses.[6]
(–)-(1S,2R)-Tranylcypromine: The Catecholamine Reuptake Blocker
In contrast, the (–)-enantiomer is a more effective inhibitor of noradrenaline (norepinephrine) and dopamine reuptake.[2] While a weaker MAO inhibitor, its pharmacological profile is dominated by its effects on catecholaminergic neurotransmission.[7] This activity is structurally logical, given tranylcypromine's resemblance to amphetamine, a well-known catecholamine releasing agent and reuptake inhibitor.[8] The (–)-isomer's ability to enhance locomotor activity and induce aggressive behavior in animal models is consistent with its primary action on catecholaminergic pathways.[7]
A controlled clinical trial in depressed patients suggested that the (–)-isomer was more effective and produced fewer side effects than the (+)-isomer, highlighting the potential therapeutic importance of its reuptake blocking properties.[9]
Summary of Pharmacodynamic Properties
The distinct profiles of the enantiomers are best summarized by comparing their inhibitory activities at their primary targets.
| Compound | Primary Target | Secondary Target(s) | Key Neurotransmitter System Affected | Reference |
| (+)-(1R,2S)-TCP | Monoamine Oxidase (MAO) | Weak transporter inhibitor | Serotonergic | [2][5][7] |
| (–)-(1S,2R)-TCP | Norepinephrine/Dopamine Transporters | Weak MAO inhibitor | Catecholaminergic | [2][7] |
| (±)-TCP (Racemate) | MAO & NE/DA Transporters | - | Serotonergic & Catecholaminergic | [1] |
Stereoselective Pharmacokinetics and Metabolism
Significant differences in the pharmacokinetic profiles of the two enantiomers have been observed in healthy subjects.[10][11] Following administration of the racemate, plasma concentrations and the area under the curve (AUC) for (–)-tranylcypromine are substantially greater than those for the (+)-enantiomer.[10]
This phenomenon is explained by the dual role of MAO as both the pharmacological target and a primary metabolizing enzyme for tranylcypromine.[12] Upon first exposure when MAO activity is high, the more potent (+)-enantiomer is metabolized more rapidly as it irreversibly binds to and "suicidally" inhibits the enzyme. As MAO activity becomes progressively inhibited with continuous treatment, the metabolic difference between the enantiomers diminishes, and their plasma concentration ratios approach unity.[12] This makes the enantiomer AUC ratio a potential biomarker for peripheral MAO activity.[12] No in vivo racemization (conversion of one enantiomer to the other) has been detected.[10]
Methodologies for Synthesis and Chiral Analysis
The distinct biological activities of the 2-phenylcyclopropanamine enantiomers necessitate robust methods for their stereoselective synthesis and analytical separation.
Enantioselective Synthesis
Historically, racemic tranylcypromine is synthesized by reacting styrene with ethyl diazoacetate, followed by hydrolysis, separation of the trans-isomer, and a Curtius rearrangement to yield the final amine.[2][13]
Figure 2: Simplified traditional synthetic route to racemic tranylcypromine.
Modern drug development prioritizes enantiomerically pure compounds.[14] Strategies for achieving this include the de novo construction of the cyclopropane ring using chiral catalysts or the resolution of racemic intermediates.[15] One patented method describes an improved synthesis that involves isomerizing the intermediate ester to enrich the desired trans form before proceeding.[13]
Analytical Chiral Separation
Accurate quantification of each enantiomer is crucial for both pharmacokinetic studies and quality control. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant method.
Protocol: Chiral HPLC Separation of Tranylcypromine Enantiomers
This protocol is a representative example based on established methodologies for separating chiral amines.[16][17] The choice of a macrocyclic glycopeptide-based CSP is effective for this class of compounds.[16]
1. System Preparation:
- HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
- Chiral Column: A macrocyclic glycopeptide CSP (e.g., Chirobiotic™ T or V).
- Mobile Phase: Prepare a polar ionic mobile phase. A typical starting point is Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v). Filter and degas the mobile phase before use.
- System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).
2. Sample Preparation:
- Standard Solution: Prepare a 1 mg/mL stock solution of racemic tranylcypromine sulfate in the mobile phase. Dilute to a working concentration of 10-50 µg/mL.
- Plasma/Tissue Samples: Perform a liquid-liquid or solid-phase extraction to isolate the drug from the biological matrix. Reconstitute the final dried extract in the mobile phase.
3. Chromatographic Analysis:
- Injection Volume: 10 µL.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm or MS/MS for higher sensitivity and specificity.
- Data Analysis: Integrate the peaks corresponding to the two enantiomers. The elution order will depend on the specific CSP and mobile phase used and must be confirmed with pure enantiomeric standards.
4. System Validation:
- Specificity: Ensure baseline separation of the two enantiomers with a resolution (Rs) > 1.5.
- Linearity: Establish a calibration curve over the expected concentration range.
- Precision & Accuracy: Determine intra- and inter-day precision and accuracy using quality control samples.
An alternative, older method involves derivatizing the amine with a chiral agent like S-(-)-N-(trifluoroacetyl)-prolyl chloride to form diastereomers, which can then be separated on a standard achiral gas chromatography (GC) column.[18]
Figure 3: Standard experimental workflow for the chiral analysis of tranylcypromine enantiomers.
Conclusion and Future Outlook
The enantiomers of 2-phenylcyclopropanamine present a clear and compelling case for the importance of stereochemistry in drug design and evaluation. The (+)-enantiomer acts as a potent, serotonin-system-biased MAO inhibitor, while the (–)-enantiomer functions primarily as a catecholamine reuptake blocker. This pharmacological dichotomy, coupled with their stereoselective metabolism, means that the clinical effects of the racemate are a complex composite of these distinct actions.
For drug development professionals, this case underscores the necessity of evaluating individual enantiomers early in the discovery process.[3] The development of a single-enantiomer product could lead to a more targeted pharmacological profile, potentially improving the therapeutic index by maximizing desired effects while minimizing off-target actions.[19] Future research could focus on further elucidating the specific contributions of each enantiomer to the racemate's overall efficacy and side-effect profile in treatment-resistant depression and exploring the therapeutic potential of the pure (–)-isomer as a novel norepinephrine-dopamine reuptake inhibitor.
References
-
Edwards, D. J., & Sitaram, B. R. (1992). A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine. Biochemical Pharmacology, 44(9), 1894-1897. [Link]
-
Spahn-Langguth, H., Hahn, G., Mutschler, E., Möhrke, W., & Langguth, P. (1998). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. British Journal of Clinical Pharmacology, 45(4), 363–370. [Link]
-
Smith, D. F., & Petersen, H. N. (1982). Stereoselective effect of tranylcypromine enantiomers on brain serotonin. Life Sciences, 31(22), 2449-2454. [Link]
-
Bieck, P. R., & Antonin, K. H. (1988). Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. European Journal of Clinical Pharmacology, 34(4), 361-366. [Link]
-
Escobar, J. I., Schiele, B. C., & Zimmermann, R. (1974). The tranylcypromine isomers: a controlled clinical trial. American Journal of Psychiatry, 131(9), 1025-1026. [Link]
-
Reynolds, G. P., Riederer, P., & Sandler, M. (1981). Tranylcypromine isomers and Parkinson's disease: new aspects of an old drug. Journal of Neural Transmission, Supplementum, 17, 149-153. [Link]
-
Spahn-Langguth, H., Hahn, G., Mutschler, E., Möhrke, W., & Langguth, P. (1998). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. PubMed. [Link]
-
Wikipedia contributors. (2024). Tranylcypromine. Wikipedia, The Free Encyclopedia. [Link]
- Horn, A. S., & Snyder, S. H. (1972). Steric requirements for catecholamine uptake by rat brain synaptosomes: studies with rigid analogs of amphetamine. Journal of Pharmacology and Experimental Therapeutics, 180(3), 523-530. Cited in: EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
-
Smith, D. F. (1984). Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview. Pharmacology & Toxicology, 55(5), 281-286. [Link]
-
Torrieri, M., & Le, T. (2025). Tranylcypromine. StatPearls. [Link]
-
Ilisz, I., Aranyi, A., & Armstrong, D. W. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3326. [Link]
- Kaiser, C., & Zirkle, C. L. (1977). Method of synthesis of trans-2-phenylcyclopropylamine.
-
Zhang, J., Wang, Y., Gao, W., & Yu, B. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(6), 813-824. [Link]
-
Bieck, P. R., & Antonin, K. H. (1988). Monoamine oxidase inhibition by tranylcypromine: Assessment in human volunteers. ResearchGate. [Link]
-
Wikipedia contributors. (2024). Substituted amphetamine. Wikipedia, The Free Encyclopedia. [Link]
-
Reynolds, G. P., Rausch, W. D., & Riederer, P. (1980). Effects of tranylcypromine stereoisomers on monamine oxidation in man. British Journal of Clinical Pharmacology, 9(5), 521-523. [Link]
-
Villegier, A. S., et al. (2011). The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition. Neuropharmacology, 61(1-2), 95-104. [Link]
-
He-Info Channel. (2023). #tranylcypromine | Uses, Dosage, Side Effects & Mechanism | Parnate. YouTube. [Link]
-
Hancu, G., Budău, M., & Rusu, A. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(20), 4785. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. [Link]
-
Pál, A., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8829. [Link]
-
Yan, R., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. [Link]
-
Yan, R., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. PubMed. [Link]
-
Gatley, S. J., et al. (1996). Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Journal of Medicinal Chemistry, 39(15), 2957-2964. [Link]
-
Roubert, C., et al. (2001). Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. Journal of Biological Chemistry, 276(11), 8343-8348. [Link]
-
Kannappan, V. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]
-
Al-Saeed, F. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Processes, 11(8), 2490. [Link]
-
SMPDB Team. (n.d.). Tranylcypromine Amine Oxidase Serotonin Antidepressant Action Pathway. SMPDB. [Link]
-
Schildkraut, J. J. (1970). Tranylcypromine: effects on norepinephrine metabolism in rat brain. American Journal of Psychiatry, 126(7), 925-931. [Link]
-
Roubert, C., et al. (2001). Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. ClinPGx. [Link]
-
Reddy, K. R., & Mehvar, R. (2004). Chirality of antidepressive drugs: an overview of stereoselectivity. Current Medicinal Chemistry, 11(13), 1727-1748. [Link]
-
Wikipedia contributors. (2024). MDMA. Wikipedia, The Free Encyclopedia. [Link]
-
Smith, S. W. (2009). Stereochemistry in Drug Action. Mayo Clinic Proceedings, 84(7), 627-632. [Link]
-
Zhao, Y., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature, 632(8025), 683-690. [Link]
-
Shah, U. M., & Patel, H. H. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. Current Drug Discovery Technologies, 16(4), 378-384. [Link]
-
Wikipedia contributors. (2024). Modafinil. Wikipedia, The Free Encyclopedia. [Link]
-
Slideshare. (n.d.). Stereochemistry and biological activity of drugs. SlideShare. [Link]
-
Kim, S., et al. (2024). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 25(13), 6927. [Link]
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. Stereoselective effect of tranylcypromine enantiomers on brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tranylcypromine isomers and Parkinson's disease: new aspects of an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 14. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics [mdpi.com]
- 15. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 16. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors [mdpi.com]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1S,2R)-tranylcypromine as a Monoamine Oxidase (MAO) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tranylcypromine (TCP), a potent and irreversible inhibitor of monoamine oxidase (MAO), has a storied history in the treatment of major depressive disorder, particularly in cases resistant to other therapies. As a racemic mixture, its pharmacological activity is a composite of its two enantiomers. This technical guide provides a deep dive into the specific properties of the (1S,2R)-tranylcypromine enantiomer, elucidating its distinct inhibitory profile against MAO isoforms, its mechanism of action, and its central role in the therapeutic effects of the drug. We will explore the stereoselective inhibition of MAO-A and MAO-B, present detailed protocols for assessing its inhibitory activity, and discuss the critical clinical implications of its use, including the notorious "cheese effect" and potential for serotonin syndrome. This guide is intended to be a comprehensive resource for researchers and drug development professionals working with or developing novel MAO inhibitors.
Introduction: Monoamine Oxidase and its Role in Neurotransmission
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as other endogenous and exogenous amines.[1] Localized on the outer mitochondrial membrane, MAOs play a crucial role in regulating neurotransmitter levels in the brain and peripheral tissues.[2]
There are two primary isoforms of MAO:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine and is the primary target for traditional antidepressant MAO inhibitors. It is found in high concentrations in the gut.[3]
-
MAO-B: Primarily metabolizes phenylethylamine and dopamine. Its inhibition is a therapeutic strategy in the management of Parkinson's disease.[4]
By inhibiting these enzymes, the concentration of monoamine neurotransmitters in the synaptic cleft is increased, leading to enhanced neurotransmission, which is believed to be the primary mechanism behind the antidepressant effects of MAO inhibitors.[5]
Tranylcypromine: From Racemate to Enantiomer-Specific Activity
Tranylcypromine, structurally related to amphetamine, is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[6] It is commercially available as a racemic mixture of two enantiomers: (+)-tranylcypromine ((1S,2R)-2-phenylcyclopropan-1-amine) and (-)-tranylcypromine ((1R,2S)-2-phenylcyclopropan-1-amine). While the racemic mixture is clinically effective, research has demonstrated a significant stereoselectivity in the pharmacological activity of its enantiomers.
Stereoselective Inhibition of MAO
The (+)-enantiomer, (1S,2R)-tranylcypromine , is the more potent inhibitor of monoamine oxidase. In vitro studies have shown that (+)-tranylcypromine is approximately 60 times more potent than its (-)-counterpart in inhibiting MAO.[7] This significant difference in potency underscores the importance of considering the stereochemistry of tranylcypromine in both research and clinical contexts.
| Compound | Target | IC50 Value (µM) |
| Racemic Tranylcypromine | MAO-A | 2.3[8][9] |
| Racemic Tranylcypromine | MAO-B | 0.95[8][9] |
Table 1: Inhibitory Potency of Racemic Tranylcypromine against MAO-A and MAO-B.
Mechanism of Irreversible Inhibition
Tranylcypromine's irreversible inhibition of MAO is a key feature of its pharmacological profile. It acts as a "suicide inhibitor," meaning that the enzyme converts the inhibitor into a reactive species that then covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, rendering it permanently inactive.[7] The regeneration of MAO activity requires the synthesis of new enzyme, a process that can take several weeks. This long-lasting effect contributes to both the therapeutic efficacy and the potential for significant drug-drug and drug-food interactions.
Experimental Protocols for Assessing MAO Inhibition
For researchers investigating the effects of (1S,2R)-tranylcypromine or other potential MAO inhibitors, robust and reliable experimental methods are essential. The following sections provide detailed protocols for in vitro and in vivo assessment of MAO inhibition.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol describes a common and sensitive method for determining the inhibitory potency (IC50) of a compound against MAO-A and MAO-B. The assay is based on the oxidative deamination of a non-fluorescent substrate, such as kynuramine or tyramine, by MAO, which produces a fluorescent product or hydrogen peroxide that can be detected fluorometrically.[2]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide or p-Tyramine hydrochloride (substrate)
-
(1S,2R)-tranylcypromine (test inhibitor)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (deprenyl) (selective MAO-B inhibitor, positive control)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve (1S,2R)-tranylcypromine, clorgyline, and selegiline in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare serial dilutions of the inhibitor stock solutions in potassium phosphate buffer to achieve a range of final assay concentrations.
-
Prepare a stock solution of the substrate (kynuramine or tyramine) in water.
-
Dilute the recombinant MAO-A and MAO-B enzymes in potassium phosphate buffer to the desired working concentration.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the following in order:
-
Potassium phosphate buffer
-
Inhibitor solution (or vehicle for control wells)
-
MAO enzyme solution (MAO-A or MAO-B)
-
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over a period of 30-60 minutes at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm for kynuramine, or by detecting H2O2 production with a suitable probe for tyramine.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo Microdialysis for Monoamine Level Assessment
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This method allows for the direct assessment of the pharmacodynamic effects of (1S,2R)-tranylcypromine on monoamine levels.[10][11]
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
(1S,2R)-tranylcypromine
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Following aseptic surgical procedures, implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).
-
Secure the guide cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a refrigerated fraction collector.
-
-
Drug Administration:
-
After collecting baseline samples, administer (1S,2R)-tranylcypromine via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration to monitor changes in monoamine levels.
-
-
Sample Analysis by HPLC-ECD:
-
Inject a small volume of each dialysate sample into an HPLC-ECD system.
-
Separate the monoamines (dopamine, serotonin, norepinephrine) and their metabolites using a reverse-phase column.
-
Detect and quantify the analytes using an electrochemical detector set at an appropriate oxidizing potential.[1][12]
-
Quantify the concentrations by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Express the post-drug monoamine concentrations as a percentage of the pre-drug baseline levels.
-
Analyze the data using appropriate statistical methods to determine the significance of the drug-induced changes.
-
Chiral Resolution of Racemic Tranylcypromine
For researchers wishing to study the individual enantiomers of tranylcypromine, chiral resolution of the racemic mixture is a necessary step. A common method for this is diastereomeric salt crystallization, which takes advantage of the different physical properties of diastereomeric salts.[13]
Principle:
The racemic mixture of tranylcypromine, which is a base, is reacted with a chiral acid, such as (+)-tartaric acid. This reaction forms a pair of diastereomeric salts: ((1S,2R)-tranylcypromine)-(+)-tartrate and ((1R,2S)-tranylcypromine)-(+)-tartrate. These diastereomers have different solubilities in a given solvent, allowing for their separation by fractional crystallization.
General Procedure:
-
Synthesis of the Precursor: The synthesis of racemic tranylcypromine often starts with the preparation of trans-2-phenylcyclopropanecarboxylic acid from cinnamic acid.[10]
-
Diastereomeric Salt Formation:
-
Dissolve the racemic tranylcypromine in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) dissolved in the same solvent.
-
Allow the mixture to cool slowly to promote crystallization.
-
-
Fractional Crystallization:
-
The less soluble diastereomeric salt will crystallize out of the solution first.
-
Collect the crystals by filtration.
-
The purity of the crystallized diastereomer can be improved by recrystallization.
-
-
Liberation of the Enantiomer:
-
Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free base of the desired enantiomer.
-
Extract the enantiomerically pure tranylcypromine with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
-
Clinical Implications and Safety Considerations
The potent and irreversible nature of (1S,2R)-tranylcypromine's MAO inhibition necessitates careful consideration of its clinical use and potential for adverse effects.
The "Cheese Effect": Hypertensive Crisis
The most well-known adverse effect of non-selective MAOIs is the "cheese effect," a potentially life-threatening hypertensive crisis that can occur when the drug is taken concomitantly with foods rich in tyramine. Tyramine is an indirect sympathomimetic amine that is normally metabolized by MAO-A in the gut and liver. When MAO-A is inhibited, tyramine is absorbed systemically and can displace large amounts of norepinephrine from sympathetic nerve terminals, leading to a rapid and dangerous increase in blood pressure.
Patients prescribed tranylcypromine must adhere to a strict low-tyramine diet, avoiding aged cheeses, cured meats, fermented products, and certain alcoholic beverages.
Serotonin Syndrome
Another serious risk associated with tranylcypromine is serotonin syndrome, which can occur when it is co-administered with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and certain opioids and over-the-counter medications. The combination of MAO inhibition and increased serotonin availability from other sources can lead to excessive serotonergic activity in the central nervous system, resulting in a constellation of symptoms that can range from mild to life-threatening. A sufficient washout period is required when switching between MAOIs and other serotonergic drugs.
Conclusion
(1S,2R)-tranylcypromine is the primary driver of the therapeutic efficacy of racemic tranylcypromine, exhibiting significantly greater potency as an irreversible inhibitor of both MAO-A and MAO-B compared to its (-)-enantiomer. A thorough understanding of its stereoselective pharmacology, mechanism of action, and potential for serious drug and food interactions is paramount for researchers and clinicians. The experimental protocols outlined in this guide provide a framework for the accurate assessment of its inhibitory activity and pharmacodynamic effects. As research into novel MAO inhibitors continues, the lessons learned from the long and complex history of tranylcypromine will undoubtedly continue to inform the development of safer and more effective treatments for depressive disorders.
References
-
Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Parameters for Irreversible Inactivation of Monoamine Oxidase. Neurotoxicology, 28(3), 513–518. [Link]
-
Eldeeb, S., Faden, A. I., & Wu, J. (2016). Detection and Quantification of Neurotransmitters in Dialysates. Current protocols in neuroscience, 74, 7.3.1–7.3.26. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Conduct Science. Brain Microdialysis Surgery Kit. [Link]
-
ChemBK. trans-2-Phenylcyclopropane-1-carboxylic acid. [Link]
- Google Patents.
-
MDPI. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. [Link]
-
ResearchGate. Implanting the microdialysis probe through a guide cannula into an awake animal. [Link]
-
BASi. User Manual Brain “BR” Microdialysis Probes Intracerebral Guides for Brain “BR” Probes. [Link]
-
ResearchGate. A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. [Link]
-
ResearchGate. Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection. [Link]
-
BioVision. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). [Link]
-
Semantic Scholar. Rapid and precise method to locate microdialysis probe implantation in the rodent brain. [Link]
-
MySkinRecipes. trans-2-Phenylcyclopropanecarboxylic acid. [Link]
-
PubChem. (1R,2S)-Tranylcypromine. [Link]
-
Salsali, M., & Baker, G. B. (2004). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. Chemical research in toxicology, 17(4), 535–540. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Charles River Laboratories. MAO Inhibition in Drug Discovery and Development. [Link]
-
Wang, Y., Zhang, T., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(1), 18-40. [Link]
-
Taylor & Francis. Tranylcypromine – Knowledge and References. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]
-
Heinze, G., & Beckmann, H. (1988). Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. European journal of clinical pharmacology, 35(1), 73–79. [Link]
-
Wikipedia. Tranylcypromine. [Link]
-
Finberg, J. P., & Gillman, K. (2011). Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. European journal of clinical pharmacology, 35(1), 73–79. [Link]
-
Kim, J., Lee, J., Park, J., Kim, S., Lee, S., & Pae, A. N. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS medicinal chemistry letters, 13(6), 963–970. [Link]
-
Reddit. Chiral resolution of pharmaceutical naltrexone using L tartaric acid?. [Link]
-
Zhang, Y., Wang, Y., & Wang, J. (2022). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC advances, 12(12), 7393–7400. [Link]
-
Quora. What is the chemical method for the resolution of (+) tartaric acid?. [Link]
-
ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
Sources
- 1. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1R,2S)-Tranylcypromine | C9H11N | CID 19493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy trans-2-Phenylcyclopropanecarboxylic acid | 939-90-2 [smolecule.com]
- 8. Analysis of Dopamine and Serotonin in Brain Microdialysate [amuzainc.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (1S,2R)-2-Phenylcyclopropanamine as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor
<
Abstract
This technical guide provides a comprehensive overview of (1S,2R)-2-phenylcyclopropanamine, also known as tranylcypromine, in its role as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). Initially developed as a monoamine oxidase (MAO) inhibitor for the treatment of depression, tranylcypromine has been repurposed as a potent epigenetic modulator due to its activity against LSD1.[1][2] This document delves into the biochemical mechanisms of LSD1, the specific mode of action of tranylcypromine as an irreversible inhibitor, and the profound implications of this inhibition in oncology. We will explore the structure-activity relationships, key experimental protocols for inhibitor characterization, and the current landscape of its clinical development. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal molecule in epigenetic therapy.
Introduction: The Epigenetic Landscape and the Role of LSD1
Epigenetic modifications, such as histone methylation, are critical regulators of gene expression and chromatin architecture.[3] The dynamic nature of these modifications is maintained by a balance between "writer" enzymes (methyltransferases) and "eraser" enzymes (demethylases). Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered and is a key player in this regulatory network.[1][2][4][5]
LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[1][2][4][6][7] Its activity can lead to either transcriptional repression (via H3K4 demethylation) or activation (via H3K9 demethylation), depending on the associated protein complexes.[6][8][9] Beyond histones, LSD1 also demethylates non-histone proteins like p53, DNMT1, and STAT3, expanding its regulatory influence.[5][7][10]
Overexpression of LSD1 is a common feature in a multitude of cancers, including acute myeloid leukemia (AML), small-cell lung cancer, breast cancer, and prostate cancer.[4][5][7] This upregulation is often associated with poor prognosis, as LSD1 activity can suppress tumor suppressor genes and promote oncogenic pathways, leading to increased cell proliferation, invasion, and a block in differentiation.[5][7][8] Consequently, LSD1 has emerged as a compelling therapeutic target in oncology.[5]
This compound (Tranylcypromine): From Antidepressant to Epigenetic Modulator
Tranylcypromine, a synthetic analog of amphetamine, was originally developed as a monoamine oxidase (MAO) inhibitor for the treatment of major depressive disorder.[11] Its structural similarity to the endogenous substrates of MAOs led to its potent, irreversible inhibition of these enzymes. The serendipitous discovery of its activity against LSD1 stemmed from the recognition that LSD1 belongs to the same family of FAD-dependent amine oxidases as MAOs.[3][12]
This compound is the specific enantiomer of tranylcypromine that exhibits potent inhibitory activity against LSD1.[13] While tranylcypromine is administered clinically as a racemic mixture, research has shown that the different enantiomers can have varying effects and binding modes with their target enzymes.[11][14]
Mechanism of Irreversible Inhibition
Tranylcypromine acts as a mechanism-based, irreversible inhibitor of LSD1.[12] The inhibition process involves the formation of a covalent adduct with the FAD cofactor in the enzyme's active site.[3][12] The cyclopropylamine moiety of tranylcypromine is key to this mechanism. The catalytic cycle of LSD1 involves the oxidation of the substrate, which in the case of tranylcypromine, leads to the opening of the strained cyclopropyl ring. This reactive intermediate then forms a stable covalent bond with the FAD cofactor, rendering the enzyme inactive.[15][16]
Crystal structure analysis of the LSD1-tranylcypromine complex has provided detailed insights into this interaction.[3][15][17][18][19] These studies have revealed that tranylcypromine forms a distinct covalent adduct with the FAD cofactor in LSD1, which differs from the adduct formed with MAO-B.[3] This structural understanding has been instrumental in the rational design of more potent and selective tranylcypromine derivatives.[3]
Caption: Covalent inactivation of LSD1 by tranylcypromine.
Therapeutic Applications in Oncology
The inhibition of LSD1 by tranylcypromine has shown significant promise in the treatment of various cancers. By blocking LSD1's demethylase activity, tranylcypromine can reactivate silenced tumor suppressor genes, induce differentiation in cancer cells, and inhibit tumor growth and metastasis.[1][2]
Hematological Malignancies
In acute myeloid leukemia (AML), LSD1 plays a crucial role in maintaining the leukemic stem cell population and blocking myeloid differentiation.[7][20] Inhibition of LSD1 with tranylcypromine or its derivatives has been shown to induce differentiation and reduce the proliferation of AML cells.[6] Several clinical trials are currently underway to evaluate the efficacy of tranylcypromine-based LSD1 inhibitors in AML, both as monotherapy and in combination with other agents.[4][7]
Solid Tumors
The therapeutic potential of LSD1 inhibition extends to solid tumors as well. In various solid tumor models, including breast cancer, prostate cancer, and small-cell lung cancer, tranylcypromine has demonstrated anti-tumor activity.[5][7] For instance, in breast cancer, LSD1 is involved in estrogen receptor signaling, and its inhibition can sensitize tumors to endocrine therapy.[7][20]
Experimental Protocols for Characterizing LSD1 Inhibitors
The evaluation of this compound and its derivatives as LSD1 inhibitors requires a series of well-defined biochemical and cell-based assays.
Biochemical Assays for LSD1 Activity and Inhibition
Several in vitro assays have been developed to measure the enzymatic activity of LSD1 and to screen for inhibitors.[21]
-
Peroxidase-Coupled Assay: This is a continuous, real-time assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[21] The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a detectable color change.[21] This assay is particularly useful for studying time-dependent inactivation, a characteristic of irreversible inhibitors like tranylcypromine.[21]
-
Antibody-Based Assays: These assays, such as ELISA and DELFIA (dissociation-enhanced lanthanide fluorescent immunoassay), utilize specific antibodies to detect the demethylated histone substrate.[21] These methods offer high sensitivity and can be adapted for high-throughput screening.[22][23][24][25]
Table 1: Comparison of Biochemical LSD1 Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Peroxidase-Coupled | Measures H₂O₂ production | Continuous, real-time kinetics | Potential for interference from redox-active compounds |
| Antibody-Based (ELISA) | Detects demethylated substrate | High sensitivity and specificity | Discontinuous, endpoint measurement |
Step-by-Step Protocol: Peroxidase-Coupled LSD1 Inhibition Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5), recombinant human LSD1/CoREST complex, H3K4me2 peptide substrate, horseradish peroxidase (HRP), and a chromogenic HRP substrate (e.g., Amplex Red).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, LSD1/CoREST, and the inhibitor at various concentrations. Incubate for a pre-determined time to allow for inhibitor binding.
-
Reaction Initiation: Add the H3K4me2 peptide substrate, HRP, and the chromogenic substrate to initiate the reaction.
-
Data Acquisition: Monitor the increase in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Cell-Based Assays for Functional Characterization
Cell-based assays are essential to confirm the on-target activity of LSD1 inhibitors in a cellular context and to evaluate their functional consequences.
-
Histone Methylation Analysis: Western blotting or immunofluorescence can be used to assess the global levels of H3K4me2 and H3K9me2 in cells treated with the inhibitor. An effective LSD1 inhibitor should lead to an accumulation of these methylation marks.[26]
-
Cell Proliferation and Viability Assays: Assays such as MTT, MTS, or CellTiter-Glo can be used to determine the effect of the inhibitor on cancer cell growth and survival.
-
Differentiation Assays: In leukemia cell lines, the induction of differentiation can be assessed by monitoring the expression of cell surface markers (e.g., CD11b, CD86) using flow cytometry.[7][20]
Caption: A typical workflow for characterizing LSD1 inhibitors.
Structure-Activity Relationship (SAR) and Development of Derivatives
While this compound is a potent LSD1 inhibitor, its lack of selectivity against MAOs has driven the development of numerous derivatives with improved pharmacological profiles.[1][2][6][26][27] Medicinal chemistry efforts have focused on modifying the phenyl ring of the tranylcypromine scaffold.[6][27] The addition of various substituents to the phenyl ring has led to the discovery of highly potent and selective LSD1 inhibitors, some of which have entered clinical trials.[1][2][6][26][27]
For example, the development of compounds like ORY-1001 and GSK2879552, which are currently in clinical trials, was based on the tranylcypromine scaffold.[1][2] These second-generation inhibitors often feature larger substituents on the phenyl ring that can form additional interactions with residues in the LSD1 active site, thereby enhancing potency and selectivity.[28]
Table 2: Clinically Investigated Tranylcypromine-Based LSD1 Inhibitors [4][7]
| Compound | Developer | Indication(s) |
| Tranylcypromine | Multiple | AML, Solid Tumors |
| Iadademstat (ORY-1001) | Oryzon Genomics | AML, Small-Cell Lung Cancer |
| Bomedemstat (IMG-7289) | Imago BioSciences | Myelofibrosis, Essential Thrombocythemia |
| GSK2879552 | GlaxoSmithKline | AML, Small-Cell Lung Cancer |
| INCB059872 | Incyte Corporation | Sickle Cell Disease, AML |
Conclusion and Future Perspectives
This compound has paved the way for the development of a new class of epigenetic drugs targeting LSD1. Its journey from an antidepressant to a promising anti-cancer agent highlights the power of drug repurposing and the importance of understanding the fundamental mechanisms of drug action. The irreversible covalent inhibition of LSD1 by tranylcypromine provides a robust and durable therapeutic effect, which is particularly advantageous in the context of cancer therapy.
Future research in this field will likely focus on several key areas:
-
Development of more selective inhibitors: While significant progress has been made, the development of inhibitors with even greater selectivity for LSD1 over other FAD-dependent amine oxidases remains a priority.
-
Combination therapies: Exploring the synergistic effects of LSD1 inhibitors with other anti-cancer agents, such as chemotherapy, immunotherapy, and other epigenetic drugs, is a promising strategy to overcome drug resistance and improve therapeutic outcomes.[8]
-
Biomarker discovery: Identifying reliable biomarkers to predict patient response to LSD1 inhibitors will be crucial for the successful clinical implementation of these drugs.
References
-
Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2008). Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A. Biochemical and Biophysical Research Communications, 366(1), 15–22. [Link]
-
Valente, S., Rodriguez, V., Mercurio, C., Vianello, P., Ciossani, G., Ciarapica, R., ... & Mai, A. (2018). Tranylcypromine-based LSD1 inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Scientific Reports, 8(1), 1-14. [Link]
-
Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 573, 247–263. [Link]
-
Li, H., Liu, H., Wang, S., Zhang, Y., & Liu, H. (2021). Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127993. [Link]
-
Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1123536. [Link]
-
Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2008). Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25Å. ResearchGate. [Link]
-
Zheng, Y. C., Ma, J., Wang, Z. Y., Li, J., Jiang, B., & Liu, H. M. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Current medicinal chemistry, 23(26), 2963–2978. [Link]
-
Alam, M. M., Melaf, R., Iqbal, M., & Haque, S. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry, 299, 118054. [Link]
-
Binda, C., Valente, S., Romanenghi, M., Pilotto, S., Cirilli, R., Karytinos, A., ... & Mattevi, A. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827–6833. [Link]
-
Tan, J., Li, Z., & He, C. (2021). Pharmacological Inhibition of LSD1 for Cancer Treatment. Cancers, 13(16), 4180. [Link]
-
Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. ResearchGate. [Link]
-
Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2008). Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A. OSTI.GOV. [Link]
-
Ganesan, A., et al. (2022). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS omega, 7(12), 10333–10349. [Link]
-
Various Authors. (2021). New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Frontiers in Pharmacology. [Link]
-
Zhang, Y., & Zhang, H. (2020). Biological roles of LSD1 beyond its demethylase activity. Cellular and molecular life sciences : CMLS, 77(6), 1057–1066. [Link]
-
Creative BioMart. (n.d.). LSD1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]
-
Yang, M., Culhane, J. C., Szewczuk, L. M., Jalili, P., Ball, H. L., Mach, A. J., ... & Cole, P. A. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. [Link]
-
BPS Bioscience. (n.d.). LSD1 (KDM1A) Chemiluminescent Assay Kit. Retrieved from [Link]
-
EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]
-
Lynch, J. T., & Berger, S. L. (2017). LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth. F1000Research, 6, 2017. [Link]
-
Zhang, Y., & Zhang, H. (2020). Biological roles of LSD1 beyond its demethylase activity. ResearchGate. [Link]
-
Wang, J., et al. (2022). Biological and therapeutic role of LSD1 in Alzheimer's diseases. Frontiers in aging neuroscience, 14, 991823. [Link]
-
Li, Y., et al. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta pharmaceutica Sinica. B, 15(4), 1493–1514. [Link]
-
Zheng, Y. C., Ma, J., Wang, Z. Y., Li, J., Jiang, B., & Liu, H. M. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. PubMed. [Link]
-
Hazama, D., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Journal of medicinal chemistry, 53(15), 5669–5678. [Link]
-
EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
-
Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2007). Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 Å. AbleSci. [Link]
-
Wang, S., et al. (2023). LSD1 in drug discovery: From biological function to clinical application. Medicinal research reviews, 43(6), 1835–1867. [Link]
-
Zheng, Y. C., Yu, B., & Liu, H. M. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of medicinal chemistry, 63(23), 14337–14358. [Link]
-
Zhang, H., et al. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(6), 921-930. [Link]
-
PubChem. (n.d.). (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. Retrieved from [Link]
-
Li, J., et al. (2024). LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway. Frontiers in Pharmacology, 15, 1422730. [Link]
-
Various Authors. (n.d.). Trans-2-phenylcyclopropylamine and trans-2-phenylcyclopropylamine-based LSD1 inactivators. ResearchGate. [Link]
-
Hazama, D., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Semantic Scholar. [Link]
- Google Patents. (2020).
-
Various Authors. (n.d.). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. [Link]
-
Arango-Lievano, M., et al. (2022). Antitumoral Effects of Tricyclic Antidepressants: Beyond Neuropathic Pain Treatment. Cancers, 14(13), 3249. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 6. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 8. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1, a double-edged sword, confers dynamic... | F1000Research [f1000research.com]
- 10. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | C9H12ClN | CID 6419961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A (Journal Article) | OSTI.GOV [osti.gov]
- 19. Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 Å - 科研通 [ablesci.com]
- 20. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. epigentek.com [epigentek.com]
- 24. epigentek.com [epigentek.com]
- 25. KDM1/LSD1 Activity Quantification Assay Kit (Colorimetric) (ab113459) | Abcam [abcam.com]
- 26. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Modeling of (1S,2R)-Tranylcypromine's Covalent Binding to Monoamine Oxidase A
Authored for: Drug Development Professionals, Computational Chemists, and Molecular Biologists
Foreword: Beyond Docking – Capturing Irreversible Inhibition
The study of enzyme inhibitors is a cornerstone of modern drug discovery. While many inhibitors function through reversible, non-covalent interactions, a significant class of therapeutic agents, known as mechanism-based or suicide inhibitors, form permanent, covalent bonds with their targets. Tranylcypromine (TCP), a potent antidepressant, is a classic example of such an agent. It irreversibly inhibits Monoamine Oxidase A (MAO-A), an enzyme critical for the degradation of neurotransmitters like serotonin and norepinephrine.[1][2] The therapeutic efficacy and stereoselectivity of TCP are intrinsically linked to the specifics of this covalent bond formation with the enzyme's flavin adenine dinucleotide (FAD) cofactor.
Standard in silico techniques like molecular docking are often insufficient for modeling these complex interactions, as they are typically designed to predict non-covalent binding poses. Accurately representing the formation of a covalent adduct requires a more sophisticated, multi-step computational approach. This guide provides a comprehensive, field-proven workflow for modeling the binding of the specific (1S,2R)-tranylcypromine stereoisomer to the MAO-A active site, culminating in a dynamically stable model of the covalent complex. We will move beyond simple procedural lists to explain the causality behind each decision, ensuring a robust and self-validating computational protocol.
Part 1: Foundational Pillars – The Target, The Ligand, The Challenge
The Target: Monoamine Oxidase A (MAO-A)
Human MAO-A is a flavoenzyme anchored to the outer mitochondrial membrane.[3][4] Its primary role is to catalyze the oxidative deamination of key monoamine neurotransmitters.[1] Structurally, MAO-A is a dimer in its membrane-bound form, though it can crystallize as a monomer.[3][5] The active site is characterized by a single hydrophobic cavity of approximately 550 ų, which is shaped by specific loop conformations that differ from its isoform, MAO-B.[3][5]
At the heart of MAO-A's catalytic machinery is a FAD cofactor, which is itself covalently linked to a cysteine residue (Cys406 in human MAO-A).[4] This FAD cofactor is the direct target of tranylcypromine's inhibitory action. For our modeling, a high-resolution crystal structure is paramount. The Protein Data Bank (PDB) is the primary repository for such structures.
Key Structural Features of MAO-A:
-
FAD Cofactor: The reactive center for both catalysis and irreversible inhibition.
-
Active Site Cavity: A predominantly hydrophobic pocket that dictates substrate and inhibitor specificity. Key residues like Ile335 contribute to its unique shape compared to MAO-B.[4][6]
-
"Aromatic Cage": Formed by Tyr407 and Tyr444, which are crucial for orienting the substrate's amine group for catalysis.
-
Entrance Loop: A flexible loop (residues 108-118) that controls access to the active site.[6][7]
The Ligand: (1S,2R)-Tranylcypromine – A Stereospecific Mechanism-Based Inhibitor
Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[2][8] It is a racemic mixture of (1R,2S)-(+)-tranylcypromine and (1S,2R)-(−)-tranylcypromine.[8] The molecule's structure, a cyclopropylamine, is key to its mechanism. The inhibition process is not a simple binding event; it involves the enzyme's own catalytic cycle. MAO-A attempts to oxidize TCP, leading to the opening of the cyclopropyl ring and the formation of a reactive radical intermediate that subsequently attacks and forms a covalent bond with the N5 atom of the FAD cofactor.[9] This permanently deactivates the enzyme, a process from which the cell can only recover by synthesizing new MAO-A.[1][10]
The Core Challenge: Modeling Covalent Bond Formation
The central difficulty in modeling this system lies in the covalent nature of the inhibition. Classical molecular mechanics (MM) force fields, which underpin standard docking and molecular dynamics (MD) simulations, are parameterized for non-covalent interactions and cannot describe the formation or breaking of chemical bonds.[11][12] Therefore, a hybrid approach is necessary.
This workflow will employ a sequential strategy:
-
Non-Covalent Docking: To predict the initial, pre-reaction binding pose of (1S,2R)-TCP in the MAO-A active site.
-
Covalent Adduct Construction: To manually or semi-automatically build the covalent bond between the ligand and the FAD cofactor based on the docked pose and known mechanistic chemistry.
-
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model the electronic structure and geometry of the newly formed covalent bond and its immediate environment.[13][14]
-
Classical Molecular Dynamics (MD): To relax the entire system and assess the dynamic stability and interaction patterns of the final covalent complex over time.[15][16]
Part 2: The In Silico Protocol – From Structure to Dynamic Complex
This section details the step-by-step methodology for constructing a validated model of the (1S,2R)-tranylcypromine-MAO-A covalent adduct.
Workflow Overview
Caption: Overall workflow for modeling the covalent inhibition of MAO-A.
Step 1: System Preparation
Rationale: The quality of your starting structures is the single most important determinant of a successful simulation. Raw PDB files are not simulation-ready, and ligands require accurate parameters to behave correctly within the force field.
Protocol: Protein Preparation (MAO-A)
-
Obtain Structure: Download the crystal structure of human MAO-A from the Protein Data Bank. PDB ID: 2Z5X is a suitable choice, as it is a high-resolution (2.2 Å) structure.[6]
-
Initial Cleaning: Remove all non-essential components: water molecules, co-crystallized ligands (except the FAD cofactor), and any other heteroatoms.
-
Protonation: Use software like H++ or Schrödinger's Protein Preparation Wizard to add hydrogen atoms and predict the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a physiological pH of 7.4. This is critical for establishing correct hydrogen bond networks and electrostatic interactions.
-
Structural Check: Inspect the structure for any missing residues or atoms in loops. If present, these must be modeled using tools like MODELLER or Prime.
Protocol: Ligand Preparation ((1S,2R)-Tranylcypromine)
-
Generate 3D Structure: Use a chemical sketcher like MarvinSketch or a builder in a molecular modeling suite to draw (1S,2R)-tranylcypromine, ensuring the correct stereochemistry.
-
Initial Optimization: Perform a low-level quantum mechanics geometry optimization (e.g., using Gaussian with B3LYP/6-31G*) to obtain a reasonable starting conformation.
-
Parameterization: This is a critical step for a non-standard molecule. Since TCP is not a standard amino acid, its force field parameters (bond lengths, angles, dihedrals, charges) are not present in standard protein force fields like AMBER or CHARMM.
-
Method: Use tools like Antechamber (for AMBER's GAFF2 force field) or the CGenFF server (for CHARMM).[17][18] These programs assign atom types and generate the necessary parameters.
-
Charge Calculation: The AM1-BCC charge method is a robust and fast approach for assigning partial atomic charges that are compatible with the GAFF force field.[17]
-
Verification: Always inspect the generated parameters. High penalty scores from CGenFF or unusual parameters from Antechamber may indicate a need for manual refinement or higher-level QM calculations.[19]
-
Step 2: Pre-Covalent Docking
Rationale: Before forming the covalent bond, the ligand must first enter and orient itself within the active site in a conformation conducive to reaction. Non-covalent docking predicts this initial binding pose.
Protocol: Molecular Docking
-
Define Binding Site: The binding site is defined as a grid box centered on the FAD cofactor within the MAO-A active site. The box dimensions should be large enough to allow the ligand to rotate and translate freely (e.g., a 20x20x20 Å cube).
-
Docking Execution: Use a validated docking program such as AutoDock Vina, GOLD, or Glide.
-
Pose Analysis: Analyze the top-scoring poses. The most plausible pose will place the cyclopropylamine moiety of TCP in close proximity to the N5 atom of the FAD isoalloxazine ring, consistent with the known mechanism of action. The phenyl ring should occupy the hydrophobic substrate cavity.
Step 3: Covalent Adduct Modeling & QM/MM Refinement
Rationale: This is where we transition from a non-covalent interaction to the irreversible complex. A QM/MM approach is essential here because only quantum mechanics can accurately describe the electron distribution and geometry of the newly formed bond.[11][12]
Protocol: Building and Refining the Adduct
-
Construct the Covalent Bond: Using the best-docked pose as a guide, manually form a single bond between the C2 atom of the opened tranylcypromine ring and the N5 atom of the FAD cofactor in a molecular editor like Maestro, Chimera, or PyMOL.
-
Define QM/MM Regions:
-
QM Region (High Accuracy): This region is treated with quantum mechanics (e.g., Density Functional Theory - DFT). It must include all atoms involved in the bond formation and key electronic interactions. A suitable QM region would be: the entire tranylcypromine-adduct, the isoalloxazine ring of the FAD, and the side chains of key interacting residues like Tyr407 and Tyr444.
-
MM Region (Classical): The rest of the protein, the remainder of the FAD cofactor, water, and ions are treated with a classical molecular mechanics force field.
-
-
QM/MM Optimization: Perform a geometry optimization of the entire system using a QM/MM-capable software package (e.g., Gaussian+Amber, CHARMM+GAMESS, CP2K).[20] This will relax the structure, allowing the protein to accommodate the new covalent adduct and yielding an energetically favorable, low-strain conformation of the active site.
Caption: Conceptual partitioning of the system for QM/MM calculations.
Step 4: Molecular Dynamics Simulation
Rationale: A single, optimized structure is a static snapshot. MD simulation provides insight into the dynamic behavior, stability, and persistent interactions of the covalent complex in a more realistic, solvated environment.[15][21]
Protocol: MD Simulation
-
System Solvation: Place the QM/MM-optimized complex in the center of a periodic box of water (e.g., a TIP3P water model). The box should extend at least 10 Å from the protein surface in all directions.
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.
-
Energy Minimization: Perform a series of steepest descent and conjugate gradient energy minimizations to remove any steric clashes between the protein, ligand, and the newly added solvent/ions.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while applying positional restraints to the protein and ligand heavy atoms. This allows the solvent to relax around the solute. The restraints are then slowly released over several simulation steps.
-
Production Run: Once the system is equilibrated (indicated by stable temperature, pressure, density, and RMSD), run the production simulation for a duration sufficient to observe stable dynamics (typically 100-500 nanoseconds).
Part 3: Analysis, Validation, and Interpretation
Trajectory Analysis
The primary goal is to assess the stability of the complex and characterize the key interactions that maintain its conformation.[22][23]
Key Metrics:
-
Root Mean Square Deviation (RMSD): Calculated for the protein backbone to assess overall structural stability. A plateauing RMSD indicates the simulation has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculated per-residue to identify flexible and rigid regions of the protein. High RMSF in loop regions is expected.
-
Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the tranylcypromine adduct and the protein over time.
-
Interaction Diagrams: Generate 2D diagrams summarizing the key hydrophobic and polar interactions between the ligand and specific MAO-A residues for representative frames of the trajectory.
Quantitative Data Summary
Summarizing key interactions provides a clear, comparative overview of the binding mode.
| Interacting MAO-A Residue | Interaction Type with (1S,2R)-TCP Adduct | Persistence (%) |
| Cys406 | Covalent Bond (via FAD N5) | 100.0 |
| Tyr407 | Pi-Stacking, Hydrogen Bond | > 90 |
| Tyr444 | Pi-Stacking | > 90 |
| Ile335 | Hydrophobic | > 80 |
| Gln215 | Hydrogen Bond (with amine) | > 60 |
| Phe208 | Hydrophobic | > 75 |
Note: Persistence values are hypothetical and would be calculated from the MD trajectory.
Model Validation
A computational model is only as good as its ability to recapitulate known experimental data or make verifiable predictions.[24][25]
Validation Strategies:
-
Structural Comparison: Compare the positions of key active site residues in your final model with those from high-resolution crystal structures of MAO-A with other inhibitors.
-
Mutagenesis Data: Correlate your findings with published site-directed mutagenesis studies. If literature shows that mutating Tyr407 significantly reduces inhibitor potency, your model should demonstrate a critical interaction with this residue.
-
Stereoselectivity: Run a parallel simulation with the (1R,2S) stereoisomer. The model would be considered robust if it reveals a less stable complex or steric clashes that could explain the differential activity of the two enantiomers.
Conclusion
This guide outlines a rigorous, multi-stage computational workflow for modeling the covalent binding of (1S,2R)-tranylcypromine to MAO-A. By integrating non-covalent docking, explicit covalent bond modeling, QM/MM refinement, and extensive MD simulations, this approach moves beyond static pictures to provide a dynamic and mechanistically insightful view of irreversible inhibition. The resulting model can serve as a powerful tool for understanding the structural basis of TCP's efficacy, rationalizing the effects of mutations, and guiding the design of next-generation covalent inhibitors with improved selectivity and potency.
References
-
De Colibus, L., et al. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A). Proceedings of the National Academy of Sciences, 102(36), 12684-12689. Available at: [Link][5]
-
Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate? Patsnap. Available at: [Link][1]
-
Wikipedia. (2024). Tranylcypromine. Wikipedia, The Free Encyclopedia. Available at: [Link][8]
-
Juhos, S., et al. (2019). CovaDOTS: In Silico Chemistry-Driven Tool to Design Covalent Inhibitors Using a Linking Strategy. Journal of Chemical Information and Modeling, 59(4), 1564-1577. Available at: [Link][26]
-
Son, S. Y., et al. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. Semantic Scholar. Available at: [Link][7]
-
Drugs.com. (2025). Tranylcypromine: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link][10]
-
Edmondson, D. E., et al. (2007). Structural properties of human monoamine oxidases A and B. Current Medicinal Chemistry, 14(28), 2995-3001. Available at: [Link][3]
-
Son, S. Y., et al. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. Proceedings of the National Academy of Sciences, 105(15), 5739-5744. Available at: [Link][4]
-
Sova, M., et al. (2019). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. Molecules, 24(18), 3328. Available at: [Link][21]
-
Son, S. Y., et al. (2008). Structure of human monoamine oxidase A at 2.2-A resolution: the control of opening the entry for substrates/inhibitors. PubMed. Available at: [Link][6]
-
Das, P., & Merz, K. M. (2021). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. The Journal of Physical Chemistry B, 125(30), 8271-8284. Available at: [Link][27]
-
YouTube. (2025). Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]
-
Das, P., & Merz, K. M. (2021). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. Semantic Scholar. Available at: [Link][28]
-
ResearchGate. (n.d.). Molecular dynamics simulation of MAO-A with DHZ. ResearchGate. Available at: [Link][29]
-
ResearchGate. (n.d.). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. ResearchGate. Available at: [Link][30]
-
ResearchGate. (n.d.). Molecular dynamics results of the MAO-A receptor ligand-356 complex. ResearchGate. Available at: [Link][31]
-
Vogel, G., et al. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. International Journal of Molecular Sciences, 23(3), 1185. Available at: [Link]
-
Wang, Y., et al. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 Mpro. Digital Discovery, 2(6), 1801-1813. Available at: [Link][22]
-
Grewal, S., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advanced Pharmacology, 103, 139-162. Available at: [Link][15]
-
Náray-Szabó, G. (2013). Quantum Mechanical Modeling: A Tool for the Understanding of Enzyme Reactions. Journal of Molecular Modeling, 19(11), 4537-4549. Available at: [Link][11]
-
Kaserer, T., et al. (2006). Development and Validation of an In Silico P450 Profiler Based on Pharmacophore Models. Current Drug Discovery Technologies, 3(1), 39-58. Available at: [Link][24]
-
van der Kamp, M. W., & Mulholland, A. J. (2013). Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Methods in Computational Enzymology. Biochemistry, 52(16), 2708-2728. Available at: [Link][13]
-
Zhang, X., et al. (2024). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Briefings in Bioinformatics, 25(2), bbae046. Available at: [Link][23]
-
Wikipedia. (2024). Computational chemistry. Wikipedia, The Free Encyclopedia. Available at: [Link][32]
-
Kaserer, T., et al. (2006). Development and validation of an in silico P450 profiler based on pharmacophore models. Current Drug Discovery Technologies, 3(1), 39-58. Available at: [Link][33]
-
Liko, I., et al. (2012). Dynamic protein ligand interactions – insights from MS. The FEBS Journal, 279(9), 1478-1487. Available at: [Link][34]
-
St. John Smith, E., et al. (2018). Steered Molecular Dynamics Simulations Reveal Important Mechanisms in Reversible Monoamine Oxidase B Inhibition. Biochemistry, 57(4), 489-500. Available at: [Link][35]
-
Kulik Research Group. (n.d.). Quantum-Mechanical/Molecular-Mechanical (QM/MM) Simulations for Understanding Enzyme Dynamics. MIT. Available at: [Link][14]
-
Reddit. (2025). Molecular dynamics non standard ligand parameterization for GROMACS with CHARMM. r/comp_chem. Available at: [Link][19]
-
Yang, Y., & Cui, Q. (2020). Understanding Enzyme Catalysis Mechanism Using QM/MM Simulation Methods. Methods in Molecular Biology, 2128, 139-165. Available at: [Link][12]
-
Vianello, R., et al. (2017). The Use of Multiscale Molecular Simulations in Understanding a Relationship between the Structure and Function of Biological Systems of the Brain: The Application to Monoamine Oxidase Enzymes. Frontiers in Neuroscience, 11, 595. Available at: [Link][20]
-
Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. University of Illinois Urbana-Champaign. Available at: [Link][36]
-
Scilit. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Scilit. Available at: [Link][16]
-
The Carpentries. (n.d.). Parameterising your ligands. The Carpentries. Available at: [Link][17]
-
BioExcel. (n.d.). Small molecule force field parametrization for atomistic Molecular Dynamics simulations. BioExcel. Available at: [Link][37]
-
BioExcel. (n.d.). Automatic Ligand parameterization tutorial using BioExcel Building Blocks (biobb). BioExcel. Available at: [Link][18]
-
Khan, I., et al. (2023). In-silico studies of inhibitory compounds against protease enzymes of SARS-CoV-2. Saudi Journal of Biological Sciences, 30(2), 103541. Available at: [Link][25]
-
Thisted, T., et al. (2025). Tranylcypromine. StatPearls. Available at: [Link][38]
-
Finberg, J. P. M., & Gillman, P. K. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. Journal of Psychopharmacology, 31(8), 951-965. Available at: [Link][39]
-
Ramsay, R. R. (2019). Molecular Aspects of the Activity and Inhibition of the FAD-Containing Monoamine Oxidases. In P. Grunwald (Ed.), Pharmaceutical Biocatalysis. Taylor & Francis. Available at: [Link][9]
Sources
- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 2. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]
- 3. Structural properties of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Three-dimensional structure of human monoamine oxidase A (MAO A): Relation to the structures of rat MAO A and human MAO B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of human monoamine oxidase A at 2.2-A resolution: the control of opening the entry for substrates/inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. drugs.com [drugs.com]
- 11. Quantum Mechanical Modeling: A Tool for the Understanding of Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantum-Mechanical/Molecular-Mechanical (QM/MM) Simulations for Understanding Enzyme Dynamics | Kulik Research Group [hjkgrp.mit.edu]
- 15. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 18. Automatic Ligand parameterization tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 19. reddit.com [reddit.com]
- 20. The Use of Multiscale Molecular Simulations in Understanding a Relationship between the Structure and Function of Biological Systems of the Brain: The Application to Monoamine Oxidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 Mpro - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Elucidation of protein–ligand interactions by multiple trajectory analysis methods - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03492E [pubs.rsc.org]
- 24. Development and Validation of an In Silico P450 Profiler Based on...: Ingenta Connect [ingentaconnect.com]
- 25. In-silico studies of inhibitory compounds against protease enzymes of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Computational chemistry - Wikipedia [en.wikipedia.org]
- 33. Development and validation of an in silico P450 profiler based on pharmacophore models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Dynamic protein ligand interactions – insights from MS - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. ks.uiuc.edu [ks.uiuc.edu]
- 37. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]
- 38. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacodynamics of (1S,2R)-Tranylcypromine: From Monoamine Oxidase to Epigenetic Modulation
Abstract
Tranylcypromine (TCP), a clinically utilized antidepressant, exists as a racemic mixture of two enantiomers.[1] Emerging research has underscored the critical role of stereochemistry in defining its pharmacological profile, moving beyond its classical application as a monoamine oxidase (MAO) inhibitor to its potent activity against Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.[2][3] This guide provides an in-depth analysis of the pharmacodynamics of the (1S,2R)-enantiomer of tranylcypromine, also known as (-)-tranylcypromine. We will dissect its mechanism of action, stereoselective interactions with its primary targets, and the experimental methodologies required to characterize its activity. This document serves as a core technical resource for researchers investigating the therapeutic potential of this specific enantiomer in neuropsychiatry and oncology.
Introduction: The Significance of Stereoisomerism in Tranylcypromine
Tranylcypromine, chemically trans-2-phenylcyclopropylamine, was developed based on the structure of amphetamine and has been used for decades as a non-selective, irreversible inhibitor of monoamine oxidase (MAO) for the treatment of major depressive disorder.[3][4] Like many chiral drugs, its therapeutic effects and side-effect profile are a composite of the activities of its individual (1R,2S) and (1S,2R) enantiomers.
Pharmacokinetic studies have revealed significant differences between the enantiomers, with the (1S,2R)-enantiomer generally showing higher plasma concentrations and a greater area under the curve (AUC) compared to the (1R,2S)-enantiomer following administration of the racemate.[5][6] These pharmacokinetic distinctions magnify the importance of understanding their separate pharmacodynamic profiles. While both enantiomers contribute to MAO inhibition, they exhibit notable differences in potency and selectivity, as well as distinct activities at other targets that are crucial for modern drug development efforts. This guide focuses specifically on the (1S,2R) enantiomer, elucidating its dual-action potential as both a neuromodulator and an epigenetic modifier.
Dual Target Profile of (1S,2R)-Tranylcypromine
The pharmacodynamic landscape of (1S,2R)-TCP is dominated by its potent, irreversible inhibition of two key flavin adenine dinucleotide (FAD)-dependent enzymes: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).
Primary Target: Monoamine Oxidase (MAO)
MAO enzymes are responsible for the degradation of key monoamine neurotransmitters.[7] Irreversible inhibition of MAO-A and MAO-B by (1S,2R)-TCP leads to an accumulation of serotonin, norepinephrine, and dopamine in the synapse, which is the principal mechanism behind its antidepressant effects.[8][9]
-
Mechanism of Irreversible Inhibition: (1S,2R)-TCP acts as a mechanism-based inactivator. The cyclopropylamine moiety covalently binds to the FAD cofactor within the enzyme's active site, rendering the enzyme permanently non-functional.[10] This covalent modification explains the long-lasting pharmacodynamic effect of the drug, which persists for days to weeks despite its short pharmacokinetic half-life of about 2.5 hours.[3][8]
-
Stereoselectivity: While racemic tranylcypromine is considered a non-selective MAO inhibitor, studies on the individual enantiomers have revealed subtle but important differences. The (1S,2R) or (-) enantiomer is reported to be a more potent inhibitor of dopamine and norepinephrine uptake compared to the (+) enantiomer.[11] Conversely, the (+) enantiomer is a more potent inhibitor of serotonin (5-HT) uptake.[11] This suggests that the (1S,2R) enantiomer may contribute more significantly to the catecholaminergic effects of the racemic mixture.
Novel Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a histone demethylase that plays a critical role in regulating gene transcription by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[2][12] Due to its overexpression in various cancers, LSD1 has emerged as a high-value target for oncological drug development.[13][14]
-
Mechanism of LSD1 Inhibition: The structural and mechanistic homology between LSD1 and MAO, both being FAD-dependent amine oxidases, allows TCP to inhibit LSD1.[10] Similar to its action on MAO, (1S,2R)-TCP forms a covalent adduct with the FAD cofactor in the LSD1 catalytic site, leading to irreversible inhibition.[2][10] This inhibition can reactivate suppressed genes, leading to the inhibition of cancer cell proliferation, invasion, and migration.[14]
-
Stereoselectivity in LSD1 Inhibition: Interestingly, initial studies suggest that the two enantiomers of TCP exhibit similar inhibitory activity against LSD1 itself.[14] However, derivatives of the TCP scaffold can show profound stereoselectivity. For instance, a para-bromo derivative of the (1R,2S) enantiomer was found to be over 1000-fold more potent than TCP in a prostate cancer cell line, highlighting how subtle structural changes can dramatically influence stereospecific interactions.[14]
Quantitative Pharmacodynamic Data
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes publicly available data for racemic tranylcypromine, providing a baseline for understanding the compound's activity. Data for the individual enantiomers are less consistently reported in a comparative format but are the subject of ongoing research.
| Target Enzyme | Inhibitor | IC50 (μM) | Ki (μM) | Notes |
| LSD1 | Racemic Tranylcypromine | 20.7[15] | 242.7[15] | Irreversible, mechanism-based inactivation. |
| MAO-A | Racemic Tranylcypromine | 2.3[15] | 101.9[15] | Irreversible inhibition. |
| MAO-B | Racemic Tranylcypromine | 0.95[15] | 16[15] | Slight preference for MAO-B over MAO-A.[3] |
Experimental Methodologies for Pharmacodynamic Assessment
Accurate characterization of the pharmacodynamics of (1S,2R)-TCP requires robust and validated in vitro assays.
Visualizing the Inhibition Mechanism
The mechanism of action involves a covalent modification of the FAD cofactor, which can be represented as a logical workflow.
Caption: Workflow for the in vitro MAO-Glo™ luminescent assay.
Concluding Remarks and Future Directions
The pharmacodynamic profile of (1S,2R)-tranylcypromine is remarkably complex, featuring potent, irreversible inhibition of both MAO and the epigenetic regulator LSD1. This dual activity positions the enantiomer as a compound of significant interest for both central nervous system disorders and oncology. The stereoselective differences in its effects on monoamine transporters further highlight the necessity of studying the enantiomers in isolation to fully deconvolute their contributions to the overall pharmacology of the racemic mixture.
Future research should focus on:
-
Head-to-head comparative studies to precisely quantify the IC50 and Ki values of the (1S,2R) and (1R,2S) enantiomers against MAO-A, MAO-B, and LSD1 under identical assay conditions.
-
In vivo studies in relevant animal models to correlate the pharmacodynamic activity of (1S,2R)-TCP with therapeutic outcomes in both depression and specific cancer types.
-
Development of (1S,2R)-TCP derivatives that optimize selectivity for LSD1 over MAO, which could lead to novel anticancer agents with a reduced risk of the neuropsychiatric and cardiovascular side effects associated with MAO inhibition. [9][12] By leveraging the detailed pharmacodynamic understanding outlined in this guide, researchers can better design experiments and development programs to unlock the full therapeutic potential of this specific stereoisomer.
References
-
Zheng, Y., et al. (2020). Tranylcypromine-Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry. [Link] [2][14]2. Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry. [Link] [10]3. Lee, M., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Molecules. [Link] [13]4. Vianello, P., et al. (2019). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. European Journal of Medicinal Chemistry. [Link] [12]5. BPS Bioscience. (n.d.). Tranylcypromine (2-PCPA) LSD1, MAO. BPS Bioscience. [Link] [15]6. Wikipedia. (2023). Tranylcypromine. [Link] [3]7. Tuomisto, J., & Smith, D.F. (1986). Effects of tranylcypromine enantiomers on monamine uptake and release and imipramine binding. ResearchGate. [Link] [11]8. Ulrich, S., & Ricken, R. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. ResearchGate. [Link] [8]9. National Center for Biotechnology Information. (n.d.). (1R,2S)-Tranylcypromine. PubChem. [Link] [1]10. F. A. Davis Company. (n.d.). Tranylcypromine. Davis's Drug Guide for Rehabilitation Professionals. [Link] [9]11. Kiani, C. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatry Online. [Link] [7]12. Weber-Grandke, H., et al. (1996). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. British Journal of Clinical Pharmacology. [Link] [5]13. Spahn-Langguth, H., et al. (1996). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. PubMed. [Link] [6]14. Le, T., & Tadi, P. (2023). Tranylcypromine. StatPearls - NCBI Bookshelf. [Link]
Sources
- 1. (1R,2S)-Tranylcypromine | C9H11N | CID 19493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. researchgate.net [researchgate.net]
- 9. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Experimental protocol for using (1S,2R)-2-phenylcyclopropanamine in cell culture
An In-Depth Guide to the In Vitro Application of (1S,2R)-2-Phenylcyclopropanamine (Tranylcypromine)
Introduction: A Compound of Dual Modalities
This compound, commonly known as Tranylcypromine (TCP), is a small molecule that has garnered significant interest in both neuroscience and oncology.[1][2] Initially developed as an analog of amphetamine and subsequently approved as an antidepressant, its primary clinical use is based on its function as a nonselective and irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B).[3][4][5] By inhibiting these enzymes, TCP increases the synaptic availability of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[3]
More recently, TCP has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent enzyme critical for epigenetic regulation.[1][6] LSD1 removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[7][8] Given that LSD1 is overexpressed in numerous cancers and plays a role in tumor cell growth and differentiation, TCP and its derivatives have emerged as valuable tools for cancer research and potential anticancer therapeutics.[8][9]
This guide provides a comprehensive framework for researchers utilizing Tranylcypromine in cell culture, detailing its mechanism, protocols for application, and methods for validating its biological effects.
Mechanism of Action: Irreversible Covalent Inhibition
Tranylcypromine's inhibitory activity against both MAO and LSD1 stems from their structural and mechanistic similarities as flavin adenine dinucleotide (FAD)-dependent amine oxidases.[7][10] TCP acts as a suicide substrate. The strained cyclopropylamine ring undergoes an enzyme-catalyzed opening, forming a reactive radical intermediate.[11] This intermediate then forms a stable covalent adduct with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[7][11] This irreversible nature means that restoration of enzymatic activity requires de novo protein synthesis, resulting in a prolonged pharmacodynamic effect that outlasts the compound's relatively short plasma half-life.[3][12]
Caption: Dual inhibitory mechanism of Tranylcypromine (TCP).
Physicochemical & Handling Properties
Proper preparation and handling are paramount for reproducible results. The hydrochloride salt of Tranylcypromine is commonly used for research purposes due to its stability and solubility.
| Property | Value | Source(s) |
| Chemical Name | This compound hydrochloride | [13] |
| Synonyms | Tranylcypromine HCl, TCP, 2-PCPA | [13] |
| CAS Number | 1986-47-6 | [13] |
| Molecular Formula | C₉H₁₁N · HCl | [13] |
| Molecular Weight | 169.7 g/mol | [13] |
| Appearance | Crystalline solid | [13] |
| Solubility | Water (to 100 mM), DMSO (~2.5 mg/mL), Ethanol (~5 mg/mL) | [13] |
| Storage | Store solid at -20°C. Stock solutions stable for up to 3 months at -20°C. | [13] |
Safety Precaution: Tranylcypromine hydrochloride should be handled as a hazardous substance. Avoid ingestion, inhalation, and contact with skin and eyes. Always consult the Safety Data Sheet (SDS) before use.[13]
Experimental Application & Protocols
This section provides step-by-step methodologies for the effective use of Tranylcypromine in a cell culture setting.
Protocol 1: Preparation of Stock Solutions
The use of a validated, high-concentration stock solution is critical for accurate dosing. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture use.
Materials:
-
Tranylcypromine hydrochloride (e.g., Cayman Chemical Item No. 10010494, Sigma-Aldrich T8629)[13]
-
Sterile, cell culture-grade DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: To prepare a 10 mM stock solution, dissolve 1.70 mg of Tranylcypromine HCl (FW 169.7) in 1 mL of DMSO. Adjust calculations based on the actual formula weight provided by the manufacturer.
-
Dissolution: Aseptically weigh the required amount of Tranylcypromine HCl and add it to a sterile tube. Add the calculated volume of DMSO. Vortex thoroughly until the solid is completely dissolved.
-
Sterilization (Optional but Recommended): To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the solution will be used for long-term experiments or with sensitive cell lines.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Causality Note: Preparing small aliquots prevents degradation of the compound from multiple freeze-thaw cycles and minimizes the risk of contamination of the entire stock.
Protocol 2: Determining Optimal Working Concentration via Cytotoxicity Assay
Before investigating the mechanistic effects of TCP, it is essential to determine its cytotoxic profile in your specific cell line. This establishes a therapeutic window where biological effects can be observed without being confounded by widespread cell death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14]
Materials:
-
Selected cell line (e.g., BV2 microglia, MV4-11 leukemia cells)[15][14]
-
Complete cell culture medium
-
96-well cell culture plates
-
Tranylcypromine HCl stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[16][17]
-
Compound Dilution & Treatment:
-
Prepare serial dilutions of Tranylcypromine from your stock solution in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a "vehicle-only" control group treated with the same final concentration of DMSO as the highest drug concentration. This is critical to control for any solvent-induced effects.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of TCP or vehicle.
-
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).[14]
-
MTT Assay:
-
Add 10-15 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Suggested Range | Rationale / Source(s) |
| Initial Screening Concentrations | 0.1 µM - 100 µM | To cover the known IC₅₀ values for both LSD1 (<2 µM) and MAOs (~1-20 µM).[1][18] |
| Treatment Duration | 24 - 72 hours | Standard timeframe to observe effects on cell proliferation and viability.[14] |
| Vehicle Control (DMSO) | ≤ 0.5% (v/v) | To minimize solvent toxicity while ensuring compound solubility. |
Protocol 3: Validating Target Engagement
Observing a phenotypic change is not enough; it is crucial to confirm that Tranylcypromine is engaging its intended target, LSD1. This can be achieved by measuring direct downstream molecular consequences of LSD1 inhibition.
Caption: Workflow for validating LSD1 target engagement.
A. Western Blot for Histone Methylation Marks LSD1 inhibition prevents the demethylation of H3K4 and H3K9. Therefore, an increase in the global levels of H3K4me2 and/or H3K9me2 is a direct indicator of target engagement.[7]
Procedure Outline:
-
Treat & Lyse: Treat cells with a sub-lethal concentration of Tranylcypromine (determined in Protocol 2) and a vehicle control for 24-72 hours. Harvest and lyse the cells using an appropriate lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Quantify: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies specific for H3K4me2 or H3K9me2. Crucially, also probe a parallel blot or strip and re-probe the same blot for Total Histone H3 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify the band intensity and normalize the methylation mark signal to the total H3 signal. An increase in this ratio in TCP-treated cells compared to the control indicates successful LSD1 inhibition.
B. qPCR for Target Gene Expression Inhibition of LSD1 can lead to the de-repression and subsequent increased expression of specific target genes.[15]
Procedure Outline:
-
Treat & Extract RNA: Treat cells as described above. Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers for known LSD1 target genes (e.g., GFI1B, ITGAM) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[15]
-
Analysis: Calculate the relative fold change in gene expression in TCP-treated samples compared to vehicle controls using the delta-delta Ct (ΔΔCt) method. A significant increase in the expression of target genes confirms a functional downstream consequence of LSD1 inhibition.
By following these detailed protocols, researchers can confidently employ Tranylcypromine as a tool to probe the complex biology of amine oxidases and histone demethylases in a variety of cellular contexts.
References
-
Tranylcypromine - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate? Retrieved January 3, 2026, from [Link]
-
Drugs.com. (2025, July 31). Tranylcypromine: Package Insert / Prescribing Info / MOA. Retrieved January 3, 2026, from [Link]
-
Foley, P. (2025, January 19). Tranylcypromine. StatPearls - NCBI Bookshelf. Retrieved January 3, 2026, from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020, April 8). Tranylcypromine. LiverTox - NCBI Bookshelf. Retrieved January 3, 2026, from [Link]
-
Kim, E., et al. (2021). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. MDPI. Retrieved January 3, 2026, from [Link]
-
Vianello, P., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Iannotta, M., et al. (2022, March 22). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Taylor & Francis Online. Retrieved January 3, 2026, from [Link]
-
Alam, M. M., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. PubMed. Retrieved January 3, 2026, from [Link]
-
Suzuki, T., et al. (2022, April 29). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central. Retrieved January 3, 2026, from [Link]
-
Innocenti, C., et al. (2025, July 2). Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni. PubMed Central. Retrieved January 3, 2026, from [Link]
-
Covington, H. E., 3rd, & Krystal, J. H. (2015). Balancing Histone Methylation Activities in Psychiatric Disorders. PubMed Central. Retrieved January 3, 2026, from [Link]
-
Li, Y., et al. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery. PubMed. Retrieved January 3, 2026, from [Link]
-
van der Meer, D., et al. (2020, August 12). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. PubMed Central. Retrieved January 3, 2026, from [Link]
-
Sheng, R., et al. (2017, December 1). Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. PubMed. Retrieved January 3, 2026, from [Link]
-
Probes & Drugs. (n.d.). TRANYLCYPROMINE (PD013449, AELCINSCMGFISI-DTWKUNHWSA-N). Retrieved January 3, 2026, from [Link]
-
Heinze, G., et al. (2025, August 6). Monoamine oxidase inhibition by tranylcypromine: Assessment in human volunteers. ResearchGate. Retrieved January 3, 2026, from [Link]
-
RCSB PDB. (1999, July 8). TPA Ligand Summary Page. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). The mechanism of action of tranylcypromine and tranylcypromine analogues in clinical trials as LSD1 inhibitors. Retrieved January 3, 2026, from [Link]
-
Heinze, G., et al. (1987). Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. PubMed. Retrieved January 3, 2026, from [Link]
-
van der Meer, D., et al. (2020, August 12). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Publishing. Retrieved January 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (+)-Tranylcypromine | C9H11N | CID 26070. PubChem. Retrieved January 3, 2026, from [Link]
-
Lim, J., et al. (2015). Histone Lysine Methylation and Neurodevelopmental Disorders. MDPI. Retrieved January 3, 2026, from [Link]
-
University of Kentucky College of Medicine. (n.d.). 2ACell culture protocol_Fan. Retrieved January 3, 2026, from [Link]
-
WVU Shared Research Facilities. (2014, August 12). BNRF GENERAL CELL CULTURE PROTOCOL. Retrieved January 3, 2026, from [Link]
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 4. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Balancing Histone Methylation Activities in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medicine.uky.edu [medicine.uky.edu]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Administration and Dosing of (1S,2R)-Tranylcypromine in Mice
Introduction
(1S,2R)-tranylcypromine, a stereoisomer of the clinically used antidepressant tranylcypromine (TCP), is a potent, irreversible inhibitor of both Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase (MAO).[1][2][3] Its dual inhibitory action makes it a valuable tool for preclinical research in oncology, neuroscience, and epigenetics.[4][5][6] LSD1 is a key epigenetic regulator involved in gene expression, and its overexpression is implicated in various cancers.[5][6][7] MAO enzymes are critical for the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and other neurological disorders.[8][9] This document provides a comprehensive guide for the in vivo administration and dosing of (1S,2R)-tranylcypromine in murine models, grounded in established scientific literature and best practices.
Mechanism of Action
(1S,2R)-tranylcypromine exerts its biological effects through the irreversible inactivation of LSD1 and MAO-A/B.[1][2] This inhibition leads to an accumulation of their respective substrates. In the case of LSD1, this results in increased methylation of histone H3 on lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), altering chromatin structure and gene expression.[2][5] Inhibition of MAO leads to elevated levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.
Caption: Dual inhibitory mechanism of (1S,2R)-tranylcypromine.
Pre-Experimental Considerations
Reagent Preparation and Solubility
(1S,2R)-Tranylcypromine is typically available as a hydrochloride (HCl) salt, which is a crystalline solid.[1][2]
-
Solubility: The HCl salt is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[1] For in vivo applications, sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) are the preferred vehicles.[2][10]
-
Preparation of Dosing Solutions:
-
Accurately weigh the required amount of (1S,2R)-tranylcypromine HCl powder.
-
Dissolve in the chosen vehicle (e.g., sterile saline) to the desired stock concentration. Gentle warming or vortexing can aid dissolution.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile container.
-
Prepare fresh dosing solutions daily to ensure stability and prevent degradation.
-
Animal Model Selection and Husbandry
-
Strain: C57BL/6 and BALB/c mice are commonly used strains in cancer and neuroscience research. The choice of strain should be guided by the specific research question.
-
Age and Weight: Use age- and weight-matched mice within each experimental group to minimize variability. Typically, mice aged 8-12 weeks are suitable for most studies.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the start of any experimental procedures.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body. This includes minimizing pain and distress, using the minimum number of animals necessary to obtain statistically significant results, and defining humane endpoints.
In Vivo Administration Protocols
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common and effective route for systemic drug delivery in mice.
Protocol:
-
Restraint: Gently restrain the mouse using an appropriate technique (e.g., scruffing).
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Injection: Slowly inject the dosing solution. The typical injection volume for a mouse is 100-200 µL.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the mouse for any signs of distress post-injection.
Subcutaneous (s.c.) Injection
Subcutaneous injection provides a slower and more sustained release of the compound compared to i.p. injection.
Protocol:
-
Restraint: Restrain the mouse and create a "tent" of skin over the shoulders or flank.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspiration: Gently aspirate to check for blood.
-
Injection: Inject the solution, which will form a small bleb under the skin.
-
Withdrawal: Withdraw the needle and gently massage the area to aid dispersion.
-
Monitoring: Observe the mouse for any local reactions at the injection site.
Oral Gavage (p.o.)
Oral gavage is used to deliver a precise dose directly into the stomach.
Protocol:
-
Restraint: Properly restrain the mouse to ensure its head and body are in a straight line.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Insertion: Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administration: Slowly administer the dosing solution.
-
Withdrawal: Gently remove the needle.
-
Monitoring: Monitor the mouse for any signs of respiratory distress.
Caption: General experimental workflow for in vivo dosing.
Dosing Regimen and Dose-Response Studies
The optimal dose and frequency of administration will depend on the specific research goals, the mouse model, and the intended therapeutic effect.
Dose-Response Studies
It is crucial to perform a dose-response study to determine the effective and well-tolerated dose range of (1S,2R)-tranylcypromine in your specific model.
Protocol:
-
Group Allocation: Divide mice into several groups, including a vehicle control group and at least 3-4 dose level groups (e.g., 1, 3, 10 mg/kg).
-
Administration: Administer the assigned dose to each group daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Monitor for signs of toxicity, including weight loss, changes in behavior, and altered grooming.
-
Efficacy Assessment: At the end of the study, assess the desired biological endpoint (e.g., tumor growth inhibition, behavioral changes, target engagement in relevant tissues).
-
Data Analysis: Plot the dose-response curve to identify the optimal therapeutic dose.
Published Dosing Regimens
The following table summarizes some dosing regimens for tranylcypromine reported in the literature for various mouse models. Note that these are starting points and may require optimization.
| Dose Range (mg/kg) | Administration Route | Mouse Model | Application | Reference |
| 3 | i.p. | Wild-type | Neuroinflammation | [10][11] |
| 5 | i.p. | C3H | Aging | [12] |
| 10 | i.p. | Rat | Antidepressant effects | [13] |
| 10-20 | p.o. | Xenograft | Anticancer activity | [14] |
| 0.5-2.5 | s.c. (minipump) | Rat | Antidepressant effects | [15] |
Assessment of In Vivo Effects
Behavioral Assays
For neuroscience applications, various behavioral assays can be used to assess the effects of (1S,2R)-tranylcypromine on mood and behavior.
-
Forced Swim Test (FST): Measures behavioral despair.
-
Tail Suspension Test (TST): Also assesses antidepressant-like activity.
-
Open Field Test (OFT): Evaluates locomotor activity and anxiety-like behavior.
Biochemical and Molecular Analyses
To confirm target engagement and elucidate the downstream effects of (1S,2R)-tranylcypromine, various biochemical and molecular analyses can be performed on tissues of interest (e.g., brain, tumor).
-
Western Blotting: To measure changes in histone methylation marks (H3K4me2, H3K9me2) and levels of proteins in relevant signaling pathways.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): To visualize the localization and expression of target proteins in tissue sections.
-
Quantitative PCR (qPCR): To measure changes in the expression of target genes.
-
HPLC-MS/MS: To quantify levels of monoamine neurotransmitters and their metabolites in brain tissue.
Pharmacokinetics and Pharmacodynamics
-
Pharmacokinetics: Tranylcypromine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-3.5 hours.[8][16] It has a short plasma half-life of approximately 2-3 hours.[8][17]
-
Pharmacodynamics: Despite its short pharmacokinetic half-life, the pharmacodynamic effects of tranylcypromine are long-lasting due to the irreversible inhibition of its target enzymes. The recovery of MAO and LSD1 activity requires the synthesis of new enzyme, which can take several days to a week.
Conclusion
The in vivo administration of (1S,2R)-tranylcypromine in mice is a valuable approach for investigating its therapeutic potential in various disease models. Careful consideration of the experimental design, including the choice of administration route, dose, and frequency, is essential for obtaining reliable and reproducible results. The protocols and information provided in this guide serve as a starting point for researchers to develop and optimize their own in vivo studies with this promising dual inhibitor.
References
-
Ni, Z., et al. (2016). Tranylcypromine, a lysine-specific demethylase 1 (LSD1) inhibitor, suppresses lesion growth and improves generalized hyperalgesia in mouse with induced endometriosis. Reproductive Biology and Endocrinology, 14(1), 17. [Link]
-
Conti, L., et al. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 10, 992154. [Link]
-
Amente, S., et al. (2017). LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target. International Journal of Molecular Sciences, 18(9), 1968. [Link]
-
PubChem. (1R,2S)-tranylcypromine hydrochloride. [Link]
-
ResearchGate. Summary of LSD1/KDM1A inhibitors in clinical trials and clinical use. [Link]
-
Milde-Langosch, K., et al. (2018). Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations. Molecular Oncology, 12(11), 1847-1861. [Link]
-
Li, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link]
-
Wang, Y., et al. (2024). LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway. Frontiers in Pharmacology, 15, 1411513. [Link]
-
Sanka, K., et al. (2022). Development and evaluation of transdermal delivery system of tranylcypromine for the treatment of depression. Drug Delivery and Translational Research, 13(1), 223-235. [Link]
-
BioWorld. (2023). TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models. [Link]
-
Forget, F., et al. (2010). Serotonergic mechanism underlying tranylcypromine enhancement of nicotine self-administration. Neuropsychopharmacology, 35(4), 958-968. [Link]
-
Wang, Y., et al. (2024). LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway. Frontiers in Pharmacology, 15, 1411513. [Link]
-
Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Chemical & Pharmaceutical Bulletin, 70(5), 363-370. [Link]
-
Choi, J., et al. (2020). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. Cells, 9(9), 1982. [Link]
-
Hill, M. N., et al. (2007). Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1074-1081. [Link]
-
Choi, J., et al. (2020). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. Cells, 9(9), 1982. [Link]
-
National Center for Biotechnology Information. (2024). Tranylcypromine. In: StatPearls. [Link]
-
U.S. Food and Drug Administration. (n.d.). PARNATE® (tranylcypromine) tablets, for oral use. [Link]
-
Wikipedia. 5-Methoxytryptamine. [Link]
-
Choi, J., et al. (2020). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. Cells, 9(9), 1982. [Link]
-
Foley, A. G., et al. (2011). The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat. Pharmacology, Biochemistry and Behavior, 99(4), 652-659. [Link]
-
Goodwin, G. M., et al. (1987). Comparisons of the Actions of High and Low Doses of the MAO Inhibitor Tranylcypromine on 5-HT2 Binding Sites in Rat Cortex. Journal of Neurochemistry, 48(5), 1395-1399. [Link]
-
Weber-Grandke, H., et al. (1996). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. British Journal of Clinical Pharmacology, 41(4), 363-365. [Link]
-
Fuentes, J. A., et al. (1976). Comparison of the apparent antidepressant activity of (-) and (+) tranylcypromine in an animal model. Biochemical Pharmacology, 25(7), 801-804. [Link]
-
Ulrich, S., et al. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology, 27(8), 697-713. [Link]
-
ResearchGate. Effects of tranylcypromine enantiomers on monamine uptake and release and imipramine binding. [Link]
-
Wikipedia. Tranylcypromine. [Link]
-
Fight Aging!. (2024). Small Molecule Reprogramming in Mice with RepSox and Tranylcypromine. [Link]
-
Giel, C., et al. (1979). [Cardiovascular effects of (+)- and (-)-tranylcypromine compared to other monoamine oxidase inhibitors in animal studies (author's transl)]. Arzneimittel-Forschung, 29(6), 966-970. [Link]
-
Drugs.com. Tranylcypromine Dosage Guide + Max Dose, Adjustments. [Link]
-
ResearchGate. Neuroprotective effects of the monoamine oxidase inhibitor Tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity. [Link]
-
Gert, A., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Science, 11(36), 9887-9895. [Link]
-
Medscape. Parnate (tranylcypromine) dosing, indications, interactions, adverse effects, and more. [Link]
-
PubChem. (1R,2S)-Tranylcypromine. [Link]
-
Drugs.com. Tranylcypromine: Package Insert / Prescribing Info / MOA. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranylcypromine, a lysine-specific demethylase 1 (LSD1) inhibitor, suppresses lesion growth and improves generalized hyperalgesia in mouse with induced endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecule Reprogramming in Mice with RepSox and Tranylcypromine – Fight Aging! [fightaging.org]
- 13. The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]
- 15. Comparisons of the actions of high and low doses of the MAO inhibitor tranylcypromine on 5-HT2 binding sites in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.hpra.ie [assets.hpra.ie]
- 17. researchgate.net [researchgate.net]
Biochemical assays to measure (1S,2R)-2-phenylcyclopropanamine activity
Application Note & Protocols
Introduction: Characterizing a Classic Inhibitor with Modern Assays
(1S,2R)-2-Phenylcyclopropanamine, widely known as Tranylcypromine, is a potent, mechanism-based inhibitor with a rich history in pharmacology. Initially developed as an antidepressant, it functions as a non-selective, irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B).[1][2] These flavin adenine dinucleotide (FAD)-dependent enzymes are crucial for the metabolism of neurotransmitters like serotonin and dopamine.[2][3] More recently, Tranylcypromine was identified as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), another FAD-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone H3.[1][4]
This dual inhibitory activity makes Tranylcypromine a valuable tool for chemical biology and a scaffold for developing novel therapeutics targeting cancer and other diseases.[5][6] Accurate and robust biochemical assays are therefore essential to quantify its activity, determine its selectivity, and characterize the mechanism of novel, derivative compounds. This guide provides detailed protocols and expert insights for measuring Tranylcypromine's activity against its two primary targets, MAO and LSD1.
Section 1: Monoamine Oxidase (MAO) Activity Assays
Principle of MAO Catalysis and Inhibition
Monoamine oxidases catalyze the oxidative deamination of monoamines. In this reaction, the FAD cofactor is reduced, and molecular oxygen is used to reoxidize it, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂) as byproducts.[3][7] Tranylcypromine acts as a "suicide inhibitor," where the enzyme converts it into a reactive intermediate that covalently binds to the FAD cofactor, leading to irreversible inactivation.[8]
The most common and sensitive method for measuring MAO activity in a high-throughput format is a coupled-enzyme assay.[9] This approach measures the production of H₂O₂, which is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (like Amplex Red), generating a highly fluorescent product (resorufin).[9][10][11] The rate of fluorescence increase is directly proportional to MAO activity.
Visualizing the MAO Assay Workflow
The following diagram illustrates the coupled enzymatic reaction used to measure MAO activity and its inhibition.
Caption: Workflow for the fluorometric MAO activity assay.
Protocol: Fluorometric Assay for MAO Activity and Inhibition
This protocol is designed for a 96-well microplate format and is adaptable for measuring total MAO, MAO-A, or MAO-B activity.[11][12][13]
A. Required Materials
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO Assay Buffer (e.g., 50 mM HEPES or Phosphate Buffer, pH 7.4)
-
Tranylcypromine (TCP)
-
MAO Substrate: Tyramine (for total MAO) or specific substrates like Kynuramine (MAO-A) or Benzylamine (MAO-B).[5]
-
Selective Inhibitors (for isoform-specific activity): Clorgyline (MAO-A inhibitor), Pargyline or Selegiline (MAO-B inhibitors).[11][13]
-
Horseradish Peroxidase (HRP)
-
Amplex® Red (or similar fluorogenic probe)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~585-590 nm)[11][12]
B. Reagent Preparation
-
MAO Assay Buffer: Prepare and adjust to pH 7.4. Keep on ice.
-
Enzyme Stock: Reconstitute MAO enzyme in Assay Buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.
-
Inhibitor Stock (Tranylcypromine): Prepare a 10 mM stock solution in DMSO.
-
Substrate Stock: Prepare a 100 mM stock of Tyramine in ddH₂O.[13]
-
Detection Master Mix (Prepare fresh and protect from light): For each well, mix:
-
50 µL Assay Buffer
-
1 µL HRP (e.g., 100 U/mL stock)
-
1 µL Amplex® Red (e.g., 10 mM stock in DMSO)
-
1 µL MAO Substrate (e.g., 100 mM Tyramine)
-
C. Experimental Protocol (IC₅₀ Determination)
-
Enzyme Preparation: Dilute the MAO enzyme stock in cold Assay Buffer to the desired working concentration. This should be determined empirically to ensure a linear reaction rate for at least 30-60 minutes.
-
Inhibitor Dilution: Perform a serial dilution of the 10 mM Tranylcypromine stock to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control (0% inhibition).
-
Pre-incubation: In the 96-well plate, add:
-
40 µL of diluted MAO enzyme solution to each well.
-
10 µL of diluted Tranylcypromine (or DMSO control) to the corresponding wells.
-
Expert Insight: Mix gently and incubate for 15-30 minutes at room temperature. This pre-incubation step is critical for irreversible inhibitors like Tranylcypromine, allowing time for the covalent bond to form with the enzyme before the substrate is introduced.[5][14]
-
-
Reaction Initiation: Add 50 µL of the freshly prepared Detection Master Mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 25°C or 37°C. Measure the fluorescence kinetically (e.g., one reading every 1-2 minutes) for 30-60 minutes.[13]
D. Data Analysis
-
For each concentration of Tranylcypromine, determine the reaction rate (slope) from the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))
-
Plot the % Inhibition against the logarithm of the Tranylcypromine concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Section 2: Lysine-Specific Demethylase 1 (LSD1) Activity Assays
Principle of LSD1 Catalysis and Inhibition
LSD1 is a FAD-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated Lysine 4 of Histone H3 (H3K4me1/2).[4] Similar to MAO, the reaction consumes oxygen and produces H₂O₂ and formaldehyde as byproducts.[4] Tranylcypromine inhibits LSD1 through a similar mechanism-based inactivation, forming a covalent adduct with the FAD cofactor.[8][15]
The assay principle is nearly identical to the MAO assay: the H₂O₂ byproduct is detected using a coupled reaction with HRP and a fluorogenic probe like Amplex Red.[4][16] The primary difference lies in the specific enzyme and substrate used.
Visualizing the LSD1 Assay Workflow
Caption: Workflow for the fluorometric LSD1 activity assay.
Protocol: Coupled Fluorometric Assay for LSD1 Activity
This protocol measures LSD1 activity using a methylated histone peptide substrate.[4][17]
A. Required Materials
-
Recombinant human LSD1/CoREST complex
-
LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Tranylcypromine (TCP)
-
LSD1 Substrate: Biotinylated Histone H3 (1-21) peptide, di-methylated at K4 (H3K4me2).[16]
-
Horseradish Peroxidase (HRP)
-
Amplex® Red
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
B. Reagent Preparation
-
LSD1 Assay Buffer: Prepare and adjust to pH 7.5. Keep on ice.
-
Enzyme Stock: Reconstitute LSD1/CoREST complex in Assay Buffer. Aliquot and store at -80°C.
-
Inhibitor Stock (Tranylcypromine): Prepare a 10 mM stock solution in DMSO.
-
Substrate Stock: Reconstitute the H3K4me2 peptide to 1 mM in ddH₂O. Aliquot and store at -80°C.
-
HRP/Amplex Red Mix (Prepare fresh and protect from light): For each well, prepare a 2X mix in Assay Buffer containing HRP and Amplex Red at twice the final desired concentration (e.g., final concentrations of 1 U/mL HRP and 50 µM Amplex Red).
C. Experimental Protocol (IC₅₀ Determination)
-
Compound Plating: Add 2.5 µL of serially diluted Tranylcypromine (or DMSO control) to the wells of a 96-well plate.
-
Enzyme/Substrate Mix: Prepare a 2X Enzyme/Substrate solution in Assay Buffer containing LSD1 and the H3K4me2 peptide at twice their final desired concentration.
-
Expert Insight: The optimal concentrations of enzyme and substrate should be determined empirically by running a matrix titration. Aim for a substrate concentration near its Michaelis-Menten constant (Km) for inhibitor studies.
-
-
Pre-incubation: Add 25 µL of the 2X Enzyme/Substrate solution to the wells containing the inhibitor. Mix and incubate for 15-30 minutes at room temperature. This allows for the irreversible binding of Tranylcypromine to LSD1.[18]
-
Reaction Initiation: Add 25 µL of the 2X HRP/Amplex Red Mix to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the signal kinetically at 37°C for 30-90 minutes.
D. Data Analysis Data analysis is performed identically to the MAO assay described in Section 1.4.
Section 3: Data Summary & Interpretation
Properly characterizing an inhibitor requires comparing its potency against multiple targets. The table below summarizes typical IC₅₀ values for Tranylcypromine, providing a benchmark for experimental results.
| Target Enzyme | Substrate Example | Typical IC₅₀ (µM) | Citation(s) |
| MAO-A | Tyramine, Kynuramine | 2.3 | [19] |
| MAO-B | Tyramine, Benzylamine | 0.95 | [19] |
| LSD1 | H3K4me2 Peptide | ~2 - 20 | [1][16][19] |
-
Trustworthiness Check: Your experimental results should be in a similar range to these published values. Significant deviations may indicate issues with reagent quality, enzyme activity, or protocol execution. For instance, if your IC₅₀ values are >10-fold higher, it could suggest that the enzyme has lost activity or the inhibitor has degraded.
-
Selectivity: The data shows that Tranylcypromine is more potent against the MAO isoforms than against LSD1. This is a critical consideration when using it as a research tool or as a scaffold for designing more selective inhibitors. For example, medicinal chemistry efforts often focus on modifying the Tranylcypromine structure to increase LSD1 potency while reducing MAO activity to minimize neurological side effects.[6]
Conclusion
The fluorometric, HRP-coupled assays described here represent robust, sensitive, and high-throughput compatible methods for quantifying the inhibitory activity of this compound against its key targets, MAO-A, MAO-B, and LSD1. By understanding the principles behind these assays and carefully executing the protocols—paying particular attention to critical steps like the pre-incubation for this irreversible inhibitor—researchers can generate reliable and reproducible data. This information is fundamental for basic research into the roles of these enzymes and for the development of next-generation therapeutics.
References
-
Gooden, D. M., & Cole, P. A. (2018). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 607, 329–342. [Link]
-
Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Retrieved from [Link]
-
Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical biochemistry, 253(2), 169–174. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]
-
BPS Bioscience. (n.d.). Tranylcypromine (2-PCPA) LSD1, MAO. Retrieved from [Link]
-
EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
-
EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
-
Wikipedia. (2024). Tranylcypromine. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit Technical Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). LSD1 histone demethylaseassay protocol. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Sarno, F., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Scientific Reports, 10(1), 1-15. [Link]
-
BioVision Inc. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]
-
Zheng, Y. C., et al. (2022). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B, 12(4), 1535-1551. [Link]
-
Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in molecular biology, 2558, 35–43. [Link]
-
Wensien, M., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical science, 11(35), 9412–9421. [Link]
-
Uesugi, M., et al. (2018). Synthesis of artificial substrate based on inhibitor for detecting LSD1 activity. Bioorganic & medicinal chemistry letters, 28(23-24), 3692–3695. [Link]
-
Suzuki, T., et al. (2013). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. ChemMedChem, 8(9), 1433-1437. [Link]
-
Wensien, M., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25Å. Retrieved from [Link]
-
Tenny, S., & Glimcher, L. H. (2023). Tranylcypromine. StatPearls. [Link]
-
Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833. [Link]
-
Reaction Biology. (n.d.). LSD1 Demethylase Assay Services. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biopioneer.com.tw [biopioneer.com.tw]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols: (+)-Tranylcypromine in Neuroscience Research
Introduction: A Renewed Focus on a Classic Molecule
Tranylcypromine (TCP), a non-hydrazine monoamine oxidase inhibitor (MAOI), was first approved for the treatment of major depression in 1961.[1] Structurally related to amphetamine, it has long been recognized for its potent, irreversible inhibition of both monoamine oxidase A (MAO-A) and MAO-B.[2][3] This action elevates synaptic concentrations of key neurotransmitters—serotonin, norepinephrine, and dopamine—underpinning its antidepressant effects.[1][2]
However, contemporary neuroscience has revitalized interest in TCP, particularly its dextrorotary enantiomer, (+)-tranylcypromine, as a precision research tool. This renewed focus stems from the discovery that beyond its canonical role as an MAOI, TCP also functions as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[3][4] LSD1 is a critical epigenetic modulator that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4me1/2, H3K9me1/2), thereby regulating gene transcription.[4][5][6][7]
This dual-target profile makes (+)-tranylcypromine a unique pharmacological agent for dissecting the complex interplay between monoaminergic signaling and epigenetic regulation in neuronal function, development, and disease. This guide provides an in-depth overview of its mechanisms, key applications, and detailed protocols for its use in both in vitro and in vivo neuroscience research.
Part 1: Foundational Knowledge & Mechanism of Action
Pharmacological Profile
(+)-Tranylcypromine's utility is defined by its distinct affinities for its primary targets. While racemic tranylcypromine is used clinically, enantiomer-pure forms are essential for targeted research. The following table summarizes key inhibitory concentrations (IC50).
| Target | Inhibitor | IC50 Value | Comments |
| MAO-A | Racemic TCP | ~2.3 µM | Non-selective, irreversible inhibition.[8] |
| MAO-B | Racemic TCP | ~0.95 µM | Slight preference for MAO-B over MAO-A.[8] |
| LSD1/KDM1A | Racemic TCP | < 2 µM | Potent, irreversible inhibition.[3] |
| MAO-A | (+)-TCP Probe | ~0.5 µM | An alkyne-modified probe of (+)-TCP showed potent MAO-A inhibition.[9] |
| MAO-B | (+)-TCP Probe | ~2.3 µM | An alkyne-modified probe of (+)-TCP showed less potent MAO-B inhibition compared to MAO-A.[9] |
Note on Enantiomers: While both enantiomers inhibit MAO, (-)-tranylcypromine is generally considered a more potent MAO inhibitor, whereas (+)-tranylcypromine exhibits more pronounced psychostimulant and norepinephrine reuptake inhibiting properties.[10] For research, the choice of enantiomer or the racemic mixture should be a deliberate experimental variable.
Mechanism 1: Irreversible Monoamine Oxidase (MAO) Inhibition
(+)-Tranylcypromine acts as a mechanism-based, irreversible inhibitor of MAO-A and MAO-B. These enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters in the presynaptic terminal and extracellular space.[2][11]
Causality of Action: The cyclopropylamine structure of TCP is key to its irreversible action. The MAO enzyme, which contains a flavin adenine dinucleotide (FAD) cofactor, oxidizes TCP. This process generates a reactive intermediate that forms a stable, covalent bond with the N5 atom of the FAD cofactor.[4] This covalent adduct permanently inactivates the enzyme. Restoration of MAO activity requires de novo synthesis of the enzyme, a process that can take days to weeks in vivo.[2][12] This long pharmacodynamic half-life is a critical consideration for experimental design, especially washout periods.[12]
Caption: Mechanism of MAO Inhibition by (+)-Tranylcypromine.
Mechanism 2: Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition
LSD1 is a flavin-dependent histone demethylase that plays a crucial role in transcriptional regulation.[13] It specifically removes mono- and di-methyl groups from H3K4 (H3K4me1/2), a mark generally associated with active enhancers and promoters, and H3K9 (H3K9me1/2), a mark linked to transcriptional repression.[4][7]
Causality of Action: The inhibitory mechanism of TCP on LSD1 is analogous to its action on MAO. Both enzymes are FAD-dependent oxidases. TCP binds to the catalytic cavity of LSD1, where it is oxidized by the FAD cofactor, leading to the formation of a covalent adduct that irreversibly inactivates the enzyme.[4][6] The consequence of this inhibition in neurons is an accumulation of H3K4me1/2 and H3K9me1/2 at specific gene loci, which in turn alters the expression of genes critical for neuronal differentiation, plasticity, and function.[14]
Caption: Mechanism of LSD1 Inhibition by (+)-Tranylcypromine.
Part 2: Core Applications & Experimental Protocols
The dual activity of (+)-tranylcypromine allows for its application in two primary domains of neuroscience research: probing monoamine system function and investigating epigenetic regulation.
Application 1: Probing Monoamine Neurotransmission
As a potent MAOI, (+)-TCP is an invaluable tool for studying the consequences of elevated monoamine levels.
This protocol provides a method to measure MAO-A and MAO-B activity in brain tissue and to determine the inhibitory potential of (+)-TCP. It is adapted from commercially available fluorometric assay kits.[15]
Rationale: This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H2O2) during the oxidative deamination of a substrate like p-tyramine. The H2O2 is then detected using a fluorometric probe. Selective inhibitors (clorgyline for MAO-A, pargyline/selegiline for MAO-B) are used as controls to differentiate the activity of the two isoforms.[15][16]
Materials:
-
Brain tissue (e.g., mouse cortex, striatum)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
(+)-Tranylcypromine hydrochloride (TCP-HCl)
-
MAO-A specific inhibitor: Clorgyline[16]
-
MAO-B specific inhibitor: Pargyline or Selegiline[16]
-
MAO substrate: p-Tyramine[15]
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red, or similar dye reagent)
-
96-well black, flat-bottom microplate
-
Homogenizer, refrigerated centrifuge, fluorescence plate reader
Procedure:
-
Tissue Preparation:
-
On ice, homogenize brain tissue in 9 volumes of ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.[11]
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 min at 4°C to pellet mitochondria (where MAO is located).[11]
-
Discard the supernatant and resuspend the mitochondrial pellet in a known volume of Assay Buffer. This is your enzyme source. Determine protein concentration using a BCA assay.
-
-
Inhibitor & Sample Plating:
-
Prepare serial dilutions of (+)-TCP in Assay Buffer to determine the IC50.
-
In a 96-well plate, add 45 µL of your diluted enzyme source to each well.
-
For IC50 Curve: Add 5 µL of each (+)-TCP dilution.
-
Controls:
-
Total MAO Activity: Add 5 µL of Assay Buffer.
-
MAO-B Activity: Add 5 µL of 10 µM Clorgyline (final conc. 0.5-1 µM) to inhibit MAO-A.
-
MAO-A Activity: Add 5 µL of 10 µM Pargyline (final conc. 0.5-1 µM) to inhibit MAO-B.
-
Vehicle Control: Add 5 µL of the vehicle used to dissolve TCP.
-
-
Mix gently and incubate for 10-15 minutes at room temperature to allow inhibitors to bind.[15]
-
-
Reaction & Measurement:
-
Prepare a Working Reagent mix for all wells containing Assay Buffer, p-tyramine, HRP, and the Dye Reagent, according to the kit manufacturer's instructions.
-
Add 50 µL of the Working Reagent to all wells to start the reaction.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Measure fluorescence using a plate reader (e.g., λex = 530 nm / λem = 585 nm).[15]
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate percent inhibition for each (+)-TCP concentration relative to the "Total MAO Activity" control.
-
Plot percent inhibition versus log[(+)-TCP concentration] and fit a dose-response curve to determine the IC50 value.
-
This protocol outlines the administration of (+)-TCP to mice for assessing its effects on depression-like behavior, a common application.[17][18]
Rationale: Animal models like the Forced Swim Test (FST) or Tail Suspension Test (TST) are used to screen for antidepressant efficacy. Antidepressants, by increasing monoamine levels, typically reduce immobility time in these tests. Chronic administration is often required to observe behavioral effects that may be linked to neuroplastic changes.[18]
Materials:
-
Adult male mice (e.g., C57BL/6J strain)
-
(+)-Tranylcypromine hydrochloride (TCP-HCl)
-
Vehicle: Sterile saline (0.9% NaCl) or PBS
-
Forced Swim Test apparatus (beaker with water)
-
Video recording and analysis software
Procedure:
-
Drug Preparation:
-
Dissolve TCP-HCl in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Prepare fresh daily. TCP-HCl is water-soluble.
-
-
Administration:
-
Handle and acclimate mice to the injection procedure for several days before the experiment begins.
-
Administer (+)-TCP or vehicle via intraperitoneal (i.p.) injection. A typical dose range for behavioral studies is 3-10 mg/kg.[18][19]
-
Acute Study: Administer a single dose 30-60 minutes before behavioral testing.
-
Chronic Study: Administer daily for 14-21 days.[18] Behavioral testing is typically performed on the final day, 30-60 minutes after the last injection.
-
-
Forced Swim Test (FST):
-
Fill a transparent beaker (e.g., 4L) with 23-25°C water to a depth where the mouse cannot touch the bottom or escape.
-
Gently place the mouse into the water.
-
Record the session for 6 minutes.
-
Score the last 4 minutes of the test for time spent immobile (making only movements necessary to keep its head above water).
-
After the test, remove the mouse, dry it thoroughly, and return it to a heated home cage to prevent hypothermia.
-
-
Data Analysis:
-
Use a one-way ANOVA or t-test to compare the immobility time between the vehicle-treated group and the (+)-TCP-treated group(s).
-
A significant reduction in immobility time is interpreted as an antidepressant-like effect.
-
Self-Validation & Controls:
-
Always include a vehicle-treated control group.
-
To confirm the effect is MAO-dependent, one could co-administer a monoamine synthesis inhibitor, though this is complex.
-
Run an open-field test to ensure the observed effect in the FST is not due to a general increase in locomotor activity, a known confound for stimulant-like compounds.[17]
Application 2: Investigating Epigenetic Regulation in Neurons
As a potent LSD1 inhibitor, (+)-TCP can be used to study how epigenetic modifications influence neuronal gene expression and function.
This protocol describes how to treat cultured neurons or neuronal cell lines (e.g., SH-SY5Y) with (+)-TCP to assess changes in histone methylation.
Rationale: Treating cells with (+)-TCP will inhibit LSD1, leading to a measurable increase in its primary substrates, H3K4me2 and H3K4me1.[14][20] This can be quantified by Western blotting, providing direct evidence of target engagement within the cell.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cells)
-
(+)-Tranylcypromine hydrochloride
-
Vehicle: Sterile water or DMSO (final concentration should be <0.1%)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents (SDS-PAGE gels, ECL substrate)
Procedure:
-
Cell Plating and Treatment:
-
Plate cells at a density that ensures they are in a logarithmic growth phase during treatment (e.g., ~70-80% confluency).[21]
-
Allow cells to adhere overnight.
-
Prepare fresh dilutions of (+)-TCP in complete culture medium from a concentrated stock. A typical concentration range to test is 1-10 µM.
-
Replace the medium with the (+)-TCP-containing medium or vehicle control.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).[20]
-
-
Histone Extraction / Protein Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate with RIPA buffer or perform a specific histone extraction protocol for cleaner results.
-
Collect the lysate and determine the protein concentration.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibody against H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C.[20][21]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[13]
-
Crucial Control: Strip the membrane and re-probe with an antibody for Total Histone H3 to serve as a loading control, ensuring equal amounts of histone protein were loaded per lane.[21]
-
-
Data Analysis:
-
Quantify the band intensities for H3K4me2 and Total H3.
-
Normalize the H3K4me2 signal to the Total H3 signal for each sample.
-
A dose-dependent increase in the normalized H3K4me2 signal indicates successful LSD1 inhibition.[20]
-
This protocol provides a high-level workflow for performing ChIP to identify specific gene promoters where (+)-TCP treatment alters histone marks.
Rationale: ChIP allows for the "capture" of specific protein-DNA interactions.[22] By using an antibody against H3K4me2 after treating neurons with (+)-TCP, one can isolate DNA regions where this mark has increased due to LSD1 inhibition. Subsequent analysis by qPCR or sequencing (ChIP-seq) reveals the specific genes being epigenetically regulated.
Materials:
-
Neuronal cultures treated with (+)-TCP or vehicle as in Protocol 2.3
-
Formaldehyde (for cross-linking)
-
Glycine (for quenching)
-
ChIP Lysis and Wash Buffers
-
Sonicator or Micrococcal Nuclease (MNase) for chromatin shearing
-
ChIP-grade antibody against H3K4me2
-
Protein A/G magnetic beads
-
Reagents for reversing cross-links (high salt buffer, Proteinase K)
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cross-linking and Cell Lysis:
-
Add formaldehyde directly to the culture medium of treated cells to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA.[23][24]
-
Quench the reaction by adding glycine to a final concentration of 125 mM.[23][25]
-
Harvest and lyse the cells to isolate the nuclei.
-
-
Chromatin Shearing:
-
Immunoprecipitation (IP):
-
Washing and Elution:
-
Reverse Cross-linking and DNA Purification:
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific gene promoters (e.g., a known LSD1 target like BDNF) using qPCR. Results are typically expressed as "percent input."
-
ChIP-seq: Prepare a library from the purified DNA for next-generation sequencing to identify genome-wide changes in H3K4me2 occupancy.
-
Part 3: Experimental Design & Workflow
Critical Considerations:
-
Irreversibility: The irreversible nature of TCP's inhibition means its biological effects far outlast its pharmacokinetic half-life (~2.5 hours).[3][12] Experiments investigating the recovery of function must account for the time required for new enzyme synthesis.
-
Off-Target Effects: While MAO and LSD1 are the primary targets, high concentrations of TCP may inhibit norepinephrine reuptake or exhibit promiscuous protein labeling.[9][12][27] Always perform dose-response experiments to use the lowest effective concentration.
-
Tyramine Effect: When using TCP in vivo, be aware of the "cheese effect." MAO-A in the gut metabolizes dietary tyramine; its inhibition can lead to a hypertensive crisis if animals are fed a tyramine-rich diet.[3] Standard lab chow is typically low in tyramine, but this should be verified.
Experimental Workflow Diagram
This diagram outlines a logical workflow for a researcher initiating a project with (+)-tranylcypromine.
Caption: Decision workflow for applying (+)-tranylcypromine.
References
- Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. (2020). Journal of Medicinal Chemistry.
- Fuentes, J. A., Oleshansky, M. A., & Neff, N. H. (1976). Comparison of the apparent antidepressant activity of (-) and (+) tranylcypromine in an animal model. Biochemical Pharmacology.
- Tranylcypromine, MAO inhibitor (CAS 13492-01-8). (n.d.). Abcam.
- What is the mechanism of Tranylcypromine Sulfate? (2024).
- Tranylcypromine. (n.d.). Wikipedia.
- Application Notes and Protocols for Lsd1-IN-27 in Cell Culture Experiments. (n.d.). Benchchem.
- Application Notes and Protocols for Investigating LSD1 Function in Neurodevelopment. (n.d.). Benchchem.
- Tranylcypromine. (2020). LiverTox - NCBI Bookshelf.
- A Technical Guide to Characterizing the Cellular Uptake and Distribution of LSD1 Inhibitors. (n.d.). Benchchem.
- Baker, G. B., Coutts, R. T., McKenna, K. F., & Sherry-McKenna, R. L. (1992). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review.
- Ricken, R., et al. (2017). Tranylcypromine in mind (Part I): Review of pharmacology.
- Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. (2020).
- Tranylcypromine based LSD1 inhibitor: Summary and Prospective. (n.d.).
- Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modul
- Phase I Study of the LSD1 Inhibitor Tranylcypromine (TCP) in Combination with All-Trans Retinoic Acid (ATRA) and Low-Dose Cytarabine (LDAC)
- Chromatin Immunoprecipitation (ChIP) Protocol. (n.d.). R&D Systems.
- Chromatin Immunoprecipitation (ChIP). (n.d.).
- Chromatin immunoprecipitation and gene expression analysis of neuronal subtypes after fluorescence activated cell sorting. (n.d.). PubMed Central.
- Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. (2020). PubMed Central.
- Finberg, J. P. M., & Youdim, M. B. H. (2016).
- A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays. (n.d.). Thermo Fisher Scientific.
- ChIP Protocol. (n.d.). Proteintech Group.
- The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. (n.d.). PubMed Central.
- Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne.
- Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. (n.d.). Elabscience.
- LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes. (2023). PubMed Central.
- Tranylcypromine. (2025).
- Monoamine oxidase inhibition by tranylcypromine: Assessment in human volunteers. (1968). Biochemical Pharmacology.
- NeuroLSD1 pharmacological inhibition in primary cultured neurons modifies EPSCs. (n.d.).
- Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- Hill, M. N., et al. (2008). Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents. PubMed Central.
- Finberg, J. P. M. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy.
- The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition. (n.d.). PubMed Central.
- Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress. (2025). PubMed Central.
- Ricken, R., et al. (2017). Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression. PubMed.
- Assareh, N., ElBatsh, M. M., Marsden, C. A., & Kendall, D. A. (2012). The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat. Pharmacology Biochemistry and Behavior.
Sources
- 1. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 9. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the apparent antidepressant activity of (-) and (+) tranylcypromine in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 24. Chromatin Immunoprecipitation (ChIP) - Creative BioMart [creativebiomart.net]
- 25. ChIP Protocol | Proteintech Group [ptglab.com]
- 26. Chromatin immunoprecipitation and gene expression analysis of neuronal subtypes after fluorescence activated cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. psychiatryonline.org [psychiatryonline.org]
Application Notes & Protocols: A Researcher's Guide to Studying Histone Demethylation with (1S,2R)-2-Phenylcyclopropanamine
Introduction: The Dynamic Landscape of Histone Methylation
For decades, histone methylation was considered a static, irreversible epigenetic mark, a permanent fixture in the regulation of chromatin structure and gene expression. The discovery of histone demethylases shattered this paradigm, revealing a highly dynamic and tightly regulated process.[1] Two primary families of these enzymes exist: the Jumonji C (JmjC) domain-containing hydroxylases and the flavin adenine dinucleotide (FAD)-dependent amine oxidases.[2][3]
This guide focuses on the first histone demethylase ever identified, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[4][5] LSD1 is a FAD-dependent amine oxidase that plays a pivotal role in cellular differentiation, embryogenesis, and hematopoiesis.[4] Its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic intervention.[5][6]
LSD1 exhibits remarkable, context-dependent substrate specificity. It primarily removes mono- and di-methyl groups from Histone 3 Lysine 4 (H3K4me1/2), marks associated with active transcription, thereby acting as a transcriptional co-repressor.[4] However, when complexed with specific partners, such as the androgen receptor, its activity can switch to demethylating H3K9me1/2, repressive marks, leading to transcriptional activation.[5][7] This dual functionality makes LSD1 a critical gatekeeper of cellular identity and gene expression programs.
To dissect the complex roles of LSD1, potent and specific chemical probes are indispensable. (1S,2R)-2-phenylcyclopropanamine, the active enantiomer of the antidepressant tranylcypromine, is a powerful tool for this purpose.[8][9] This document provides a comprehensive guide for researchers on how to effectively utilize this inhibitor to probe LSD1 function in biochemical and cellular systems.
The Chemical Probe: this compound
This compound, hereafter referred to as TCP (for Tranylcypromine), is a mechanism-based irreversible inhibitor of LSD1.[8] Understanding its mechanism is crucial for designing and interpreting experiments.
Mechanism of Action: TCP mimics the protonated lysine substrate of LSD1. The enzymatic reaction, an oxidation facilitated by the FAD cofactor, proceeds not on a methyl group but on the cyclopropylamine moiety of TCP. This process generates a reactive radical intermediate that covalently attacks the N5 atom of the FAD cofactor, forming an irreversible adduct.[10][11] This covalent modification permanently inactivates the enzyme.
It is critical to recognize that TCP is not perfectly selective; it was originally developed as an inhibitor for Monoamine Oxidases A and B (MAO-A and MAO-B), which are structurally related flavoenzymes.[8][11] Therefore, careful experimental design, including the use of appropriate controls and complementary techniques, is essential to confidently attribute observed effects to LSD1 inhibition. Newer generations of TCP derivatives have been developed to improve potency and selectivity.[6][12]
Figure 1: Mechanism of LSD1 Inhibition. LSD1 normally demethylates H3K4me2 via an oxidative process involving its FAD cofactor. TCP acts as a suicide substrate, forming an irreversible covalent adduct with FAD, thus inactivating the enzyme.
Experimental Design & Strategic Workflow
A robust experimental plan is the foundation of trustworthy results. The following workflow outlines a logical progression from initial biochemical characterization to in-depth cellular analysis.
Figure 3: Logical Consequences. Inhibition of LSD1 leads to increased methylation of its substrates, H3K4me2 and H3K9me2, resulting in altered transcriptional states of target genes.
References
- Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009.
-
BPS Bioscience. (n.d.). LSD1 (KDM1A) Chemiluminescent Assay Kit. BPS Bioscience. [Link]
-
Bua, S., et al. (2017). Tying Up Tranylcypromine: Novel Selective Histone Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Proceedings of the National Academy of Sciences. [Link]
-
Dulla, K., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
EpigenTek. (n.d.). Western Blot (WB) Protocol. EpigenTek. [Link]
-
Forneris, F., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society. [Link]
-
Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]
-
Jezek, M., Jacques, A., Jaiswal, D., & Green, E. M. (2022). Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae. JoVE. [Link]
-
Kokura, K., Sun, L., & Fang, J. (2010). In vitro histone demethylase assay. CSH Protocols. [Link]
-
Li, Y., et al. (2018). LSD1: biologic roles and therapeutic targeting. Blood Cancer Journal. [Link]
-
Orlando, V. (2004). protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues. Epigenome NoE. [Link]
-
Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry. [Link]
-
Sorna, V., et al. (2013). LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target. Cancers. [Link]
-
Suzuki, T., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem. [Link]
-
Upstate Biotechnology. (n.d.). Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. Methods in Molecular Biology. [Link]
-
Various Authors. (2012). I am trying to use western blots to detect methylated histones, but I'm getting really inconsistent results. Is anyone else trying to do this? ResearchGate. [Link]
-
Various Authors. (2009). western for methylated histone. Protocol Online. [Link]
-
Wang, J., et al. (2015). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Expert Opinion on Drug Discovery. [Link]
-
Yoshino, H., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry. [Link]
Sources
- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KDM1A - Wikipedia [en.wikipedia.org]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Cell-Based Assays for Screening Tranylcypromine Derivatives as LSD1 Inhibitors
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a robust cell-based screening cascade for the evaluation of tranylcypromine (TCP) derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1). We move beyond simple biochemical assays to detail a multi-tiered, cell-based strategy that provides a more physiologically relevant assessment of compound efficacy, from direct target engagement to downstream functional consequences. This guide explains the scientific rationale behind each experimental choice and provides detailed, field-proven protocols for key assays, including the Cellular Thermal Shift Assay (CETSA), In-Cell Westerns for histone methylation, and qRT-PCR for target gene expression.
Introduction: Targeting LSD1 with Tranylcypromine Scaffolds
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription.[1][2][3] By forming a core component of repressive complexes like CoREST, LSD1 acts as a transcriptional co-repressor.[2][4] Aberrant overexpression of LSD1 is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), prostate cancer, and breast cancer, where it contributes to blocking cell differentiation and promoting proliferation.[2][3][4] This makes LSD1 a compelling therapeutic target for oncology.
Tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor, was one of the first small molecules identified as an irreversible inhibitor of LSD1.[5][6] Its mechanism involves the cyclopropylamine moiety forming a covalent adduct with the FAD cofactor in the enzyme's active site.[1][5] While TCP itself is a relatively weak and non-selective LSD1 inhibitor, its scaffold has become the foundation for a new generation of highly potent and selective derivatives.[3][5][7][8] The primary goal in developing these derivatives is to enhance potency against LSD1, improve selectivity over MAO-A and MAO-B to reduce potential side effects, and optimize pharmacokinetic properties.[6][7]
The Rationale for a Cell-Based Screening Cascade
While initial hit discovery often relies on in vitro biochemical assays using purified LSD1 enzyme, these systems fail to recapitulate the complex cellular environment.[9][10] A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability, rapid metabolism, or inability to engage the target within its native protein complex.[11][12] Therefore, a cell-based screening cascade is essential for validating hits and prioritizing compounds for further development.[13]
Our proposed cascade is designed to provide a multi-faceted view of a compound's activity, building confidence at each stage:
-
Direct Target Engagement: Does the compound bind to LSD1 inside an intact cell?
-
Proximal Pharmacodynamic Readout: Does this binding lead to the inhibition of LSD1's demethylase activity on its direct substrate, histone H3?
-
Downstream Functional Consequences: Does inhibiting LSD1 activity lead to desired changes in the expression of target genes and, ultimately, a relevant phenotypic outcome like decreased cell proliferation?
Table 1: Comparison of Key Cell-Based Assays
| Assay | Principle | Endpoint Measured | Key Question Answered | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[14] | Amount of soluble LSD1 protein remaining after heat shock. | Does the compound bind to LSD1 in an intact cell? | Medium to High |
| In-Cell Western (ICW) | Quantitative immunofluorescence in a microplate format. | Intensity of fluorescence from antibodies against H3K4me2 and a loading control. | Does the compound inhibit LSD1's enzymatic activity in the nucleus? | High |
| qRT-PCR | Quantitative reverse transcription polymerase chain reaction. | mRNA levels of known LSD1 target genes (e.g., CD11b, GFI1b).[15] | Does LSD1 inhibition lead to the expected changes in gene expression? | Medium |
| Cell Viability Assay | Measures metabolic activity as a proxy for cell number. | Colorimetric or luminescent signal (e.g., MTT, CellTiter-Glo). | Does the compound inhibit the proliferation of cancer cells? | High |
Tier 1 Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a powerful biophysical method that directly assesses target engagement in a cellular environment.[16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a stabilizing ligand (i.e., an inhibitor).[14][18] By heating cells treated with a compound to a specific temperature and then quantifying the amount of soluble (non-denatured) target protein remaining, one can infer binding.[19]
Materials and Reagents
-
Cell Line: MV4-11 (AML cell line with known LSD1 dependency) or other relevant cancer cell line.
-
Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.
-
Compounds: Tranylcypromine derivatives, positive control (e.g., GSK2879552), vehicle control (DMSO).
-
Buffers: PBS, Lysis Buffer (PBS with protease inhibitors).
-
Equipment: PCR thermocycler, centrifuges, Western blot or ELISA equipment.
-
Antibodies: Anti-LSD1 primary antibody, anti-GAPDH or Vinculin (loading control), HRP-conjugated secondary antibody.
Step-by-Step Protocol
Part A: Determining the Optimal Melt Temperature (Tm)
-
Cell Culture: Grow MV4-11 cells to a density of approximately 1x106 cells/mL.
-
Harvest: Harvest cells, wash twice with cold PBS, and resuspend in PBS at 20x106 cells/mL.
-
Temperature Gradient: Aliquot 50 µL of the cell suspension into 8-12 PCR tubes. Place the tubes in a thermocycler programmed with a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by a cooling step to 4°C for 3 minutes. Include a 37°C control.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully transfer the supernatant (containing soluble proteins) to a new tube. Quantify the amount of soluble LSD1 and a loading control (e.g., GAPDH) in each sample via Western blot.
-
Analysis: Plot the percentage of soluble LSD1 remaining at each temperature relative to the 37°C control. The optimal temperature for the isothermal (drug-testing) experiment is one that results in approximately 30-50% protein denaturation.
Part B: Isothermal Dose-Response Experiment
-
Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the tranylcypromine derivative (e.g., 0.1 nM to 10 µM) and controls (vehicle, positive control) for 1-2 hours at 37°C.
-
Harvest and Heat: Harvest the cells from each treatment condition, wash with PBS, and resuspend. Aliquot into PCR tubes and heat all samples at the predetermined optimal melt temperature (from Part A) for 3 minutes. Also include a 37°C vehicle control.
-
Lysis and Separation: Proceed with the lysis and separation steps as described above (Part A, steps 4-5).
-
Detection and Analysis: Quantify the soluble LSD1 for each condition via Western blot. A successful hit will show a dose-dependent increase in the amount of soluble LSD1 at the melt temperature compared to the vehicle control, indicating target stabilization.
Tier 2 Protocol: In-Cell Western for H3K4me2 Accumulation
Principle: A direct consequence of LSD1 inhibition is the accumulation of its substrate, H3K4me2. An In-Cell Western (ICW) is a quantitative, plate-based immunofluorescence assay that measures protein levels directly in fixed cells.[1][15] Here, we use it to measure the dose-dependent increase in H3K4me2 levels normalized to total histone H3 or another cellular protein.
Materials and Reagents
-
Cell Line & Media: As above.
-
Plates: 96-well or 384-well black, clear-bottom microplates.
-
Reagents: 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS, Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in TBST).
-
Antibodies:
-
Primary: Rabbit anti-H3K4me2, Mouse anti-Total Histone H3 (or another normalization control).
-
Secondary: IRDye 800CW Goat anti-Rabbit IgG, IRDye 680RD Goat anti-Mouse IgG.
-
-
Equipment: Infrared imaging system (e.g., LI-COR Odyssey).
Step-by-Step Protocol
-
Cell Seeding: Seed MV4-11 cells into the microplate at a density that will result in an 80-90% confluent monolayer after the treatment period. For suspension cells, use plates pre-coated with poly-D-lysine.
-
Compound Treatment: Treat cells with a serial dilution of TCP derivatives and controls for 24-72 hours. The longer incubation time is necessary to observe significant changes in histone marks.
-
Fixation: Carefully remove the media. Add 4% PFA and incubate for 20 minutes at room temperature (RT).
-
Permeabilization: Wash the wells 3 times with PBS. Add 0.1% Triton X-100 in PBS and incubate for 20 minutes at RT.
-
Blocking: Wash 3 times with PBS. Add Blocking Buffer and incubate for 90 minutes at RT.
-
Primary Antibody Incubation: Remove blocking buffer. Add the primary antibodies (anti-H3K4me2 and anti-Total H3) diluted in blocking buffer. Incubate overnight at 4°C.
-
Washing: Wash 4 times with TBST (0.1% Tween-20 in TBS).
-
Secondary Antibody Incubation: Add the fluorescently-labeled secondary antibodies diluted in blocking buffer. Incubate for 1 hour at RT, protected from light.
-
Final Wash: Wash 4 times with TBST.
-
Imaging and Analysis: Scan the plate using an infrared imager. Quantify the fluorescence intensity in both the 700 nm (normalization) and 800 nm (H3K4me2) channels. Calculate the normalized H3K4me2 signal for each well (800 nm signal / 700 nm signal). Plot the fold-change in normalized signal versus compound concentration to determine the EC50.
Tier 3 Protocol: qRT-PCR for Target Gene Expression
Principle: LSD1 regulates the expression of specific genes involved in cell differentiation and lineage commitment. In AML, for instance, LSD1 inhibition leads to the upregulation of myeloid differentiation markers like CD11b and the derepression of key hematopoietic regulators like GFI1B.[15] Quantitative real-time PCR (qRT-PCR) can be used to measure these changes at the mRNA level, providing a functional readout of downstream activity.
Materials and Reagents
-
Cell Line & Compounds: As above.
-
Reagents for RNA Extraction: TRIzol, RNeasy Mini Kit, or equivalent.
-
Reagents for cDNA Synthesis: Reverse transcriptase, dNTPs, random primers or oligo(dT).
-
Reagents for qPCR: SYBR Green or TaqMan master mix.
-
Primers: Validated primers for target genes (CD11b, GFI1B) and a housekeeping gene (GAPDH, ACTB).
-
Equipment: Real-time PCR system.
Step-by-Step Protocol
-
Cell Treatment: Treat cells with the TCP derivative at several concentrations (e.g., 0.1x, 1x, and 10x the H3K4me2 EC50) and controls for 48-72 hours.
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and each primer set (target genes and housekeeping gene).
-
Run qPCR: Perform the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. The Ct (cycle threshold) value for each target gene is first normalized to the housekeeping gene for that sample (ΔCt = Cttarget - Cthousekeeping). Then, this value is normalized to the vehicle-treated control (ΔΔCt = ΔCttreated - ΔCtvehicle). The fold change in expression is calculated as 2-ΔΔCt.
Data Synthesis and Candidate Prioritization
The ultimate goal of the screening cascade is to identify compounds with a compelling and consistent profile across all assays. An ideal candidate will:
-
Demonstrate a clear thermal shift in the CETSA , confirming target engagement.
-
Induce a potent, dose-dependent increase in H3K4me2 levels.
-
Modulate the expression of LSD1 target genes in the expected direction.
-
Inhibit cell proliferation with an IC50 that correlates with its on-target activity.
Table 2: Hypothetical Data for Tranylcypromine Derivatives
| Compound | CETSA ΔTagg (°C) at 1 µM | H3K4me2 EC50 (nM) | CD11b Fold Change at 1 µM | MV4-11 Viability IC50 (nM) | Priority |
| TCP-001 | + 4.5 | 25 | 8.2 | 45 | High |
| TCP-002 | + 0.2 | > 1000 | 1.1 | > 1000 | Low |
| TCP-003 | + 3.8 | 50 | 6.5 | 800 | Medium |
| TCP-004 | + 0.5 | 850 | 1.5 | 95 | Low (Off-Target) |
| GSK2879552 | + 5.1 | 15 | 9.5 | 30 | Control |
-
TCP-001 is an ideal candidate, showing strong target engagement, on-target activity, downstream effects, and potent anti-proliferative activity.
-
TCP-002 is inactive, likely due to poor cell permeability or an inability to bind LSD1 in a cellular context.
-
TCP-003 shows good on-target activity but is significantly less potent in the functional cell viability assay, suggesting potential issues with metabolism or downstream signaling efficacy.
-
TCP-004 is a critical example of a compound with potential off-target toxicity. It does not engage LSD1 but still kills the cells, highlighting the importance of the multi-tiered approach to rule out such compounds early.
By systematically applying this cell-based cascade, researchers can confidently select the most promising tranylcypromine derivatives for further preclinical and clinical development.
References
-
Culhane, J. C., & Cole, P. A. (2018). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 605, 339–354. [Link]
-
Speranzini, V., Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 11, 1113809. [Link]
-
Amente, S., Lania, G., & Majello, B. (2013). LSD1: biologic roles and therapeutic targeting. Epigenetics, 8(10), 1003–1012. [Link]
-
EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
-
Itoh, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Omega, 7(18), 15935–15945. [Link]
-
BPS Bioscience. (n.d.). LSD1 (KDM1A) Chemiluminescent Assay Kit. Retrieved from [Link]
-
Ravasio, S., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Pharmaceuticals, 13(10), 317. [Link]
-
Zhang, L., et al. (2017). An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors. Current Medicinal Chemistry, 24(30), 3261-3270. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-182. [Link]
-
Zheng, Y. C., et al. (2021). Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127993. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
-
La-Beck, N. M., & Chae, Y. K. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2154–2163. [Link]
-
Speranzini, V., Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 11. [Link]
-
ResearchGate. (2012). I am trying to use western blots to detect methylated histones, but I'm getting really inconsistent results. Is anyone else trying to do this? Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
-
Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827–6833. [Link]
-
Wikipedia. (n.d.). KDM1A. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). Publications - CETSA. Retrieved from [Link]
-
Alam, M. M., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry, 299, 118054. [Link]
-
Patsnap Synapse. (2023). What Are the Types of Biochemical Assays Used in Drug Discovery? Retrieved from [Link]
-
Zee, B. M., et al. (2010). Immunoblotting histones from yeast whole cell protein extracts. Methods, 51(1), 39–44. [Link]
-
Celtarys Research. (2023). Biochemical assays in drug discovery and development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Tranylcypromine. In StatPearls. [Link]
-
Lai, F., et al. (2022). Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition. Nature Reviews Molecular Cell Biology, 23(11), 753–772. [Link]
-
Martinez Molina, M., & Nordlund, P. (2016). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(10), 1235–1245. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate? Retrieved from [Link]
-
Ryan, C. A., & Annunziato, A. T. (2007). Extraction, purification and analysis of histones. Nature Protocols, 2(7), 1749–1758. [Link]
-
Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
Sources
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Publications — CETSA [cetsa.org]
- 19. youtube.com [youtube.com]
Application Note: A Validated Fluorometric Protocol for Assessing the Irreversible Inhibition of Monoamine Oxidase-A by (1S,2R)-2-Phenylcyclopropanamine
Abstract and Introduction
Monoamine Oxidase A (MAO-A) is a critical flavoenzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its role in regulating monoamine levels makes it a significant therapeutic target for the treatment of major depressive disorder, anxiety, and other neurological conditions.[3][4] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, which is believed to mediate the antidepressant effect.[5]
(1S,2R)-2-phenylcyclopropanamine is the levorotatory enantiomer of the drug tranylcypromine.[3][6] Tranylcypromine is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B, structurally related to amphetamine.[4][5][7] Like its parent compound, this compound acts as a mechanism-based inactivator, forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[8][9]
Characterizing such irreversible inhibitors requires a nuanced approach beyond a simple endpoint IC₅₀ determination. Because the inhibitory effect is time-dependent, the measured potency increases with longer exposure of the enzyme to the inhibitor.[10][11] This application note provides a detailed, field-proven protocol for assessing the inhibitory activity of this compound against human recombinant MAO-A using a robust, continuous-kinetic fluorometric assay. We emphasize the critical importance of a time-dependent experimental design to accurately reflect the compound's mechanism of action and provide a self-validating framework with essential controls for data integrity.
Principle of the Assay and Mechanism of Inhibition
Assay Principle
The protocol employs a highly sensitive, coupled-enzyme fluorometric assay. The workflow is based on the following reactions:
-
MAO-A Catalysis: Human recombinant MAO-A catalyzes the oxidative deamination of a suitable substrate, such as p-tyramine. This reaction produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[2][12]
-
Fluorometric Detection: The generated H₂O₂ is immediately used by Horseradish Peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex® Red or similar reagent) into a highly fluorescent product (resorufin).[13]
-
Signal Quantification: The rate of increase in fluorescence, measured at Ex/Em = ~535/587 nm, is directly proportional to the enzymatic activity of MAO-A.[2][13] The presence of an inhibitor like this compound reduces the rate of fluorescence generation.
Mechanism of Irreversible Inhibition
This compound is a mechanism-based inactivator. This process occurs in two distinct steps, which dictates the experimental design:
-
Reversible Binding (Formation of E·I complex): The inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (E·I). The affinity of this initial binding is described by the inhibition constant, KI.
-
Irreversible Inactivation (Formation of E-I adduct): Following initial binding, a chemical reaction occurs where the cyclopropylamine moiety is opened, leading to the formation of a stable, covalent bond with the FAD cofactor, resulting in an inactivated enzyme (E-I). The maximal rate of this inactivation step is defined by the constant kinact.[14][15]
Caption: Mechanism of two-step irreversible inhibition.
Because of this mechanism, the measured IC₅₀ is not a fixed value but will decrease as the pre-incubation time of the enzyme and inhibitor is extended, allowing the inactivation step to proceed.[10][11] Therefore, a time-dependent IC₅₀ shift assay is the most appropriate method for initial characterization.
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format. All incubations should be performed at a constant temperature, typically 25°C or 37°C, protected from light.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Recombinant Human MAO-A | Sigma-Aldrich | Enzyme source |
| This compound | Cayman Chemical | Test Inhibitor |
| Clorgyline | Sigma-Aldrich | Positive control; a known irreversible MAO-A selective inhibitor[12] |
| p-Tyramine | Sigma-Aldrich | MAO substrate |
| Amplex® Red Reagent (or equivalent) | Thermo Fisher | Fluorogenic probe |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | Coupling enzyme |
| Dimethyl Sulfoxide (DMSO), ACS Grade | VWR | Solvent for compounds |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | In-house prep | Assay buffer |
| 96-well black, flat-bottom microplates | Corning | Low-fluorescence assay plates |
| Fluorescence Plate Reader | e.g., Tecan, BMG | Signal detection |
Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO. Store at -20°C.
-
Positive Control Stock (1 mM Clorgyline): Dissolve in 100% DMSO. Store at -20°C.
-
Enzyme Working Solution (2X final concentration): Dilute recombinant MAO-A in Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear signal within 30-60 minutes. Keep on ice.
-
Substrate/Detection Master Mix (2X final concentration): Prepare fresh in Assay Buffer, protected from light. A typical final concentration is 1 mM p-Tyramine, 100 µM Amplex® Red, and 2 U/mL HRP. The concentration of p-tyramine should be at or near its Kₘ value for MAO-A to ensure sensitivity to inhibition.[16]
Assay Workflow Visualization
Caption: Experimental workflow for time-dependent MAO-A inhibition.
Step-by-Step Procedure
-
Compound Plating: Prepare 11-point, 3-fold serial dilutions of the 10 mM Test Compound stock and 1 mM Clorgyline stock in Assay Buffer. The final DMSO concentration in the well should be kept constant and low (≤ 1%).
-
Aliquot Inhibitors: Add 50 µL of each inhibitor dilution, vehicle control (buffer + DMSO), and positive control to the appropriate wells of a 96-well black plate.
-
Enzyme Addition & Pre-incubation: Add 50 µL of the 2X MAO-A Enzyme Working Solution to all wells except the "No Enzyme" blank. This initiates the pre-incubation period.
-
Time-Dependent Pre-incubation: Incubate the plate at 25°C for a defined period. To demonstrate time-dependency, run separate plates for different pre-incubation times (e.g., 5 min, 15 min, and 30 min).
-
Reaction Initiation: Following pre-incubation, add 100 µL of the 2X Substrate/Detection Master Mix to all wells using a multichannel pipette to ensure simultaneous start. The final volume is 200 µL.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure fluorescence intensity (Ex/Em = 535/587 nm) every 60 seconds for 30-60 minutes.
Data Analysis and Interpretation
Calculation of Reaction Rates
For each well, plot the relative fluorescence units (RFU) against time (in minutes). Identify the initial linear portion of the curve and determine the slope (V = ΔRFU / Δt). This slope represents the initial reaction rate.
Determination of Percent Inhibition and IC₅₀
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)) * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response with variable slope) equation to determine the IC₅₀ value. Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
Interpreting Time-Dependent IC₅₀ Data
The key validation of irreversible inhibition is a leftward shift in the dose-response curve and a corresponding decrease in the IC₅₀ value as the pre-incubation time increases.[10][11]
Table 1: Example Data for Time-Dependent Inhibition of MAO-A
| Pre-incubation Time | IC₅₀ for Clorgyline (nM) | IC₅₀ for this compound (nM) |
| 5 minutes | 8.5 | 150.2 |
| 15 minutes | 3.1 | 55.8 |
| 30 minutes | 1.2 | 21.4 |
This is example data for illustrative purposes. The decreasing IC₅₀ values clearly demonstrate the time-dependent, irreversible nature of the inhibitors.
Advanced Kinetic Analysis
For a more rigorous characterization, the kinetic constants KI and kinact should be determined. This involves measuring the observed rate of inactivation (kobs) at various inhibitor concentrations and fitting the data to the equation: kobs = kinact * [I] / (KI + [I]) This advanced analysis provides a time-independent measure of inhibitor potency (kinact/KI), which is the preferred parameter for ranking irreversible inhibitors.[14][15]
Self-Validation and Best Practices
-
Trustworthiness of Data: The inclusion of clorgyline as a positive control validates the assay's ability to detect known MAO-A inhibitors and serves as a benchmark for run-to-run consistency.[17]
-
Specificity: To confirm that this compound is selective for MAO-A, a parallel assay using recombinant human MAO-B should be performed with a selective MAO-B inhibitor (e.g., Pargyline or Selegiline) as a control.[12]
-
Compound Interference: Always check for compound autofluorescence by measuring the fluorescence of the highest concentration of the test compound in assay buffer alone. If significant, the data must be corrected.
-
Enzyme Stability: Ensure the enzyme is handled properly (kept on ice, not vortexed) and that its activity is linear over the course of the measurement period in the vehicle control wells.
-
Data Integrity: The Z'-factor can be calculated from the positive and negative controls to assess the quality and robustness of the assay for high-throughput screening applications.[17]
References
-
Elabscience. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). Elabscience. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate? Patsnap. Retrieved from [Link]
-
Wikipedia. (2024). Tranylcypromine. Wikipedia. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020, April 8). Tranylcypromine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]
- Kim, D., & an, K. S. (2014). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Accounts of Chemical Research, 47(8), 2491–2499.
-
Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. Retrieved from [Link]
-
Creative BioMart. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Creative BioMart. Retrieved from [Link]
- Zhang, J., et al. (2014). Fluorescent Probes for Detecting Monoamine Oxidase Activity and Cell Imaging. Analytical Chemistry, 86(15), 7857–7862.
- Kuzmič, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
-
BioVision Inc. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). BioVision. Retrieved from [Link]
- Grassi-Oliveira, R., & Brietzke, E. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy.
- Chaurasiya, N. D., et al. (2017). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. In Methods in Molecular Biology.
-
Krippendorff, B. F., et al. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
- Hampson, D. R., et al. (1986). A comparison of the neurochemical properties of the stereoisomers of tranylcypromine in the central nervous system. Cellular and Molecular Biology, 32(5), 593-599.
-
Johnson, D. S., et al. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
- Park, S., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 22(16), 8826.
-
ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate. Retrieved from [Link]
-
Kuzmič, P. (2020, June 24). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. ResearchGate. Retrieved from [Link]
- Bou-Abdallah, J., et al. (2018). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Fitoterapia, 128, 204-213.
-
Taylor & Francis. (n.d.). Tranylcypromine – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition kinetics of human MAO-A by 10 and 12. ResearchGate. Retrieved from [Link]
- Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(10), 1649.
-
Binda, C., et al. (2018, March 19). Kinetics, mechanism, and inhibition of monoamine oxidase. ResearchGate. Retrieved from [Link]
-
Smith, D. F. (2014, October 7). Tranylcypromine Stereoisomers, Monoaminergic Neurotransmission and Behavior. A minireview. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,2S)-Tranylcypromine. PubChem. Retrieved from [Link]
- Ufer, M., et al. (1999). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. British Journal of Clinical Pharmacology, 48(1), 79–86.
- Zhelezova, I., et al. (2022). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. International Journal of Molecular Sciences, 23(21), 13076.
- Silverman, R. B., & Zieske, P. A. (1986). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Biochemistry, 25(2), 341-346.
- Du, G., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(10), 1396–1402.
-
Charles River Laboratories. (2025, April 4). MAO Inhibition in Drug Discovery and Development. Charles River Labs. Retrieved from [Link]
Sources
- 1. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 6. (1R,2S)-Tranylcypromine | C9H11N | CID 19493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Application Note & Protocols: Synthesis and Application of Tranylcypromine-Based Probes for Covalent Ligand Discovery and Target Identification
Abstract
Tranylcypromine (TCP), a clinically used irreversible inhibitor of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), serves as a privileged scaffold in drug discovery.[1][2] Its mechanism of action, involving the formation of a covalent adduct with a flavin adenine dinucleotide (FAD) cofactor, makes it an ideal starting point for the design of chemical probes aimed at target identification and validation.[1] This guide provides a comprehensive overview of the principles, synthesis, and application of TCP-based chemical probes for identifying novel protein targets using chemoproteomic strategies. We present detailed, field-tested protocols for the synthesis of a functionalized TCP-alkyne probe, its application in Activity-Based Protein Profiling (ABPP), and the subsequent enrichment and identification of cellular targets via mass spectrometry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage covalent probe technology to explore complex biological systems and accelerate therapeutic development.
Section 1: Principles of Tranylcypromine-Based Probe Design
The effectiveness of a chemical probe is contingent on a design that balances target reactivity with the practical requirements of detection and enrichment. A well-designed TCP-based probe retains the core pharmacophore responsible for covalent modification while incorporating functionalities for downstream analysis.
1.1 The Tranylcypromine Scaffold: A Covalent Warhead
Tranylcypromine's therapeutic efficacy stems from its trans-2-phenylcyclopropylamine core. This moiety acts as an irreversible mechanism-based inhibitor.[3] The enzyme oxidizes the cyclopropylamine, generating a reactive radical intermediate that covalently modifies the FAD cofactor, thereby inactivating the enzyme.[1] This covalent "warhead" is the foundation of the probe, enabling durable and detectable labeling of its targets. When designing derivatives, it is crucial to ensure that modifications do not sterically hinder this interaction or significantly alter the electronic properties required for enzymatic activation.[4]
1.2 Essential Components of a Chemical Probe
Modern chemical probes are modular, typically comprising three key components as illustrated in Activity-Based Protein Profiling (ABPP) strategies.[5][6]
-
Warhead: The tranylcypromine scaffold, responsible for covalent target engagement.
-
Linker: A chemical chain that connects the warhead to the reporter tag. Its length and composition are critical; it must be long enough to prevent the reporter tag from interfering with target binding but not so long that it introduces excessive flexibility or undesirable physicochemical properties.
-
Reporter Tag: A functional group used for visualization and/or enrichment. The most common tags are terminal alkynes or azides, which allow for bioorthogonal "click chemistry" ligation to reporter molecules (e.g., biotin for enrichment, or a fluorophore for imaging).[7]
1.3 Design Considerations for a TCP-Alkyne Probe
For this guide, we focus on synthesizing a TCP probe featuring a terminal alkyne. This is a versatile and widely used reporter tag for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[7] The alkyne is relatively small and bio-inert, minimizing perturbation of the probe's activity.
Research has shown that modifications can be made to the phenyl ring of TCP without abolishing its inhibitory activity.[4][8] Therefore, our synthetic strategy will involve attaching a linker terminating in an alkyne group to this position. A short ether linkage is often suitable for this purpose.[8]
Section 2: Synthesis of a Model TCP-Alkyne Probe (TCP-C3-Alkyne)
This section details the synthesis of (±)-trans-2-(4-(prop-2-yn-1-yloxy)phenyl)cyclopropan-1-amine, a model TCP-alkyne probe. The protocol is designed to be robust and accessible to researchers with a background in synthetic organic chemistry.
2.1 Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| (±)-trans-2-(4-hydroxyphenyl)cyclopropanamine | Commercial | >95% | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | Commercial | >98% | Amine protecting group |
| Propargyl bromide (80% in toluene) | Commercial | 80% | Alkyne source |
| Potassium carbonate (K₂CO₃) | Commercial | >99% | Base |
| Acetonitrile (MeCN), Anhydrous | Commercial | >99.8% | Reaction solvent |
| Dichloromethane (DCM), Anhydrous | Commercial | >99.8% | Reaction/Extraction solvent |
| Trifluoroacetic acid (TFA) | Commercial | >99% | Deprotection reagent |
| Diethyl ether (Et₂O) | Commercial | ACS | Precipitation/Washing solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Prepared | N/A | Aqueous workup |
| Brine | Lab Prepared | N/A | Aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | >97% | Drying agent |
| Silica Gel | Commercial | N/A | For column chromatography |
2.2 Step-by-Step Synthesis Protocol
Step 1: Boc Protection of the Amine The primary amine of the TCP scaffold is protected to prevent side reactions during the subsequent alkylation step.
-
Dissolve (±)-trans-2-(4-hydroxyphenyl)cyclopropanamine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl (trans-2-(4-hydroxyphenyl)cyclopropyl)carbamate.
Step 2: O-Alkylation with Propargyl Bromide The alkyne reporter tag is introduced via a Williamson ether synthesis.
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous Acetonitrile (MeCN).
-
Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.
-
Add propargyl bromide (1.5 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir overnight (12-16 hours).
-
After cooling to room temperature, filter off the solids and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl (trans-2-(4-(prop-2-yn-1-yloxy)phenyl)cyclopropyl)carbamate.
Step 3: Boc Deprotection The protecting group is removed to yield the final TCP-alkyne probe.
-
Dissolve the purified alkyne intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, TCP-C3-Alkyne , as a TFA salt.
2.3 Characterization and Validation The identity and purity of the final probe must be confirmed before biological use.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC: To assess purity, which should be >95%.
Section 3: Protocol for In-Situ Target Engagement using ABPP
This protocol describes how to use the synthesized TCP-C3-Alkyne probe to label its cellular targets in live cells, followed by click chemistry to attach a biotin tag for enrichment.
// Edges LiveCells -> {ProbeTreat, CompeteTreat, ControlTreat} [label="Incubate"]; {ProbeTreat, CompeteTreat, ControlTreat} -> Lysis [label="Harvest"]; Lysis -> ClickChem; ClickChem -> SDS_PAGE; ClickChem -> Enrich [label="Primary Path"]; Enrich -> Proteomics; }
Diagram 1: General workflow for Activity-Based Protein Profiling (ABPP) using a TCP-alkyne probe.
3.1 Experimental Design and Controls
A robust ABPP experiment requires proper controls to distinguish specific targets from non-specific binders.[9]
-
Probe Treatment (+): Cells treated with TCP-C3-Alkyne. Identifies all labeled proteins.
-
Vehicle Control (-): Cells treated with DMSO. Accounts for background proteins that bind non-specifically to the enrichment beads.
-
Competition Control (C): Cells pre-treated with an excess of the parent compound (tranylcypromine) before adding the TCP-C3-Alkyne probe. True targets of TCP will be occupied by the parent drug, preventing probe labeling. This is the most critical control for confirming target engagement.[10]
3.2 Protocol for Cell Treatment and Lysis
-
Plate cells (e.g., SH-SY5Y neuroblastoma or HeLa cells) and grow to 80-90% confluency.
-
For the Competition Control, pre-incubate cells with 50-100x molar excess of tranylcypromine for 1 hour.
-
Treat cells with the final concentration of TCP-C3-Alkyne (typically 1-10 µM) or DMSO vehicle. Incubate for 1-4 hours.
-
Wash cells three times with cold PBS to remove excess probe.
-
Harvest cells by scraping into cold PBS and pellet by centrifugation.
-
Lyse the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3.3 Protocol for CuAAC "Click" Reaction
-
To 1 mg of protein lysate, add the following click chemistry reagents sequentially:
-
Biotin-Azide (final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
-
Copper(II) Sulfate (CuSO₄) (final concentration 1 mM)
-
-
Vortex briefly and let the reaction proceed for 1 hour at room temperature.
Section 4: Target Enrichment and Identification via Mass Spectrometry
Following biotinylation, probe-labeled proteins are enriched and prepared for identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
// Edges BiotinLysate -> Beads [label="Add to"]; Beads -> Incubate; Incubate -> Wash; Wash -> Digest; Digest -> LCMS [label="Collect Peptides"]; LCMS -> Search; Search -> Quant; Quant -> Hits; }
Diagram 2: Workflow for proteomic analysis after biotinylation of probe-labeled targets.
4.1 Protocol for Streptavidin Enrichment
-
Equilibrate streptavidin-coated magnetic or agarose beads by washing them with lysis buffer.
-
Add the biotinylated lysate to the equilibrated beads. Incubate for 1-2 hours at 4°C with rotation to allow binding.
-
Pellet the beads (via magnet or centrifugation) and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is:
-
2x with lysis buffer
-
1x with 1 M KCl
-
1x with 0.1 M Na₂CO₃
-
1x with 2 M Urea in 10 mM Tris
-
2x with PBS
-
-
The beads now contain the enriched, probe-labeled proteins.
4.2 On-Bead Digestion and Sample Preparation for MS
-
Resuspend the washed beads in a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). Incubate to reduce disulfide bonds.
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Add sequencing-grade trypsin and digest the proteins overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the purified peptides and resuspend in the appropriate buffer for LC-MS/MS analysis.
4.3 Data Analysis and Hit Identification
-
Analyze the samples using a high-resolution mass spectrometer.
-
Process the raw data using a software platform like MaxQuant or Proteome Discoverer.
-
Perform protein identification by searching against a relevant protein database (e.g., UniProt Human).
-
Use Label-Free Quantification (LFQ) intensities to determine the relative abundance of each identified protein across the different experimental conditions.
-
Hit Criteria: A true target of the TCP-alkyne probe should be highly enriched in the Probe Treatment (+) sample and significantly depleted in both the Vehicle Control (-) and, most importantly, the Competition Control (C) samples . A typical threshold is a >2-fold enrichment and a p-value < 0.05.
Section 5: Target Validation
Mass spectrometry provides a list of candidate targets. Orthogonal validation is essential to confirm these hits.
-
Western Blot: Use a specific antibody to confirm the enrichment of a candidate protein in the probe pulldown and its depletion in the competition sample.
-
Competitive Displacement Assay: Perform a dose-response experiment where increasing concentrations of the parent drug (tranylcypromine) are used to compete with a fixed concentration of the probe. This can confirm a dose-dependent target engagement in cells.
-
Recombinant Protein Assays: Confirm direct binding and inhibition of the candidate protein using a purified, recombinant version of the protein and the TCP probe or parent drug.
Conclusion
Tranylcypromine-based chemical probes are powerful tools for covalent ligand discovery and target deconvolution. The protocols outlined in this guide provide a comprehensive framework for the successful synthesis and application of these probes. By combining robust organic synthesis, carefully controlled cell-based experiments, and modern chemoproteomic analysis, researchers can identify novel cellular targets, elucidate drug mechanisms of action, and uncover new therapeutic opportunities. The key to success lies in rigorous experimental design, particularly the use of competition controls, and orthogonal validation of proteomic hits.
References
-
Title: Chemoproteomic methods for covalent drug discovery. Source: PubMed Central URL: [Link]
-
Title: A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Source: NIH National Library of Medicine URL: [Link]
-
Title: A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Source: ResearchGate URL: [Link]
-
Title: Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Source: Royal Society of Chemistry URL: [Link]
-
Title: Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Source: Journal of the American Chemical Society URL: [Link]
-
Title: Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Unravelling the target landscape of tranylcypromines for new drug discovery. Source: PubMed Central URL: [Link]
-
Title: Activity-based protein profiling: A graphical review. Source: PubMed Central URL: [Link]
-
Title: Activity-based proteomics. Source: Wikipedia URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00048E [pubs.rsc.org]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating (1S,2R)-Tranylcypromine in Preclinical Models of Acute Myeloid Leukemia
Introduction: Repurposing a Classic Antidepressant for a Modern Malignancy
Acute Myeloid Leukemia (AML) is a hematological cancer defined by the rapid proliferation of abnormal myeloid progenitor cells (blasts) in the bone marrow, which disrupts normal hematopoiesis.[1] Despite advancements in chemotherapy and targeted agents, AML, particularly in relapsed/refractory settings or in older patients, remains a significant clinical challenge.[2][3] This has spurred the investigation of novel therapeutic strategies targeting the fundamental molecular machinery of the disease.
One such promising avenue is epigenetic therapy. AML blasts are characterized by profound epigenetic dysregulation, leading to a block in cellular differentiation and uncontrolled proliferation.[4] A key epigenetic regulator implicated in this process is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[5][6] LSD1 is highly expressed in AML blasts and is crucial for maintaining the leukemic state.[4]
Tranylcypromine (TCP), a well-established monoamine oxidase inhibitor (MAOI) used for decades as an antidepressant, has been identified as an irreversible inhibitor of LSD1.[4][7][8][9] This off-target activity has positioned tranylcypromine, particularly its (1S,2R)-enantiomer which contributes to this effect, as a valuable tool for preclinical investigation and a potential therapeutic agent in AML. These application notes provide a comprehensive guide for researchers on the preclinical use of tranylcypromine in AML models, detailing its mechanism of action and providing robust experimental protocols.
Part 1: The Scientific Rationale - Mechanism of Action
Understanding the "why" is critical before embarking on any experimental protocol. Tranylcypromine's anti-leukemic effect is not due to its MAOI activity but its ability to epigenetically reprogram cancer cells by inhibiting LSD1.
1.1. Irreversible LSD1 Inhibition LSD1 functions by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), epigenetic marks associated with active gene enhancers.[5][6] By demethylating H3K4, LSD1 represses the expression of genes required for myeloid differentiation, effectively locking the AML cell in an immature, proliferative state.[6][10] Tranylcypromine acts as an irreversible, mechanism-based inhibitor by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1.[5] This inactivation is the foundational event for its therapeutic action.
1.2. Epigenetic Reprogramming and Differentiation The inhibition of LSD1 leads to a cascade of downstream effects:
-
Increased H3K4 Methylation: The primary consequence is the accumulation of H3K4me1/2 at the enhancer regions of myeloid-specific genes.[4][11]
-
Gene Reactivation: This increase in active histone marks "unlocks" the differentiation block, reactivating the transcription of critical myeloid differentiation genes, such as those encoding for surface markers like CD11b and CD86.[6]
-
Synergy with ATRA: All-trans retinoic acid (ATRA) is a potent differentiation agent used in a specific subtype of AML but is ineffective in most others.[12] Preclinical studies have shown that LSD1 inhibition by tranylcypromine sensitizes non-responsive AML cells to ATRA.[4][11][12] It achieves this by reactivating the ATRA-induced differentiation pathway, creating a powerful synergistic combination that promotes the maturation of leukemic blasts.[2][4]
1.3. Disruption of Oncogenic Complexes LSD1 does not act alone; it is a key component of transcriptional repressor complexes, including the CoREST complex.[6][13] This complex is recruited by transcription factors like GFI1 to silence genes. By inhibiting LSD1, tranylcypromine disrupts the function of these complexes, further contributing to the derepression of genes that drive myeloid differentiation.[5][6][13]
Caption: Figure 1: TCP inhibits the LSD1 complex, increasing H3K4me2 marks and reactivating myeloid genes and the ATRA pathway to drive differentiation.
Part 2: Experimental Protocols for Preclinical Evaluation
The following protocols provide a validated framework for assessing the anti-leukemic activity of tranylcypromine in preclinical AML models.
Protocol 1: In Vitro Anti-Proliferative Activity
Objective: To determine the dose-dependent effect of tranylcypromine on the viability and proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., HL-60, MV4-11, KG-1)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Tranylcypromine hydrochloride (racemic mixture is commonly used)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., PrestoBlue™, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of complete medium. The optimal density should be determined empirically to ensure cells remain in logarithmic growth phase for the duration of the assay.
-
Drug Preparation: Prepare a 2X stock solution of tranylcypromine in complete medium. Perform a serial dilution to create a range of 2X concentrations (e.g., from 1 µM to 100 µM). Include a vehicle control (medium only).
-
Treatment: Add 100 µL of the 2X drug solutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final drug concentrations.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add the viability reagent according to the manufacturer's instructions (e.g., 20 µL of PrestoBlue™ per well) and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Normalize the results to the vehicle-treated control wells (set to 100% viability). Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis in software like GraphPad Prism.
Trustworthiness Check: Include a positive control well with a known cytotoxic agent for the specific cell line to validate assay performance. Run each condition in triplicate to ensure reproducibility.
Protocol 2: Myeloid Differentiation Assay by Flow Cytometry
Objective: To quantify the induction of myeloid differentiation in AML cells following treatment with tranylcypromine, alone or in combination with ATRA.
Materials:
-
AML cell lines (e.g., HL-60 is highly responsive to differentiation stimuli)
-
Tranylcypromine and All-Trans Retinoic Acid (ATRA)
-
6-well cell culture plates
-
Flow cytometry buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., PE-CD11b, APC-CD86) and corresponding isotype controls
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 0.5 x 10⁶ HL-60 cells in 6-well plates. Treat cells with:
-
Vehicle Control (DMSO)
-
Tranylcypromine (at a sub-lethal concentration, e.g., IC₂₀ from Protocol 1)
-
ATRA (e.g., 1 µM)
-
Tranylcypromine + ATRA (combination)
-
-
Incubation: Incubate for 72-96 hours. This longer time point is necessary to allow for differentiation to occur.
-
Cell Harvesting: Harvest cells, wash twice with cold PBS, and resuspend in 100 µL of flow cytometry buffer.
-
Antibody Staining: Add the anti-CD11b and anti-CD86 antibodies to the cell suspension. In parallel, stain separate cell aliquots with corresponding isotype controls to set gates.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash cells twice with 1 mL of flow cytometry buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cell pellet in 300-500 µL of buffer and acquire data on a flow cytometer. Collect at least 10,000 events per sample.
-
Analysis: Gate on the live cell population based on forward and side scatter. Quantify the percentage of CD11b-positive and/or CD86-positive cells for each treatment condition.
Causality Insight: The combination of tranylcypromine and ATRA is expected to show a synergistic increase in the percentage of differentiated cells compared to either agent alone, validating the hypothesis that LSD1 inhibition sensitizes AML cells to retinoid-based therapy.[4]
Protocol 3: In Vivo Efficacy in an AML Xenograft Model
Objective: To evaluate the anti-leukemic efficacy and survival benefit of tranylcypromine in a patient-derived or cell line-derived xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG mice)
-
AML cells (e.g., MV4-11 cells engineered to express luciferase for imaging) or primary patient AML blasts
-
Tranylcypromine, formulated for oral gavage or intraperitoneal injection
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
Standard animal husbandry equipment and ethical approvals
Procedure:
-
Cell Engraftment: Intravenously inject 1-5 x 10⁶ luciferase-tagged AML cells into the tail vein of 6-8 week old NSG mice.
-
Disease Monitoring: Monitor for leukemic engraftment by performing weekly bioluminescence imaging (BLI). Once a consistent tumor signal is established (typically 7-14 days post-injection), randomize mice into treatment cohorts.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., saline or appropriate solvent) daily via oral gavage.
-
Treatment Group: Administer tranylcypromine (e.g., 5-10 mg/kg) daily via oral gavage. Dosing and schedule should be optimized in a preliminary tolerability study.
-
-
Efficacy Assessment:
-
Tumor Burden: Perform weekly BLI to quantify the whole-body tumor burden.
-
Survival: Monitor mice daily for signs of morbidity (weight loss, lethargy, hind-limb paralysis) and euthanize when humane endpoints are reached. Record the date of death or euthanasia for survival analysis.
-
-
Endpoint Analysis: Upon termination of the study, harvest bone marrow, spleen, and peripheral blood to assess leukemic infiltration by flow cytometry (for human CD45+ cells) or histology.
-
Data Analysis: Compare tumor growth rates between groups using BLI data. Generate Kaplan-Meier survival curves and compare using the log-rank test.
Authoritative Grounding: This type of in vivo model is critical as it demonstrated that the combination of TCP and ATRA could diminish leukemic engraftment of primary AML blasts, providing the foundational rationale for subsequent clinical trials.[4]
Caption: Figure 2: A logical workflow for the preclinical evaluation of tranylcypromine in AML, from initial in vitro validation to in vivo efficacy studies.
Part 3: Data Presentation and Comparative Analysis
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Representative Anti-Proliferative Efficacy of LSD1 Inhibitors in AML Cell Lines
| Compound | Target(s) | AML Cell Line | Average EC₅₀ | Reference |
| Tranylcypromine (TCP) | LSD1, MAO | HL-60 | ~ 5-10 µM | [4] |
| Tranylcypromine (TCP) | LSD1, MAO | TEX | ~ 5-10 µM | [4] |
| GSK2879552 | Selective LSD1 | 19 of 25 AML lines | 38 nM | [10] |
| INCB059872 | Selective LSD1 | Various AML lines | Potent nM range | [13] |
Insight: While tranylcypromine validates the therapeutic concept, its potency is in the micromolar range. This has driven the development of more potent and selective next-generation LSD1 inhibitors like GSK2879552, which exhibit nanomolar efficacy.[10][14]
Table 2: Summary of Key In Vivo Findings for Tranylcypromine in AML
| Model System | Treatment Regimen | Key Outcome | Significance | Reference |
| NOD.SCID Xenograft (Primary AML Blasts) | TCP + ATRA | Diminished leukemic engraftment | Validated synergy and efficacy in a primary cell model, supporting clinical translation. | [4] |
| MLL-AF9 Mouse Model | GSK2879552 (LSD1i) | Reduction of GFP+ AML cells in bone marrow from 80% to 1.8%; prolonged survival. | Demonstrates profound anti-leukemic activity of potent LSD1 inhibition in vivo. | [10] |
Conclusion and Future Perspectives
Preclinical studies using tranylcypromine have been instrumental in establishing LSD1 as a valid therapeutic target in Acute Myeloid Leukemia. The compound serves as an excellent proof-of-concept tool, demonstrating that epigenetic reprogramming through LSD1 inhibition can overcome the differentiation block inherent to AML, especially when combined with ATRA.[4][11]
The protocols detailed here provide a robust framework for researchers to investigate this pathway. The findings from these preclinical models have directly paved the way for clinical trials evaluating tranylcypromine in combination with ATRA for AML patients, which have shown acceptable toxicity and signs of clinical activity.[2][7][11]
The future of this therapeutic strategy lies with the development of novel LSD1 inhibitors, many of which are derived from the tranylcypromine scaffold, that offer greater potency and selectivity, potentially leading to improved efficacy and a wider therapeutic window.[14][15]
References
- Targeting LSD1 for acute myeloid leukemia (AML)
- Inhibition Of LSD1 As a Therapeutic Strategy For The Treatment Of Acute Myeloid Leukemia. (2013-11-15).
- LSD1 inhibition modulates transcription factor networks in myeloid malignancies. Frontiers.
- Inhibition of LSD1 as a Therapeutic Strategy for Acute Myeloid Leukemia. Unknown Source.
- Lsd1-IN-25 vs. Other LSD1 Inhibitors in Acute Myeloid Leukemia (AML)
- A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy. (2020-06-19). PubMed.
- The Lysine-Specific Demethylase 1 (LSD1) Inhibitor Tranylcypromine (TCP) in Combination with ATRA Is Tolerable and Has Anti-Leukemic Activity in Adult Patients with Relapsed/Refractory AML and MDS. (2018-11-29).
- Acute myeloid leukemia responds to
- A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy. (2020-06-19). PMC - PubMed Central.
- Sensitization of Non‐M3 Acute Myeloid Leukemia Blasts to All‐Trans Retinoic Acid by the LSD1 Inhibitor Tranylcypromine: TRANS
- Mechanism of action of (±)‐tranylcypromine 1 and examples of...
- Sensitization of Non-M3 Acute Myeloid Leukemia Blasts to All-Trans Retinoic Acid by the LSD1 Inhibitor Tranylcypromine: TRANS
- Tranylcypromine. Wikipedia.
- What is the mechanism of Tranylcypromine Sulfate?. (2024-07-17).
- Metabolomic Profiling of Drug Responses in Acute Myeloid Leukaemia Cell Lines. Unknown Source.
Sources
- 1. Metabolomic Profiling of Drug Responses in Acute Myeloid Leukaemia Cell Lines | PLOS One [journals.plos.org]
- 2. Sensitization of Non‐M3 Acute Myeloid Leukemia Blasts to All‐Trans Retinoic Acid by the LSD1 Inhibitor Tranylcypromine: TRANSATRA Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitization of Non-M3 Acute Myeloid Leukemia Blasts to All-Trans Retinoic Acid by the LSD1 Inhibitor Tranylcypromine: TRANSATRA Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 10. ashpublications.org [ashpublications.org]
- 11. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidepressant Teams up Against Leukemia | RxWiki [rxwiki.com]
- 13. Inhibition of LSD1 as a Therapeutic Strategy for Acute Myeloid Leukemia [ir.vanderbilt.edu]
- 14. Targeting LSD1 for acute myeloid leukemia (AML) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Challenges of Aqueous Solubility for (1S,2R)-2-phenylcyclopropanamine: A Technical Support Guide
Welcome to the technical support center for (1S,2R)-2-phenylcyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered questions regarding the aqueous solubility of this compound. As a potent monoamine oxidase (MAO) inhibitor, understanding its behavior in solution is critical for obtaining reliable and reproducible experimental results. This document offers practical, scientifically-grounded advice to help you navigate these challenges.
This compound, an enantiomer of the well-known drug tranylcypromine[1], is a primary amine. Its solubility in aqueous solutions is fundamentally governed by its basicity and the pH of the medium. The amine functional group can exist in two states: the uncharged free base (R-NH₂) and the protonated, positively charged ammonium salt (R-NH₃⁺). The protonated form is significantly more soluble in water. The equilibrium between these two forms is dictated by the compound's pKa and the solution's pH, a relationship described by the Henderson-Hasselbalch equation.
Core Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility issues. As an enantiomer, its properties are expected to be identical to its counterpart and the racemic mixture, tranylcypromine.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | |
| Molecular Weight | 133.19 g/mol | |
| pKa (Strongest Basic) | 9.62 (Predicted) | |
| logP | 1.4 - 1.58 | , |
| Form | Typically supplied as a hydrochloride (HCl) or sulfate salt. | N/A |
Troubleshooting Guide: A Step-by-Step Approach to Solubility Problems
Encountering precipitation or incomplete dissolution is a common hurdle. This flowchart provides a logical sequence of steps to diagnose and resolve solubility issues with this compound in aqueous buffers.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I dissolve the hydrochloride salt in PBS (pH 7.4). Why is this happening?
A1: This is a classic pH-related solubility issue. This compound is a basic compound with a predicted pKa of 9.62. According to the Henderson-Hasselbalch equation, at a pH below the pKa, the protonated, more soluble form (R-NH₃⁺) dominates. As the pH of the solution approaches the pKa, the proportion of the uncharged, less soluble free base (R-NH₂) increases.
At pH 7.4, a significant portion of the compound is still in its protonated, soluble form. However, if your target concentration is high, even a small shift in equilibrium towards the free base can exceed its intrinsic solubility limit, causing precipitation. Phosphate buffered saline (PBS) can sometimes exacerbate this issue, as phosphate ions can interact with some drug molecules.
Solution:
-
Lower the pH: The most effective solution is to use a buffer with a lower pH. A buffer in the range of pH 4.0 to 6.5 will ensure the compound remains fully protonated and soluble.
-
Prepare a concentrated stock in an acidic solution: Dissolve the compound at a high concentration in a weakly acidic solution (e.g., 10 mM HCl) and then dilute it into your final buffer. Ensure the final pH of your experimental solution remains in the desired range.
Caption: pH-dependent equilibrium of the amine.
Q2: Can I use a co-solvent like DMSO to improve solubility?
A2: Yes, using a small amount of a water-miscible organic co-solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO) or ethanol can help to increase the solubility of the free base form of the compound.[2][3]
Protocol for using a co-solvent:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50-100 mM).
-
For your experiment, perform a serial dilution of this stock solution into your aqueous buffer.
-
It is crucial to keep the final concentration of the co-solvent low (typically ≤1%, and almost always <5%) to avoid affecting the biological system of your experiment.
Caution: Be aware that high concentrations of co-solvents can impact protein structure and cell viability. Always run appropriate vehicle controls in your experiments.
Q3: Are there differences in solubility between the hydrochloride and sulfate salts?
A3: Yes, the counter-ion can influence the salt's dissolution rate and equilibrium solubility. The sulfate salt of tranylcypromine is described as "freely soluble in water," suggesting it may have a higher aqueous solubility than the hydrochloride salt under certain conditions.[4] However, the fundamental pH-dependent solubility of the active molecule remains the same regardless of the salt form. Once dissolved, the equilibrium between the protonated and free base forms is governed by the solution's pH.
Q4: I'm concerned about the "common ion effect." When is this an issue?
A4: The common ion effect can decrease the solubility of a sparingly soluble salt when a solution already contains one of the ions from the salt. In the case of this compound hydrochloride (R-NH₃⁺Cl⁻), adding another source of chloride ions (e.g., a high concentration of NaCl or KCl in the buffer) could theoretically shift the equilibrium to the left, favoring the solid salt and thus reducing its solubility.
R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq)
In most standard biological buffers (e.g., PBS with ~137 mM NaCl), this effect is generally not the primary cause of precipitation for amine hydrochlorides. The pH of the solution is a much more dominant factor. However, if you are working with very high, non-physiological concentrations of chloride salts, it is a factor to consider.
Experimental Protocols for Solubility Determination
To quantitatively assess the solubility of this compound in your specific buffer systems, you can perform either a kinetic or a thermodynamic solubility assay.
Protocol 1: Kinetic Solubility Assay (High-Throughput)
This method is rapid and suitable for early-stage drug discovery, measuring the solubility of a compound when added to a buffer from a DMSO stock solution.
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Buffer: Use the exact aqueous buffer for your experiment (e.g., PBS pH 7.4, Citrate buffer pH 5.0).
-
Serial Dilution: In a 96-well plate, add 198 µL of the buffer to the first column and 100 µL to the subsequent columns.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock to the first column (final concentration: 100 µM, 1% DMSO). Mix well.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Analysis: Analyze the plate using a nephelometer to detect light scattering from any precipitate. Alternatively, filter the samples through a solubility filter plate and quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.[5][6]
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" method measures the true equilibrium solubility of the solid compound and is considered the gold standard.
Methodology:
-
Add Solid Compound: Add an excess of the solid this compound salt (e.g., 1-2 mg) to a glass vial.
-
Add Buffer: Add a known volume of your chosen aqueous buffer (e.g., 1 mL).
-
Equilibrate: Tightly cap the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample and Dilute: Carefully remove an aliquot of the supernatant, ensuring no solid material is disturbed. Dilute the supernatant with the appropriate solvent for analysis.
-
Quantify: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[7][8][9]
References
-
In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
-
Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays? (2024). Wellt Chemicals. [Link]
-
Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]
-
(1R,2S)-Tranylcypromine. (n.d.). PubChem. [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]
-
Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. [Link]
-
Showing metabocard for Tranylcypromine (HMDB0014890). (2012). Human Metabolome Database. [Link]
-
The Effects of Cosolvents on the Action of Pharmaceutical Buffers. (1987). PDA Journal of Pharmaceutical Science and Technology. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]
-
Tranylcypromine. (n.d.). PubChem. [Link]
-
Tranylcypromine. (2025). StatPearls - NCBI Bookshelf. [Link]
-
Tranylcypromine. (n.d.). Wikipedia. [Link]
-
Buffering agents and Buffers. (n.d.). Interchim. [Link]
-
Difference Between Tris Buffer And Phosphate Buffer. (2023). HUI BAI YI. [Link]
-
The difference between Tris-Hcl and phosphate buffer. (n.d.). Desheng. [Link]
-
Why the PBS buffer precipitate? (2018). ResearchGate. [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (2005). University of Missouri–St. Louis. [Link]
-
(+)-Tranylcypromine. (n.d.). PubChem. [Link]
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. The Effects of Cosolvents on the Action of Pharmaceutical Buffers | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Technical Support Center: Optimizing (+)-Tranylcypromine Concentration for In Vitro Experiments
Welcome to the technical support center for the in vitro application of (+)-tranylcypromine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols for optimizing the experimental concentration of this potent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs). Our goal is to ensure the scientific integrity and reproducibility of your experiments by providing a framework for logical, evidence-based decision-making.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (+)-tranylcypromine and how does this influence the selection of an in vitro concentration?
(+)-Tranylcypromine is a well-characterized irreversible inhibitor of both LSD1 (also known as KDM1A) and MAOs.[1][2] Its inhibitory activity is crucial for its use in cancer biology and neuroscience research. The molecule forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of these enzymes, leading to their irreversible inactivation.[3][4]
The choice of in vitro concentration is directly linked to its dual inhibitory nature. You must consider the IC50 values for both targets:
-
LSD1: The IC50 for LSD1 is reported to be in the low micromolar range, with values around <2 µM to 20.7 µM depending on the assay conditions.[2][5][6]
-
MAO-A and MAO-B: (+)-Tranylcypromine is a non-selective MAO inhibitor with IC50 values of approximately 2.3 µM for MAO-A and 0.95 µM for MAO-B.[5][7]
Therefore, the concentration you select will determine the specificity of your experiment. Lower micromolar concentrations may preferentially inhibit MAOs, while higher concentrations will be required for significant LSD1 inhibition. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and biological question.
Q2: I am new to using (+)-tranylcypromine. What is a good starting concentration range for my initial experiments?
A literature search for your specific cell type and a similar experimental endpoint is the best starting point.[8] However, if such data is unavailable, a broad concentration range should be tested initially. A common strategy is to perform serial dilutions to cover a wide spectrum of concentrations.[8]
For (+)-tranylcypromine, a sensible starting range for a dose-response experiment would be from the nanomolar to the high micromolar range (e.g., 10 nM to 100 µM). This range encompasses the known IC50 values for both LSD1 and MAOs and will help identify a concentration that elicits the desired biological effect without causing excessive cytotoxicity.[9]
Q3: How should I prepare and store my (+)-tranylcypromine stock solutions?
(+)-Tranylcypromine hydrochloride and sulfate salts are generally soluble in water and DMSO.[5][7] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is a common practice.
Stock Solution Preparation:
-
Solvent: Use anhydrous, sterile DMSO.[10][11] Moisture in DMSO can reduce the solubility of some compounds.[10][11]
-
Concentration: A stock concentration of 10 mM to 50 mM is typically recommended.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12] Protect from light. Aqueous solutions are less stable and it is recommended to prepare them fresh on the day of use.[5]
Working Solution Preparation:
-
When preparing your working concentrations, dilute the DMSO stock directly into your cell culture medium.
-
It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Are there known off-target effects of (+)-tranylcypromine that I should be aware of?
Yes, while potent against LSD1 and MAOs, (+)-tranylcypromine can exhibit off-target effects, especially at higher concentrations.[14] Studies have shown that it can interact with other proteins and may accumulate in lysosomes, which can lower its effective concentration at the intended mitochondrial and nuclear targets.[4][14] It has also been reported to inhibit certain cytochrome P450 enzymes, such as CYP2A6, CYP2C19, and CYP2C9, although the clinical significance of this at therapeutic doses is debated.[2][15][16] When interpreting your results, especially at higher concentrations, it is important to consider the possibility of these off-target effects.
Experimental Workflow for Optimizing (+)-Tranylcypromine Concentration
A systematic approach is essential for determining the optimal concentration of (+)-tranylcypromine for your specific in vitro model. The following workflow provides a step-by-step guide to achieving reproducible and meaningful results.
Caption: Workflow for optimizing (+)-tranylcypromine concentration.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Cell Toxicity/Death | Concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Lower the treatment concentration.[17] |
| Solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%). Always include a vehicle control.[13] | |
| Compound has precipitated out of solution. | Visually inspect the culture medium for precipitates. Prepare fresh stock and working solutions. Consider the solubility limits in your culture medium.[18] | |
| No or Weak Biological Effect | Concentration is too low. | Increase the concentration of (+)-tranylcypromine. Confirm target engagement with a biomarker assay (e.g., Western blot for histone methylation, MAO activity assay). |
| Insufficient treatment duration. | Perform a time-course experiment to determine the optimal treatment duration for observing the desired effect. | |
| Compound has degraded. | Prepare fresh stock solutions. Store stock solutions properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12] | |
| Cell line is resistant to the compound. | Consider using a different cell line or investigate potential resistance mechanisms. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well.[9] |
| Inaccurate pipetting of the compound. | Use calibrated pipettes and proper technique. For dose-response experiments, perform serial dilutions in DMSO before diluting in media.[13] | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and temperature uniformity.[19] | |
| Compound precipitation. | As mentioned above, ensure the compound remains in solution in the culture medium. |
Detailed Experimental Protocol: Determining the Optimal Concentration
This protocol outlines a general procedure for a dose-response experiment to determine the effective and non-toxic concentration range of (+)-tranylcypromine.
Materials:
-
(+)-Tranylcypromine (hydrochloride or sulfate salt)
-
Anhydrous, sterile DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for cytotoxicity assay (e.g., MTT, LDH kit)
-
Reagents for biomarker assay (e.g., antibodies for Western blotting, MAO activity assay kit)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. This density should be optimized for your specific cell line.[9]
-
Allow the cells to adhere and recover for 24 hours.
-
-
Preparation of Drug Dilutions:
-
Prepare a 10 mM stock solution of (+)-tranylcypromine in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-fold dilutions).[8]
-
Further dilute these DMSO stocks into complete cell culture medium to achieve the final desired concentrations for treatment. Ensure the final DMSO concentration is constant across all wells, including the vehicle control.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of (+)-tranylcypromine (and the vehicle control) to the respective wells.
-
Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours), based on your experimental goals.
-
-
Assessment of Cytotoxicity and Biological Activity:
-
After the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions to determine the concentration at which (+)-tranylcypromine becomes toxic to the cells.
-
In parallel plates, lyse the cells and perform a biomarker assay to assess target engagement. For example, if you are studying its effect on LSD1, you can perform a Western blot to detect changes in the levels of H3K4me2.
-
-
Data Analysis:
-
Plot the results of your cytotoxicity and biomarker assays against the log of the (+)-tranylcypromine concentration.
-
Determine the IC50 for your biological endpoint and the CC50 (50% cytotoxic concentration).
-
Select a concentration for your future experiments that provides a robust biological response with minimal cytotoxicity.
-
Signaling Pathway Visualization
The following diagram illustrates the dual inhibitory action of (+)-tranylcypromine on LSD1 and MAOs.
Caption: Dual inhibitory mechanism of (+)-tranylcypromine.
References
-
Wikipedia. Tranylcypromine. [Link]
-
Patsnap Synapse. What is the mechanism of Tranylcypromine Sulfate?. [Link]
-
BPS Bioscience. Tranylcypromine (2-PCPA) LSD1, MAO 27305. [Link]
-
Bitesize Bio. 6 Steps for Successful in vitro Drug Treatment. [Link]
-
NIH. Tranylcypromine - StatPearls - NCBI Bookshelf. [Link]
-
Drugs.com. Tranylcypromine: Package Insert / Prescribing Info / MOA. [Link]
-
NIH. Which concentrations are optimal for in vitro testing?. [Link]
-
Sapphire North America. Tranylcypromine (hydrochloride). [Link]
-
NIH. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. [Link]
-
NIH. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. [Link]
-
DOI. Tranylcypromine (TCP): a privileged scaffold for designing histone lysine demethylase 1 inhibitors. [Link]
-
BioWorld. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models. [Link]
-
PubMed. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. [Link]
-
NIH. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. [Link]
-
Chemical Research in Toxicology. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. [Link]
-
Sorger Lab. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. [Link]
-
ResearchGate. Summary of tranylcypromine (TCP) in-vitro activity in relevant... [Link]
-
ResearchGate. Tranylcypromine in mind (Part I): Review of pharmacology. [Link]
-
PubMed. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. [Link]
-
NIH. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. [Link]
-
NIH. Tranylcypromine | C9H11N | CID 5530 - PubChem. [Link]
-
NIH. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. [Link]
-
RSC Publishing. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. [Link]
-
ResearchGate. Effects of tranylcypromine enantiomers on monamine uptake and release and imipramine binding. [Link]
-
NIH. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
PubMed. The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition. [Link]
-
ResearchGate. I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?. [Link]
-
ResearchGate. Withdrawal and Discontinuation Phenomena Associated with Tranylcypromine: A Systematic Review. [Link]
-
Protocols.io. Cell deposition and drug sensitivity assay. [Link]
-
NIH. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents. [Link]
-
NIH. Serotonergic mechanism underlying tranylcypromine enhancement of nicotine self-administration. [Link]
-
Harvard University. Cell-based assays - DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. [Link]
Sources
- 1. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00048E [pubs.rsc.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
Technical Support Center: (1S,2R)-2-phenylcyclopropanamine (Tranylcypromine)
Welcome to the technical support center for researchers utilizing (1S,2R)-2-phenylcyclopropanamine, widely known as Tranylcypromine (TCP). This guide is designed to provide in-depth insights into the common off-target effects of this compound in cell lines, offering troubleshooting advice and frequently asked questions to support your research endeavors. As a potent small molecule inhibitor, understanding its polypharmacology is crucial for accurate data interpretation and experimental design.
Introduction to Tranylcypromine
Tranylcypromine is a well-established irreversible and non-selective inhibitor of monoamine oxidases A and B (MAO-A and MAO-B).[1][2] By inhibiting these enzymes, TCP increases the levels of key neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, forming the basis of its use as an antidepressant.[2][3] However, its utility in research extends beyond neurobiology, notably as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic modifier implicated in various cancers.[4][5][6]
Due to its reactive cyclopropylamine moiety, TCP can covalently bind to the flavin adenine dinucleotide (FAD) cofactor of these enzymes, leading to irreversible inhibition.[4][7] This high reactivity, however, also predisposes it to interactions with other proteins, leading to off-target effects that can confound experimental results.
Known and Potential Off-Target Effects
While MAO-A, MAO-B, and LSD1 are the most well-characterized targets of Tranylcypromine, a growing body of evidence highlights its interaction with a broader range of proteins. Understanding these off-target interactions is critical for any researcher using this compound.
Lysine-Specific Demethylase 1 (LSD1/KDM1A)
In many cell-based cancer studies, LSD1 is the intended target of Tranylcypromine. However, for researchers studying its MAO-related effects, LSD1 inhibition is a significant off-target activity. LSD1 is a flavin-dependent demethylase that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), thereby regulating gene expression.[4][6][8] Inhibition of LSD1 by TCP can lead to widespread changes in the cellular transcriptome, impacting processes like cell differentiation, proliferation, and apoptosis.[5][8]
Cytochrome P450 (CYP) Enzymes
Tranylcypromine is known to inhibit several cytochrome P450 enzymes, which are crucial for drug metabolism. In vitro studies have demonstrated its inhibitory effects on CYP2A6, CYP2C19, CYP2C9, and CYP2D6.[9][10] While the clinical significance of these interactions at therapeutic doses for depression may be limited, in a cell culture environment where concentrations can be higher and metabolic systems may differ, these off-target effects can be pronounced.[3][10][11] Inhibition of CYPs can alter the metabolism of other compounds in the media or endogenous cellular substrates, leading to unexpected cytotoxicity or altered signaling.
| Enzyme | Inhibition Type | Ki Value | Potential Impact in Cell Culture |
| CYP2C19 | Competitive | 32 µM | Altered metabolism of endogenous and exogenous compounds.[10] |
| CYP2C9 | Noncompetitive | 56 µM | Potential for drug-drug interactions if co-administered.[10] |
| CYP2D6 | Competitive | 367 µM | Less likely to be significant at typical experimental concentrations.[10] |
| CYP2A6 | Inhibition noted | Not specified | May be relevant in specific cell lines with high CYP2A6 expression.[3][11] |
Promiscuous Protein Labeling and Lysosomal Trapping
Recent proteomic studies have revealed that Tranylcypromine can promiscuously bind to a variety of cellular proteins beyond its known targets.[12] This is likely due to the reactive nature of its cyclopropylamine group. One study identified several off-target proteins, including aldehyde dehydrogenases (ALDHs).[12]
Furthermore, Tranylcypromine has been shown to accumulate in lysosomes, a phenomenon known as lysosomal trapping.[12] This sequestration can lower the effective concentration of the drug at its intended targets, such as mitochondria where MAOs are located.[12] This can lead to a discrepancy between the nominal concentration added to the culture media and the actual concentration at the target site, potentially leading to inconsistent results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers using Tranylcypromine in cell lines, providing potential causes and actionable solutions.
Issue 1: Unexpected Cellular Phenotypes (e.g., cytotoxicity, differentiation, altered morphology)
Q1: I'm observing significant cell death at concentrations where I expect to see specific inhibition of my target. Could this be an off-target effect?
A1: Yes, this is a strong possibility. Off-target effects are a common cause of cellular toxicity.[13] The observed cytotoxicity could be due to the inhibition of multiple off-target proteins crucial for cell survival or due to generalized cellular stress responses.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration range for target engagement versus the concentration that induces toxicity.
-
Use a Structurally Unrelated Inhibitor: If available, use an inhibitor of your primary target that has a different chemical scaffold.[14] If this new inhibitor recapitulates the on-target phenotype without the same degree of toxicity, it strongly suggests the toxicity of Tranylcypromine is due to off-target effects.
-
Rescue Experiment: If you are targeting a specific enzyme, overexpressing a drug-resistant mutant of that enzyme should rescue the on-target effects but not the off-target toxicity.
Q2: My cells are differentiating unexpectedly after Tranylcypromine treatment. How can I determine if this is related to my target (LSD1) or an off-target effect?
A2: Unforeseen differentiation can be a consequence of broad changes in gene expression. While LSD1 inhibition is a known driver of differentiation in some cancer types,[8] other off-target interactions could also be responsible.
Experimental Workflow to Deconvolute On- vs. Off-Target Effects:
Caption: Workflow to distinguish on-target from off-target effects using CRISPR/Cas9.
Protocol: CRISPR/Cas9-Mediated Target Knockout
-
Design and Synthesize sgRNAs: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding your primary target (e.g., KDM1A for LSD1).[13]
-
Generate Cas9-Expressing Cell Line: Create a stable cell line expressing the Cas9 nuclease.
-
Transfect sgRNAs: Transfect the Cas9-expressing cells with the designed sgRNAs.
-
Select and Validate Knockout Clones: Select single-cell clones and validate the knockout of the target protein by Western blot or qPCR.
-
Treat with Tranylcypromine: Treat the validated knockout cell line and the parental cell line with Tranylcypromine and assess the phenotype of interest.
Issue 2: Inconsistent or Non-Reproducible Results
Q3: I'm seeing significant variability in my results between experiments, even at the same concentration of Tranylcypromine. What could be the cause?
A3: Inconsistent results can stem from several factors, including the compound's stability and its complex cellular interactions.
Potential Causes and Solutions:
-
Compound Stability: Ensure your stock solution of Tranylcypromine is fresh and has been stored correctly. Prepare fresh dilutions for each experiment.
-
Lysosomal Trapping: As mentioned, Tranylcypromine can be sequestered in lysosomes, reducing its effective concentration at the target site.[12] This trapping can vary depending on the metabolic state of your cells.
-
Troubleshooting: To test for lysosomal trapping, you can co-treat your cells with a lysosomotropic agent like chloroquine, which increases lysosomal pH and can release trapped basic compounds like Tranylcypromine.[12] If you observe a potentiation of the on-target effect at a lower concentration of Tranylcypromine in the presence of chloroquine, it suggests lysosomal trapping is occurring in your cell line.
-
-
Cell Density and Metabolic State: The metabolic activity of your cells can influence drug uptake and metabolism. Ensure you are seeding cells at a consistent density and that they are in a healthy, logarithmic growth phase at the time of treatment.
Issue 3: Difficulty in Correlating Target Inhibition with Cellular Phenotype
Q4: I can confirm target engagement (e.g., increased H3K4 methylation for LSD1 inhibition), but the downstream phenotype I expect is not observed or is weak. Why might this be?
A4: This disconnect can be due to compensating cellular pathways or the influence of off-target effects that counteract the on-target phenotype.
Signaling Pathway Analysis:
Caption: Potential interplay of on-target and off-target pathways.
Troubleshooting Strategies:
-
Pathway Analysis: Use techniques like RNA-sequencing or proteomic analysis to get a global view of the cellular response to Tranylcypromine. This can help identify activated or inhibited pathways that may be counteracting your expected phenotype.
-
Synergistic/Antagonistic Studies: Combine Tranylcypromine with inhibitors of pathways you suspect might be involved in the counteracting response. For example, if you suspect activation of a survival pathway, co-treatment with an inhibitor of that pathway may unmask the expected on-target phenotype.
Best Practices for Using Tranylcypromine in Cell Culture
-
Thoroughly Characterize Your Cell Line: Understand the expression levels of MAO-A, MAO-B, and LSD1 in your cell line of interest.
-
Use the Lowest Effective Concentration: Perform careful dose-response experiments to identify the minimal concentration that achieves the desired on-target effect to minimize off-target interactions.
-
Include Appropriate Controls: Always include a vehicle-only control. When possible, use a positive control (a known activator/inhibitor of the pathway of interest) and a negative control (a structurally similar but inactive analog of Tranylcypromine, if available).
-
Validate Key Findings with Orthogonal Approaches: Confirm critical results using alternative methods, such as genetic knockdown/knockout of the target protein or by using a different inhibitor with a distinct chemical structure.[14]
By carefully considering the potential off-target effects of Tranylcypromine and employing rigorous experimental design and validation strategies, researchers can enhance the reliability and accuracy of their findings.
References
-
StatPearls Publishing. (2025). Tranylcypromine. NCBI Bookshelf. [Link]
-
Salsali, M., et al. (2004). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. PubMed. [Link]
-
Drechsel, J., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Publishing. [Link]
-
Ulrich, S., & Ricken, R. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. ResearchGate. [Link]
-
Ulrich, S., & Ricken, R. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. PubMed. [Link]
-
Salsali, M., et al. (2004). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. ResearchGate. [Link]
-
Wikipedia. (2023). Tranylcypromine. [Link]
-
Veltri, C. A., et al. (2011). The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition. PubMed. [Link]
-
Conti, M., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]
-
Veltri, C. A., et al. (2011). The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition. PubMed Central. [Link]
-
Ota, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. [Link]
-
Xiang, T., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. PubMed. [Link]
-
Unravelling the target landscape of tranylcypromines for new drug discovery. PubMed Central. (2025). [Link]
-
Adli, M., et al. (2008). Safety of High-intensity Treatment with the Irreversible Monoamine Oxidase Inhibitor Tranylcypromine in Patients with Treatment-resistant Depression. ResearchGate. [Link]
-
Frontiers. (2022). Off-target effects in CRISPR/Cas9 gene editing. [Link]
-
Baker, G. B., et al. (1991). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. PubMed Central. [Link]
-
Valente, S., et al. (2021). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. NIH. [Link]
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 3. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00048E [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Navigating the Hook Effect with Tranylcypromine-Based PROTACs: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tranylcypromine-based PROTACs. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common experimental challenge: the hook effect. Our goal is to equip you with the expertise and practical insights needed to design robust experiments, accurately interpret your data, and accelerate your research in targeted protein degradation.
Introduction: The Double-Edged Sword of PROTAC Concentration
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Tranylcypromine-based PROTACs, which often target the lysine-specific demethylase 1 (LSD1), introduce a unique covalent or pseudo-covalent interaction that can offer advantages in potency and duration of action.[3][4] However, the bifunctional nature of PROTACs also presents a unique challenge known as the "hook effect," where increasing the PROTAC concentration beyond an optimal point leads to a paradoxical decrease in target protein degradation.[5][6] This can lead to misinterpretation of a PROTAC's efficacy and potentially stall promising drug discovery programs.
This guide will dissect the mechanisms behind the hook effect, with a special focus on the nuances of tranylcypromine-based degraders, and provide you with a comprehensive toolkit of assays and troubleshooting workflows to overcome this hurdle.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
The hook effect describes the bell-shaped dose-response curve observed in many PROTAC experiments, where the level of target protein degradation decreases at high PROTAC concentrations.[6][7] Instead of a classic sigmoidal curve where efficacy plateaus at higher doses, the degradation curve "hooks" back, indicating reduced efficacy.[2]
Q2: What is the underlying mechanism of the hook effect?
The efficacy of a PROTAC hinges on its ability to form a productive ternary complex, bringing together the target protein and an E3 ubiquitin ligase.[][9] At optimal concentrations, the PROTAC acts as an efficient molecular bridge. However, at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes: either with the target protein alone (Target-PROTAC) or the E3 ligase alone (E3 Ligase-PROTAC).[2][5] These binary complexes are unable to induce ubiquitination and subsequent degradation, effectively sequestering the necessary components and inhibiting the degradation process.[6]
Q3: How might the covalent nature of tranylcypromine-based PROTACs influence the hook effect?
Tranylcypromine is known to form a covalent bond with its target, LSD1.[3] This irreversible or slowly reversible binding can have distinct implications for the hook effect:
-
Kinetic Considerations: The covalent interaction with the target protein can create a very stable Target-PROTAC binary complex. At high concentrations, this could more effectively sequester the target protein, potentially leading to a more pronounced hook effect.
-
Catalytic Turnover: A key advantage of PROTACs is their catalytic nature, where one molecule can induce the degradation of multiple target proteins.[10] An irreversible covalent interaction with the target would render the PROTAC a single-turnover system, which could impact the overall degradation efficiency. However, many tranylcypromine-based inhibitors are mechanism-based, meaning the covalent modification occurs after initial reversible binding, which may still allow for some catalytic activity before covalent modification of all target proteins.
-
Reversible Covalent PROTACs: Some designs may utilize reversible covalent chemistry to balance potent target engagement with the ability to be recycled for multiple degradation cycles.[10] For these, the kinetics of both the forward and reverse reactions will influence the stability of the ternary complex versus the binary complexes.
Q4: What are the primary consequences of ignoring the hook effect in my experiments?
Overlooking the hook effect can lead to several critical misinterpretations:
-
Underestimation of Potency: A highly potent PROTAC might appear weak or inactive if tested at concentrations that fall within the inhibitory phase of the hook effect.
-
Inaccurate DC50 and Dmax Values: Key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) will be incorrectly determined.
-
Misguided Structure-Activity Relationship (SAR) Studies: Efforts to optimize a PROTAC series could be misdirected if the hook effect is not considered when comparing the efficacy of different compounds.
Visualizing the PROTAC Mechanism and the Hook Effect
To better understand these concepts, the following diagrams illustrate the key processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for addressing an observed hook effect.
Issue 2: My tranylcypromine-based PROTAC shows weak or no degradation at any tested concentration.
-
Likely Causes:
-
The tested concentrations are entirely within the hook effect region.
-
Poor cell permeability of the PROTAC.
-
The PROTAC does not form a stable ternary complex.
-
Low expression of the target protein or the recruited E3 ligase in the cell line.
-
Issues with the ubiquitin-proteasome system in your cells.
-
-
Troubleshooting Workflow:
-
Expand Concentration Range: It's crucial to test a very broad range of concentrations to rule out a hook effect at both high and low ends.
-
Action: Test concentrations from 1 pM to 100 µM.
-
-
Verify Target and E3 Ligase Engagement: Confirm that your PROTAC can bind to its intended partners.
-
Action: Use cellular target engagement assays like NanoBRET. [11][12] 3. Assess Ternary Complex Formation: Directly measure the ability of your PROTAC to bring the target and E3 ligase together.
-
Action: Perform in vitro or in-cell ternary complex assays (e.g., TR-FRET, co-immunoprecipitation). [][13]If no ternary complex is formed, consider redesigning the linker.
-
-
Check Cell Line Compatibility:
-
Action: Confirm the expression levels of your target protein and the recruited E3 ligase (e.g., VHL, CRBN) in your chosen cell line via Western blot or qPCR.
-
-
Validate Proteasome Activity:
-
Action: Treat cells with your PROTAC in the presence of a proteasome inhibitor (e.g., MG132). An accumulation of the ubiquitinated target protein (detectable by Western blot after immunoprecipitation) would confirm that the upstream steps of the degradation pathway are functional. [14]
-
-
Issue 3: I observe significant off-target effects or cellular toxicity.
-
Likely Causes:
-
The tranylcypromine warhead may have off-target activities. [15] * The E3 ligase recruiter may have its own biological effects.
-
Formation of off-target ternary complexes.
-
-
Troubleshooting Workflow:
-
Synthesize Control Compounds:
-
Action: Create negative control PROTACs where either the tranylcypromine warhead or the E3 ligase ligand is chemically modified to be non-binding. [14]This helps to deconvolute the effects of target degradation from other pharmacology.
-
-
Global Proteomics:
-
Action: Perform quantitative mass spectrometry-based proteomics to get an unbiased view of all protein level changes upon PROTAC treatment. [11] * Goal: Identify any unintended protein degradation events.
-
-
Optimize PROTAC Design:
-
Action: Consider modifying the linker or the E3 ligase recruiter to alter the geometry of the ternary complex, which can improve selectivity.
-
-
Experimental Protocols
Protocol 1: Western Blotting for Dose-Response Analysis
Objective: To determine the DC50 and Dmax of a tranylcypromine-based PROTAC and identify a potential hook effect.
Methodology:
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of your tranylcypromine-based PROTAC in complete cell culture medium. A broad concentration range is recommended (e.g., 1 pM to 50 µM). Treat the cells for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for your target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to generate the dose-response curve.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To directly measure the formation of the Target-PROTAC-E3 Ligase ternary complex in vitro.
Methodology:
-
Reagent Preparation:
-
Use tagged recombinant proteins (e.g., His-tagged E3 ligase and GST-tagged target protein).
-
Prepare serial dilutions of the tranylcypromine-based PROTAC in an appropriate assay buffer.
-
Use TR-FRET compatible antibodies: a donor-labeled antibody against one tag (e.g., anti-His-Europium) and an acceptor-labeled antibody against the other tag (e.g., anti-GST-APC).
-
-
Assay Procedure:
-
In a microplate, combine the recombinant target protein and E3 ligase with the various concentrations of your PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the subsequent hook effect at higher concentrations.
-
| Assay | Principle | Throughput | Key Information |
| Western Blot | Antibody-based detection of protein levels in cell lysates. | Low to Medium | Degradation (DC50, Dmax), hook effect observation. |
| TR-FRET | Proximity-based assay measuring ternary complex formation using labeled proteins/antibodies. | High | Ternary complex formation, binding affinities, hook effect. [16] |
| NanoBRET™ | Bioluminescence resonance energy transfer to measure protein-protein interactions in live cells. | High | Target engagement, ternary complex formation in a cellular context. [11] |
| Surface Plasmon Resonance (SPR) | Measures binding kinetics and affinity of binary and ternary complexes in real-time. | Medium | Detailed kinetic parameters (kon, koff), cooperativity. [17] |
| Quantitative Proteomics (LC-MS/MS) | Global, unbiased quantification of protein abundance changes. | Low | On- and off-target degradation, selectivity profiling. [11] |
Conclusion
The hook effect is an inherent characteristic of PROTACs that requires careful consideration in experimental design and data interpretation. For tranylcypromine-based degraders, the covalent nature of the warhead-target interaction adds another layer of complexity that must be methodically investigated. By employing a multi-faceted approach that combines wide dose-response experiments with direct biophysical and cellular measurements of ternary complex formation, researchers can successfully navigate the challenges of the hook effect. This will ultimately lead to a more accurate assessment of your PROTAC's potential and a more efficient path toward developing novel therapeutics.
References
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
-
Guo, W. H., et al. (2021). Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. Frontiers in Chemistry, 9, 72 reversible covalent PROTACs. [Link]
-
MarinBio. (2024). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. [Link]
-
ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. [Link]
-
ResearchGate. (n.d.). Hook effect with PROTAC. [Link]
-
DiVA portal. (2022). Development of biophysical assays for studies of PROTACs. [Link]
-
National Institutes of Health. (2025). Discovery of an LSD1 PROTAC degrader. [Link]
-
Wiley Online Library. (2023). Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy. [Link]
-
National Institutes of Health. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]
-
National Institutes of Health. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]
-
bioRxiv. (2025). Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. [Link]
-
bioRxiv. (2024). Unveiling the Power of PROTAC Valency: Navigating Cell Type-Specific Hook Effects. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. [Link]
-
American Chemical Society Publications. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. [Link]
-
National Institutes of Health. (2017). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. [Link]
-
SpringerLink. (2023). Tranylcypromine (TCP): a privileged scaffold for designing histone lysine demethylase 1 inhibitors. [Link]
-
National Institutes of Health. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. [Link]
-
National Institutes of Health. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. [Link]
-
ResearchGate. (n.d.). PROTAC-induced ternary complexes and their biophysical properties. [Link]
-
National Institutes of Health. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. [Link]
-
National Institutes of Health. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]
Sources
- 1. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an LSD1 PROTAC degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. marinbio.com [marinbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Tranylcypromine Derivatives for LSD1 Over MAOs
Welcome to the technical support center for researchers engaged in the development of selective Lysine-Specific Demethylase 1 (LSD1) inhibitors based on the tranylcypromine (TCP) scaffold. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and accelerate your drug discovery efforts. Our focus is on the critical challenge of achieving high selectivity for LSD1 over the structurally related Monoamine Oxidases (MAO-A and MAO-B), a crucial step in developing safe and effective therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of tranylcypromine's dual inhibition of LSD1 and MAOs?
Tranylcypromine, a clinically used antidepressant, acts as a mechanism-based irreversible inhibitor of both LSD1 and MAOs.[1][2] These enzymes belong to the same family of flavin adenine dinucleotide (FAD)-dependent amine oxidases.[1][3] The inhibitory action of tranylcypromine stems from its cyclopropylamine moiety, which, upon enzymatic oxidation, forms a covalent adduct with the FAD cofactor, thereby inactivating the enzyme.[1][4] This shared catalytic mechanism and structural homology in the active site are the primary reasons for tranylcypromine's lack of selectivity.[4][5]
Q2: Why is achieving high selectivity for LSD1 over MAOs a critical objective in drug development?
While LSD1 is a promising target for various cancers, MAOs play essential roles in neurotransmitter metabolism.[2][6] Inhibition of MAOs can lead to serious adverse effects, including hypertensive crisis when tyramine-rich foods are consumed, and drug-drug interactions.[2] Therefore, developing LSD1 inhibitors with high selectivity over MAOs is paramount to minimize off-target effects and create a safer therapeutic window for cancer patients.[3]
Q3: What are the primary medicinal chemistry strategies to improve the selectivity of tranylcypromine derivatives for LSD1?
The most successful strategy to enhance selectivity is to exploit the differences in the active site architecture between LSD1 and MAOs. The substrate-binding pocket of LSD1 is significantly larger and more open than those of MAO-A and MAO-B.[7] By introducing bulky or sterically hindered substituents onto the phenyl ring of the tranylcypromine scaffold, it is possible to design molecules that can be accommodated by the spacious active site of LSD1 but are too large to fit into the more constrained active sites of the MAOs.[7][8][9] This structure-activity relationship (SAR) has been a guiding principle in the design of numerous potent and selective LSD1 inhibitors.[8][10]
Q4: What are the standard assays for determining the selectivity of a novel tranylcypromine derivative?
A typical workflow involves determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of the compound against LSD1, MAO-A, and MAO-B.[11] Commonly used methods include:
-
LSD1 Inhibition Assays: The horseradish peroxidase (HRP)-coupled assay is a popular choice, which measures the hydrogen peroxide (H2O2) produced during the demethylation reaction.[11][12]
-
MAO Inhibition Assays: These assays monitor the oxidation of specific substrates, such as kynuramine for MAO-A and benzylamine for MAO-B, often through spectrophotometric or fluorometric detection.[11]
The ratio of IC50 or Ki values for MAOs versus LSD1 provides a quantitative measure of selectivity.
Troubleshooting Experimental Challenges
Problem 1: A newly synthesized tranylcypromine derivative shows potent LSD1 inhibition but also significant MAO-A and/or MAO-B activity.
Potential Causes:
-
Insufficient Steric Hindrance: The substituents on the tranylcypromine scaffold may not be large enough to effectively prevent binding to the more compact active sites of MAOs.
-
Unfavorable Stereochemistry: The stereoisomeric configuration of the cyclopropylamine ring can influence selectivity.[7]
-
Inappropriate Assay Conditions: The assay conditions (e.g., substrate concentration, enzyme concentration, incubation time) may not be optimal for accurately determining selectivity.
Solutions:
-
Rational Drug Design:
-
Introduce Bulkier Substituents: Synthesize analogs with larger or more sterically demanding groups on the phenyl ring to exploit the size difference in the active sites.[8][9]
-
Explore Different Substitution Patterns: Investigate the effect of placing substituents at different positions on the phenyl ring.[10]
-
Synthesize and Test Individual Stereoisomers: The different enantiomers of a tranylcypromine derivative can exhibit distinct selectivity profiles.[7]
-
-
Assay Optimization:
-
Vary Substrate Concentration: Determine Ki values rather than just IC50s, as the latter can be influenced by the substrate concentration.
-
Time-Dependent Inhibition Studies: For irreversible inhibitors like tranylcypromine derivatives, determining the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI) can provide a more accurate measure of potency and selectivity.[1]
-
Use Validated Assay Kits: Commercially available kits for LSD1 and MAO activity can provide standardized and reliable results.[13][14]
-
Problem 2: Inconsistent or non-reproducible IC50 values for LSD1 inhibition.
Potential Causes:
-
Compound Instability or Precipitation: The test compound may be unstable in the assay buffer or may precipitate at higher concentrations.
-
Enzyme Quality and Activity: The recombinant LSD1 enzyme may have low activity or may be degrading over time.
-
Assay Interference: The compound may interfere with the detection method (e.g., autofluorescence in a fluorescence-based assay).
Solutions:
-
Compound Handling and Quality Control:
-
Assess Compound Solubility: Determine the solubility of your compounds in the assay buffer before running the inhibition assays.
-
Freshly Prepare Solutions: Prepare fresh stock solutions of your compounds for each experiment.
-
Confirm Compound Identity and Purity: Use analytical techniques like NMR and LC-MS to verify the structure and purity of your synthesized derivatives.
-
-
Enzyme and Assay Validation:
-
Use High-Quality Enzyme: Source recombinant LSD1 from a reputable supplier and follow the recommended storage and handling instructions.
-
Run Positive and Negative Controls: Include a known LSD1 inhibitor (e.g., tranylcypromine) as a positive control and a vehicle-only control in every assay.
-
Check for Assay Interference: Run a control experiment without the enzyme to see if your compound has any intrinsic signal in the assay.
-
Problem 3: A compound with good in vitro selectivity fails to show efficacy or exhibits unexpected toxicity in cellular or in vivo models.
Potential Causes:
-
Poor Cell Permeability or Efflux: The compound may not be able to cross the cell membrane to reach its nuclear target, LSD1.[15]
-
Metabolic Instability: The compound may be rapidly metabolized in cells or in vivo.[8]
-
Off-Target Effects: Despite good selectivity against MAOs, the compound may be hitting other unforeseen targets.[16]
-
Toxicity: The observed toxicity may be a class effect of LSD1 inhibitors or an off-target effect of the specific compound.[17]
Solutions:
-
Assess Cellular Pharmacokinetics and Pharmacodynamics:
-
Cellular Uptake Assays: Measure the intracellular concentration of the compound using methods like LC-MS/MS.[15]
-
Target Engagement Assays: Confirm that the compound is binding to LSD1 in cells. This can be done by observing changes in histone methylation levels (e.g., H3K4me2) via Western blotting.[15]
-
-
In Vitro ADME and Toxicology Studies:
-
Metabolic Stability Assays: Evaluate the stability of the compound in liver microsomes or hepatocytes.[8]
-
Cytotoxicity Profiling: Test the compound against a panel of cancer and non-cancer cell lines to assess its general cytotoxicity.
-
-
In Vivo Studies:
-
Pharmacokinetic (PK) Studies: Determine the PK profile of the compound in an animal model to ensure adequate exposure.
-
Maximum Tolerated Dose (MTD) Studies: Establish the MTD to guide the design of efficacy studies.[17]
-
Visualizations and Data
Signaling and Experimental Workflow
Caption: Experimental workflow for assessing inhibitor selectivity.
Caption: Cellular mechanism of action and validation workflow.
Comparative Data of Tranylcypromine Derivatives
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) | Reference |
| Tranylcypromine | ~200,000 | ~19,000 | ~16,000 | ~0.1 | ~0.08 | [18] |
| ORY-1001 | 18 | >100,000 | >100,000 | >5,555 | >5,555 | [18][19] |
| GSK2879552 | 17.5 | 11,000 | 250,000 | ~628 | ~14,285 | [6] |
| Compound 26b | 17 | - | >10,000 | - | >588 | [20] |
| Compound 29b | 11 | - | >10,000 | - | >909 | [20] |
| NCL1 | 2,500 | 230,000 | 500,000 | 92 | 200 | [19] |
Note: IC50 values can vary depending on the specific assay conditions used.
Experimental Protocols
LSD1 Inhibition Assay (HRP-Coupled Fluorometric Assay)
This protocol is adapted from standard methodologies for measuring H2O2 production.[11]
Reagents and Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and positive control (e.g., tranylcypromine)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2.5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 2.5 µL of LSD1/CoREST enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a reaction mixture containing the H3K4me2 peptide substrate, Amplex® Red, and HRP in assay buffer.
-
Initiate the reaction by adding 5 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
MAO-A Inhibition Assay (Spectrophotometric Assay)
This protocol is a generalized method for measuring MAO-A activity.[11]
Reagents and Materials:
-
Recombinant human MAO-A
-
Kynuramine (substrate)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds
-
96-well UV-transparent plates
-
Spectrophotometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, test compound, and MAO-A enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the kynuramine substrate.
-
Monitor the increase in absorbance at 316 nm over time, which corresponds to the formation of 4-hydroxyquinoline.
-
Determine the initial reaction rates from the linear portion of the absorbance curve.
-
Calculate the percent inhibition and IC50 values as described for the LSD1 assay.
References
-
Valente, S., et al. (2021). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. National Institutes of Health. [Link]
-
Yoshida, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central. [Link]
-
Li, Y., et al. (2021). Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. PubMed. [Link]
-
Fioravanti, R., et al. (2021). Tranylcypromine‐Based LSD1 Inhibitors: Structure‐Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. ResearchGate. [Link]
-
Fioravanti, R., et al. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Taylor & Francis Online. [Link]
-
Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society. [Link]
-
Li, G., et al. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery. PubMed Central. [Link]
-
Yoshida, T., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters. [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. PubMed. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. Patsnap Synapse. [Link]
-
Cole, P. A. (2015). LSD1 Histone Demethylase Assays and Inhibition. PubMed Central. [Link]
-
Wang, Y., et al. (2017). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. PubMed. [Link]
-
Celgene Corporation. (2020). Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). ACS Publications. [Link]
-
Overkleeft, H. S., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Publishing. [Link]
-
Mai, A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. ResearchGate. [Link]
-
National University of Singapore. (2020). Pharmacological Inhibition of LSD1 for Cancer Treatment. PubMed Central. [Link]
-
Mai, A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]
-
Central South University. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. PubMed Central. [Link]
-
Ganesan, A. (2016). LSD1: biologic roles and therapeutic targeting. PubMed Central. [Link]
-
Mai, A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]
Sources
- 1. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 3. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00048E [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 19. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (1S,2R)-2-Phenylcyclopropanamine (Tranylcypromine)
Welcome to the technical support resource for researchers utilizing (1S,2R)-2-phenylcyclopropanamine, commonly known as Tranylcypromine (TCP). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the cytotoxicity of this compound. Our goal is to equip you with the knowledge to anticipate, manage, and mitigate potential cytotoxic effects in your experiments, ensuring data integrity and the success of your research.
Section 1: Understanding Tranylcypromine-Induced Cytotoxicity
FAQ 1.1: What is the primary mechanism of action for Tranylcypromine (TCP), and how does it relate to cytotoxicity?
Tranylcypromine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[1] These enzymes are crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO, TCP increases the levels of these neurotransmitters in the brain, which is the basis for its antidepressant effects.[1]
However, this mechanism is also linked to its potential cytotoxicity. The oxidative deamination of monoamines by MAO produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[2] While TCP's inhibition of MAO can reduce H₂O₂ production and oxidative stress, its metabolism and off-target effects can contribute to cytotoxicity.[2][3] The exact mechanism of TCP-induced cytotoxicity is not fully understood but is thought to involve the production of toxic metabolic intermediates during its extensive processing in the liver.[3]
FAQ 1.2: I am observing higher-than-expected cytotoxicity in my cell line. What are the potential off-target effects of TCP that could be contributing to this?
While MAO inhibition is the primary target, TCP has been shown to interact with other cellular components, which can lead to cytotoxicity:
-
Lysosomal Trapping: Studies have revealed that TCP can accumulate within lysosomes, a phenomenon known as lysosomal trapping.[4] This sequestration can disrupt lysosomal function and lead to promiscuous labeling of various proteins, contributing to cellular stress and toxicity.[4]
-
Inhibition of Cytochrome P450 (CYP) Enzymes: TCP can inhibit various CYP enzymes, such as CYP2A6, CYP2C19, CYP2C9, and CYP2D6.[5][6] These enzymes are critical for metabolizing a wide range of endogenous and exogenous compounds. Inhibition of CYPs can alter cellular metabolism and potentiate the toxicity of TCP or other compounds in your culture medium.
-
Histone Demethylase (LSD1) Inhibition: TCP is also an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation.[7] While this is being explored for anti-cancer therapies, off-target inhibition of LSD1 in non-cancerous cell lines could lead to unintended changes in gene expression and subsequent cytotoxicity.[8]
Section 2: Troubleshooting Experimental Assays
FAQ 2.1: My IC50 value for TCP varies significantly between different cell lines. Is this normal?
Yes, it is entirely expected to observe different IC50 values for the same compound across different cell lines.[9] This phenomenon is due to "cell-specific responses."[9] Each cell line possesses a unique biological and genetic profile, even if derived from the same tissue type.[9] Factors contributing to this variability include:
-
Differences in metabolic enzyme expression (e.g., CYPs).
-
Variations in the expression levels of TCP's targets (MAO-A, MAO-B, LSD1).
-
Disparities in membrane transporters affecting drug uptake and efflux.
-
Unique signaling pathways and cellular defense mechanisms against oxidative stress.
For example, a study showed that to achieve 50% cell death, a TCP concentration of over 3 mM was needed for HepG2 and Jurkat cells, while HPAC cells required over 8 mM.[10]
Quantitative Data Summary: Reported IC50 Values for Tranylcypromine
| Cell Line | Assay Type | IC50 Value | Reference |
| MAO-A | Enzyme Inhibition | 2.3 µM | |
| MAO-B | Enzyme Inhibition | 0.95 µM | |
| CYP2A6 | Enzyme Inhibition | 0.42 µM | [5] |
| CYP2E1 | Enzyme Inhibition | 3 µM | [5] |
| LSD1 | Enzyme Inhibition | < 2 µM | |
| HepG2 | Cell Viability | > 3 mM | |
| Jurkat | Cell Viability | > 3 mM | [10] |
| HPAC | Cell Viability | > 8 mM | [10] |
FAQ 2.2: The results from my cytotoxicity assay (e.g., MTT) are inconsistent. What could be the issue?
Inconsistent results in cytotoxicity assays can stem from several factors. Here is a troubleshooting guide to help you identify the potential cause:
| Potential Issue | Recommended Action |
| Cell Culture Inconsistency | Ensure consistent cell seeding density, passage number, and growth phase. Cells at different growth stages can exhibit varying sensitivities to TCP. |
| Drug Preparation and Storage | Prepare fresh stock solutions of TCP. It is soluble in water up to 100 mM. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Assay-Specific Artifacts | Be aware that assays like MTT measure metabolic activity, which may not always directly correlate with cell viability.[11] Consider using a complementary assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method. |
| Incubation Time | The cytotoxic effects of TCP may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and experimental question. |
Experimental Protocol: Standard MTT Cytotoxicity Assay
This protocol provides a general framework for assessing TCP-induced cytotoxicity.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of TCP in your complete cell culture medium. Remove the old medium from the wells and add the TCP dilutions. Include a vehicle control (medium without TCP).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Section 3: Mitigation Strategies for Cytotoxicity
FAQ 3.1: How can I reduce the off-target cytotoxicity of TCP in my experiments without compromising its primary MAO-inhibiting activity?
Several strategies can be employed to mitigate the unwanted cytotoxic effects of Tranylcypromine.
1. Co-administration with Antioxidants:
The production of reactive oxygen species (ROS) is a potential contributor to TCP's cytotoxicity. Co-treatment with an antioxidant may help to quench these harmful species.
-
Rationale: Antioxidants can neutralize ROS generated through off-target mechanisms or by downstream effects of TCP's interactions with cellular components.
-
Experimental Approach:
-
Determine the IC50 of TCP alone in your cell line.
-
Select a well-characterized antioxidant such as N-acetylcysteine (NAC) or Vitamin E.
-
Perform a dose-response experiment with TCP in the presence of a non-toxic concentration of the chosen antioxidant.
-
Compare the IC50 values of TCP with and without the antioxidant to assess the protective effect.
-
2. Structural Modification of the TCP Molecule:
For researchers in drug development, modifying the TCP scaffold can lead to analogs with improved selectivity and reduced toxicity.
-
Rationale: Altering functional groups on the TCP molecule can change its binding affinity for off-targets like LSD1 or CYP enzymes, or reduce its propensity for lysosomal trapping.[12][13]
-
Examples from Literature:
-
The development of TCP amide derivatives, such as TCP acetamide, has shown enhanced neuroprotective effects at lower concentrations compared to the parent compound.[14]
-
Modifications to the phenyl ring and cyclopropylamine have been explored to create more potent and selective LSD1 inhibitors with better safety profiles.[13][15]
-
3. Advanced Drug Delivery Systems:
Encapsulating TCP in a nanocarrier or developing a transdermal delivery system can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing systemic toxicity.[16][17]
-
Rationale: These systems can provide controlled release of the drug, minimizing high peak concentrations that can lead to off-target effects and cytotoxicity.[18] Transdermal patches, for instance, can bypass first-pass metabolism in the liver, reducing the formation of potentially toxic metabolites.[16]
Workflow for Investigating Mitigation Strategies
Caption: Troubleshooting workflow for mitigating TCP cytotoxicity.
FAQ 3.2: Can altering the cellular environment, such as pH, help in reducing TCP cytotoxicity?
Yes, altering the cellular environment may have an impact. Research has shown that TCP undergoes lysosomal trapping.[4] Lysosomes are acidic organelles, and basic compounds like TCP can become protonated and trapped within them.
-
Concept: Using lysosomotropic agents like chloroquine can increase the pH of lysosomes.[4] This change in pH can reduce the trapping of TCP, potentially making more of the drug available to its primary targets in the mitochondria and reducing off-target effects associated with lysosomal accumulation.[4]
-
Caution: It is important to note that co-administration of TCP and chloroquine is known to cause severe side effects in clinical settings and should be approached with caution in experimental models.[4] The clearance of chloroquine relies on MAO deamination, so co-administration with an MAO inhibitor like TCP must be carefully considered.[4]
Signaling Pathway Implicated in TCP Cytotoxicity and Mitigation
Caption: Key pathways in TCP cytotoxicity and points of intervention.
References
-
Tranylcypromine - LiverTox - NCBI Bookshelf. (2020-04-08). National Institutes of Health. [Link]
-
Shrestha, S., & Banga, A. K. (2023). Development and evaluation of transdermal delivery system of tranylcypromine for the treatment of depression. Drug Delivery and Translational Research, 13(4), 1048–1058. [Link]
-
M-S, C., et al. (2019). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Journal of Medicinal Chemistry. [Link]
-
Leiss, K., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Communications, 56(68), 9834–9837. [Link]
-
Tranylcypromine - Wikipedia. Wikimedia Foundation. [Link]
-
Patel, K. (2025-01-19). Tranylcypromine. StatPearls. [Link]
-
Pochwat, B., et al. (2024). Molecular Mechanisms of Emerging Antidepressant Strategies: From Ketamine to Neuromodulation. International Journal of Molecular Sciences, 25(1), 582. [Link]
-
Caraci, F., et al. (2015). Neuroprotective effects of the monoamine oxidase inhibitor Tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity. ResearchGate. [Link]
-
What is the mechanism of Tranylcypromine Sulfate?. (2024-07-17). Patsnap Synapse. [Link]
-
Yoshimura, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters, 13(4), 633–640. [Link]
-
Hroudová, J., & Fišar, Z. (2023). Different Effects of SSRIs, Bupropion, and Trazodone on Mitochondrial Functions and Monoamine Oxidase Isoform Activity. Pharmaceuticals, 16(6), 841. [Link]
-
Synergistic Effects of Tranylcypromine and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy. Cureus. [Link]
-
A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. ResearchGate. [Link]
-
Development and evaluation of transdermal delivery system of tranylcypromine for the treatment of depression. ResearchGate. [Link]
-
What are the molecular and cellular mechanisms underlying the therapeutic effects of Tranylcypromine Sulfate?. R Discovery. [Link]
-
Stah, S. M., et al. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatry Online. [Link]
-
Caraci, F., et al. (2015). Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity. European Journal of Pharmacology, 764, 256–263. [Link]
-
Hroudová, J., & Fišar, Z. (2023). Different Effects of SSRIs, Bupropion, and Trazodone on Mitochondrial Functions and Monoamine Oxidase Isoform Activity. MDPI. [Link]
-
Results of controlled studies of tranylcypromine (TCP) in depression. ResearchGate. [Link]
-
Unravelling the target landscape of tranylcypromines for new drug discovery. Signal Transduction and Targeted Therapy. [Link]
-
de Laat, M., et al. (2021). Effect of neuropsychiatric medications on mitochondrial function; for better or for worse. UCL Discovery. [Link]
-
da Silva, G. G., et al. (2023). Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress. Biomedicines, 11(11), 3058. [Link]
-
Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Current Medicinal Chemistry. [Link]
-
Sullivan, L. B., & Chandel, N. S. (2009). Oxidative Stress by Targeted Agents Promotes Cytotoxicity in Hematologic Malignancies. Antioxidants & Redox Signaling, 11(5), 1123–1137. [Link]
-
Lee, J.-E., et al. (2015). Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells. Experimental and Therapeutic Medicine, 10(4), 1451–1457. [Link]
-
Can a drug have two different IC50 values in two different cell lines. Please guide?. (2016-06-03). ResearchGate. [Link]
-
Browne, E. R., et al. (2011). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Cold Spring Harbor Protocols, 2011(8), pdb.prot5663. [Link]
-
Monoamine oxidase inhibition by tranylcypromine: Assessment in human volunteers. ResearchGate. [Link]
-
Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of. ACS Infectious Diseases. [Link]
-
Singh, A., et al. (2022). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants, 11(2), 280. [Link]
-
Ketamine - Wikipedia. Wikimedia Foundation. [Link]
-
Salsali, M., et al. (2004). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. Cellular and Molecular Neurobiology, 24(1), 83–94. [Link]
Sources
- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 8. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and evaluation of transdermal delivery system of tranylcypromine for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (1S,2R)- and (1R,2S)-Tranylcypromine Enantiomers: A Guide for Drug Development Professionals
Introduction
Tranylcypromine (TCP), a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor, has been a cornerstone in treating major depressive disorder, particularly for cases resistant to other therapies.[1][2][3] Marketed as a racemic mixture of (±)-trans-2-phenylcyclopropyl-1-amine, TCP's therapeutic action and side-effect profile are the composite result of its two enantiomers: (+)-(1R,2S)-tranylcypromine and (–)-(1S,2R)-tranylcypromine.[2][3] The growing appreciation for stereochemistry in pharmacology necessitates a deeper, comparative understanding of these individual enantiomers. This guide provides a comprehensive analysis of the distinct pharmacological, pharmacokinetic, and therapeutic profiles of the (1S,2R) and (1R,2S) enantiomers of tranylcypromine, offering critical insights for researchers in neuropsychopharmacology and oncology.
Recent research has unveiled that beyond MAO inhibition, tranylcypromine also targets Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme crucial in epigenetic regulation.[4][5][6] This dual-target activity has opened new therapeutic avenues, particularly in oncology. Critically, the enantiomers of TCP exhibit distinct selectivity profiles for these two enzyme families, a finding of profound importance for developing next-generation therapeutics with improved efficacy and reduced side effects.
Stereochemistry and Physicochemical Properties
The core structure of tranylcypromine features a phenyl group and an amino group on a cyclopropane ring. The trans configuration places these two bulky groups on opposite sides of the ring, which is essential for its biological activity. The chirality arises from the two stereocenters on the cyclopropane ring, giving rise to the (1R,2S) and (1S,2R) enantiomers.
While enantiomers share identical physicochemical properties like melting point, boiling point, and solubility in achiral media, their interaction with other chiral molecules, such as biological receptors and enzymes, is fundamentally different. This differential interaction is the basis for their distinct pharmacological profiles.
Comparative Pharmacology: A Tale of Two Enantiomers
The primary pharmacological targets for tranylcypromine are the flavin-dependent amine oxidases: MAO-A, MAO-B, and LSD1.[5][6] The two enantiomers display significant differences in their potency and selectivity against these enzymes.
Mechanism of Action
Both enantiomers act as irreversible, mechanism-based inhibitors of MAO and LSD1.[5] They form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor essential for the catalytic activity of these enzymes.[4][5] This irreversible inhibition leads to a sustained increase in monoamine neurotransmitters (for MAO inhibition) and altered gene expression through histone modification (for LSD1 inhibition).
Differential Enzyme Inhibition Profile
The most striking difference between the enantiomers lies in their inhibitory potency against MAO and LSD1.
-
(+)-(1R,2S)-Tranylcypromine: This enantiomer is a significantly more potent inhibitor of MAO-A and MAO-B compared to its counterpart. Its action is largely responsible for the antidepressant effects of racemic tranylcypromine.
-
(–)-(1S,2R)-Tranylcypromine: This enantiomer, while a weaker MAO inhibitor, shows greater potency against LSD1.[6] This has positioned it as a lead compound for developing novel anticancer therapies.
The following table summarizes the reported inhibitory activities (IC50 values) for the two enantiomers against their primary targets.
| Enantiomer | Target | IC50 Value (µM) | Primary Therapeutic Relevance |
| (+)-(1R,2S)-Tranylcypromine | MAO-A | ~2.3[7] | Antidepressant |
| MAO-B | ~0.95[7] | Antidepressant, Neuroprotection | |
| LSD1 | Less Potent | - | |
| (–)-(1S,2R)-Tranylcypromine | MAO-A | Less Potent | - |
| MAO-B | Less Potent | - | |
| LSD1 | < 2[2] | Oncology, Epigenetic Therapy |
Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative of published data.
The following diagram illustrates the differential targeting of the tranylcypromine enantiomers.
Caption: Differential enzyme inhibition by tranylcypromine enantiomers.
Pharmacokinetics and Metabolism: A Stereoselective Journey
Pharmacokinetic studies in healthy human subjects have revealed significant differences in the disposition of the two enantiomers. After oral administration of the racemate, plasma concentrations of (–)-tranylcypromine are consistently higher than those of (+)-tranylcypromine.[8][9]
This difference is attributed to the stereoselective metabolism of the enantiomers. The (+)-(1R,2S) enantiomer is more rapidly metabolized, primarily by MAO itself in the gut and liver, a phenomenon known as "suicide inhibition."[10] As MAO becomes progressively inhibited with continuous treatment, the metabolic difference between the enantiomers diminishes.[10] The primary metabolic pathways for tranylcypromine include N-acetylation and ring hydroxylation.[11]
Therapeutic Implications
The distinct pharmacological profiles of the tranylcypromine enantiomers have significant implications for their therapeutic use.
-
(+)-(1R,2S)-Tranylcypromine: As the more potent MAO inhibitor, this enantiomer is the primary driver of the antidepressant and anxiolytic effects of racemic tranylcypromine. Developing this enantiomer as a single-agent antidepressant could potentially offer a similar therapeutic benefit to the racemate but with a different side-effect profile, warranting further investigation.
-
(–)-(1S,2R)-Tranylcypromine: The potent LSD1 inhibitory activity of this enantiomer has garnered significant interest in the field of oncology.[4][12] LSD1 is overexpressed in several cancers, and its inhibition can induce differentiation and apoptosis in cancer cells.[4] Derivatives of (–)-(1S,2R)-tranylcypromine are being actively pursued as novel epigenetic therapies for acute myeloid leukemia and other malignancies.[6][12][13]
Experimental Protocols for Comparative Analysis
To aid researchers in the comparative evaluation of tranylcypromine enantiomers and their derivatives, we provide the following validated experimental protocols.
Protocol 1: Chiral HPLC Separation of Tranylcypromine Enantiomers
Objective: To resolve and quantify the (1S,2R) and (1R,2S) enantiomers of tranylcypromine.
Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers.[14][15] The use of a Chiral Stationary Phase (CSP) creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[16][17] Polysaccharide-based CSPs are particularly effective for this class of compounds.
Methodology:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) to improve peak shape. A typical starting condition is Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the tranylcypromine sample in the mobile phase to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers will elute as separate peaks. The identity of each peak should be confirmed using authentic standards of the pure enantiomers.
Sources
- 1. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 8. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pure enantiomers of benzoylamino-tranylcypromine: LSD1 inhibition, gene modulation in human leukemia cells and effects on clonogenic potential of murine promyelocytic blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Head-to-head comparison of tranylcypromine and other MAO inhibitors in vivo.
An In-Depth Guide to the In Vivo Comparative Pharmacology of Tranylcypromine and Other Monoamine Oxidase Inhibitors
Authored by a Senior Application Scientist
This guide provides a comprehensive head-to-head comparison of tranylcypromine with other prominent monoamine oxidase inhibitors (MAOIs), focusing on their in vivo pharmacological profiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate performance, mechanisms of action, and key differentiators.
Introduction: The Monoamine Oxidase Inhibitor Landscape
Monoamine oxidase (MAO) enzymes are critical regulators of monoaminergic neurotransmission, catalyzing the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor selectivity, and tissue distribution.[1] Inhibition of these enzymes elevates the synaptic availability of monoamines, a mechanism central to the therapeutic effect of MAOIs in treating major depressive disorder (MDD) and other psychiatric conditions.[2][3][4]
MAOIs can be broadly classified based on two key properties:
-
Selectivity: Non-selective inhibitors act on both MAO-A and MAO-B, whereas selective inhibitors preferentially target one isoform.
-
Reversibility: Irreversible inhibitors form a covalent bond with the enzyme, requiring de novo synthesis to restore activity, a process that can take weeks.[3][4][5] Reversible inhibitors dissociate from the enzyme, allowing for a more rapid recovery of function.[6]
Tranylcypromine (Parnate®) is a non-selective, irreversible MAOI.[3][5][7] Its cyclopropylamine structure, derived from the cyclization of amphetamine's side chain, contributes to its potent and long-lasting pharmacological effects.[7] Understanding its performance relative to other MAOIs is crucial for experimental design and clinical application.
Mechanism of Action: Irreversible MAO Inhibition
The fundamental mechanism of tranylcypromine involves the irreversible inhibition of both MAO-A and MAO-B. This non-selective action leads to a broad increase in the brain's concentrations of serotonin, norepinephrine, and dopamine.[3][7][8]
Caption: Mechanism of irreversible MAO inhibition by tranylcypromine.
Head-to-Head In Vivo Comparisons
The following sections provide a direct comparison of tranylcypromine against other major MAOIs, supported by experimental data from in vivo studies, primarily in rodent models.
Tranylcypromine vs. Phenelzine
Phenelzine (Nardil®) is, like tranylcypromine, a non-selective and irreversible MAOI.[5] However, its hydrazine structure distinguishes it from tranylcypromine's non-hydrazine composition, leading to different pharmacological and side-effect profiles.[9]
-
Neurochemical Effects: Both drugs effectively inhibit MAO-A and MAO-B. After 30 days of administration in rats, phenelzine was shown to inhibit both isoforms to an equal extent.[10] Both drugs lead to significant elevations in brain monoamine levels.[11] A key distinction is phenelzine's additional effect on γ-aminobutyric acid (GABA). Phenelzine and its active metabolite, β-phenylethylidenehydrazine (PEH), inhibit GABA transaminase (GABA-T), leading to marked elevations in brain GABA levels.[12][13][14] This action is not associated with tranylcypromine. In fact, pretreatment with tranylcypromine can block the GABA-elevating effects of phenelzine, supporting the hypothesis that an active metabolite of phenelzine, produced by MAO, is responsible for this effect.[13]
-
Receptor Regulation: Chronic administration of both drugs causes a down-regulation of tryptamine receptors in the rat brain. However, only phenelzine was found to significantly down-regulate 5-HT2 receptors, an effect that may contribute to its therapeutic profile.[10]
-
Efficacy and Tolerability: In a double-blind study of antidepressant-refractory depressed inpatients, no significant difference in efficacy was observed between tranylcypromine and phenelzine.[15] However, both drugs were associated with a substantial incidence of side effects, including dizziness, agitation, and insomnia.[15]
Tranylcypromine vs. Isocarboxazid
Isocarboxazid (Marplan®) is another non-selective, irreversible hydrazine MAOI used in the treatment of depression.[16][17][18] In vivo comparative data is less abundant than for phenelzine.
-
Mechanism and Effects: Isocarboxazid functions by irreversibly inhibiting both MAO isoforms, leading to increased levels of serotonin and norepinephrine.[16][17] Its clinical efficacy has been established in controlled trials, where it was found to be superior to placebo in treating major depression, particularly in patients with anxious and hostile features.[19]
-
Side Effect Profile: Like other irreversible, non-selective MAOIs, isocarboxazid carries the risk of hypertensive crisis when combined with tyramine-rich foods and certain medications.[20] Common side effects include drowsiness, dizziness, and dry mouth.[20] Direct in vivo comparisons of the side-effect severity relative to tranylcypromine are limited, but both require similar stringent dietary and medication restrictions.
Tranylcypromine vs. Moclobemide
Moclobemide (Aurorix®) represents a different class of MAOI: a Reversible Inhibitor of MAO-A (RIMA). This distinction is fundamental to its pharmacological profile.
-
Reversibility and Selectivity: Moclobemide is a short-acting, reversible, and selective inhibitor of MAO-A.[21] Unlike tranylcypromine's irreversible binding, moclobemide can be displaced from the enzyme by competing substrates like tyramine. This significantly reduces the risk of the "cheese effect" (tyramine-induced hypertensive crisis).[21][22]
-
In Vivo Studies: Rat studies show that moclobemide selectively inhibits brain MAO-A activity, in contrast to tranylcypromine, which is a mixed MAO-A and MAO-B inhibitor.[10][21] This leads to elevations in serotonin and norepinephrine, but with less impact on dopamine metabolism compared to non-selective inhibitors.
-
Clinical Efficacy and Tolerability: In double-blind clinical trials comparing moclobemide to tranylcypromine for depression, both treatments resulted in significant amelioration of symptoms.[23][24] Efficacy was often comparable, with some studies showing slightly better outcomes for tranylcypromine in overall assessment, though not always statistically significant.[24][25] However, moclobemide consistently demonstrated a superior tolerability profile, with significantly fewer patient withdrawals due to adverse events.[23][26]
Tranylcypromine vs. Selegiline
Selegiline (Emsam®, Deprenyl®) is an irreversible MAOI with a dose-dependent selectivity profile.
-
Selectivity: At lower doses, selegiline is a selective inhibitor of MAO-B.[5] This selectivity is leveraged in the treatment of Parkinson's disease to increase dopamine levels. At higher doses used for depression (e.g., via the transdermal patch), this selectivity is lost, and it inhibits both MAO-A and MAO-B.[5]
-
In Vivo Effects: Animal studies demonstrate that low-dose selegiline potentiates the behavioral effects of the MAO-B substrate β-phenylethylamine, an effect that persists for over 120 hours due to irreversible inhibition.[27] This contrasts with reversible MAO-B inhibitors, where the effect dissipates within 24 hours.[27] Tranylcypromine, being non-selective, potentiates the effects of both MAO-A and MAO-B substrates.[28]
-
Side Effect Profile: The transdermal delivery of selegiline may reduce some side effects compared to oral MAOIs by bypassing first-pass metabolism in the gut and liver.[2] At the lowest patch dose, dietary tyramine restrictions may not be necessary.[2] Comparative studies suggest the selegiline transdermal system is less effective than oral MAOIs like tranylcypromine for treatment-resistant depression but has a better side-effect profile, particularly regarding cardiovascular effects.[29]
Comparative Data Summary
| MAO Inhibitor | Selectivity | Reversibility | Key In Vivo Neurochemical Effects | Tyramine Interaction Risk |
| Tranylcypromine | Non-selective (MAO-A/B)[3][7] | Irreversible[3][5] | ↑ 5-HT, NE, DA[8] | High[21] |
| Phenelzine | Non-selective (MAO-A/B)[10] | Irreversible[5] | ↑ 5-HT, NE, DA, GABA[11][13] | High[30] |
| Isocarboxazid | Non-selective (MAO-A/B)[17] | Irreversible[17] | ↑ 5-HT, NE[16] | High[20] |
| Moclobemide | MAO-A Selective[21] | Reversible[21] | ↑ 5-HT, NE[10] | Low[21][23] |
| Selegiline | MAO-B Selective (low dose); Non-selective (high dose)[5] | Irreversible[5] | ↑ DA (low dose); ↑ 5-HT, NE, DA (high dose) | Low (low dose/patch); High (high oral dose)[2] |
Key Experimental Protocols
Reproducible and robust in vivo data is predicated on sound experimental methodology. The following protocols are foundational for comparing MAOIs.
Protocol 1: Ex Vivo Radiochemical Assay for MAO Activity
This protocol determines the degree of MAO-A and MAO-B inhibition in brain tissue following in vivo drug administration.
Objective: To quantify the remaining MAO-A and MAO-B enzyme activity in brain homogenates from animals treated with an MAOI.
Methodology:
-
Animal Dosing: Administer the MAOI (e.g., tranylcypromine) or vehicle control to male Sprague-Dawley rats via the desired route (e.g., intraperitoneal injection).[13]
-
Tissue Collection: At a predetermined time point post-administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., whole brain, cortex, striatum).[10][13]
-
Homogenization: Homogenize the tissue in a cold phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Incubation: Aliquots of the homogenate are pre-incubated at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a radiolabeled substrate.
-
For MAO-A activity: Use [¹⁴C]5-hydroxytryptamine (serotonin).
-
For MAO-B activity: Use [¹⁴C]β-phenylethylamine.
-
-
Reaction Termination: After a set incubation period (e.g., 20-30 minutes), stop the reaction by adding an acid (e.g., 2N HCl).
-
Extraction: Extract the deaminated metabolites into an organic solvent (e.g., ethyl acetate/toluene).
-
Quantification: Measure the radioactivity of the extracted metabolite phase using liquid scintillation counting.
-
Data Analysis: Calculate the enzyme activity (e.g., in nmol/mg protein/hr) and express the results as a percentage of the activity in the vehicle-treated control group to determine the percent inhibition.
Caption: Workflow for an ex vivo radiochemical MAO inhibition assay.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Levels
This technique allows for the continuous measurement of extracellular neurotransmitter concentrations in the brains of conscious, freely moving animals.
Objective: To measure the dynamic changes in extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region following MAOI administration.
Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., Sprague-Dawley rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., caudate-putamen, nucleus accumbens).[14] Allow for a post-surgical recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer the MAOI (e.g., tranylcypromine, 15 mg/kg) or vehicle.[14]
-
Post-Drug Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the concentration of monoamines in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot these values over time to visualize the neurochemical response to the drug.
Conclusion
The in vivo comparison of tranylcypromine with other MAOIs reveals a landscape of nuanced pharmacological differences. While all MAOIs function by increasing synaptic monoamine levels, their selectivity, reversibility, and effects on other neurotransmitter systems (such as GABA with phenelzine) create distinct profiles. Tranylcypromine remains a potent, non-selective, irreversible inhibitor, a benchmark against which others are compared. Reversible and selective inhibitors like moclobemide offer a significantly improved safety profile concerning tyramine interactions, though potentially with a different efficacy ceiling in some patient populations.[21][23] The choice of inhibitor in a research or clinical context must be guided by a thorough understanding of these in vivo characteristics, balancing the need for broad, potent MAO inhibition with the desired safety and tolerability profile.
References
-
Baker, G. B., et al. (1993). Comparison of neurochemical effects of the monoamine oxidase inhibitors phenelzine, moclobemide and brofaromine in the rat after short- and long-term administration. Journal of Affective Disorders. [Link]
-
Baker, G. B., et al. (2020). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Journal of Neural Transmission. [Link]
-
Parent, M. B., et al. (2000). Time-dependent changes in brain monoamine oxidase activity and in brain levels of monoamines and amino acids following acute administration of the antidepressant/antipanic drug phenelzine. ResearchGate. [Link]
-
Todd, K. G., & Baker, G. B. (2008). Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin. PubMed. [Link]
-
Baker, G. B., et al. (1991). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Journal of Psychiatry & Neuroscience. [Link]
-
Parent, M. B., et al. (2001). Effects of the antidepressant/antipanic drug phenelzine and its putative metabolite phenylethylidenehydrazine on extracellular gamma-aminobutyric acid levels in the striatum. PubMed. [Link]
-
Da Prada, M., et al. (1989). [Comparison of the new MAO-A inhibitors moclobemide, brofaromine and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice]. Psychiatrische Praxis. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. Patsnap Synapse. [Link]
-
Pharma Spirit. (2024). Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Anonymous. (n.d.). Moclobemide ( Manerx , Aurorix ) versus Tranylcypromine ( Parnate ). Hedonia. [Link]
-
Wikipedia. (n.d.). Tranylcypromine. Wikipedia. [Link]
-
Drugs.com. (2024). Tranylcypromine: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]
-
Lecrubier, Y., & Guelfi, J. D. (1990). Moclobemide (Ro 11-1163) versus tranylcypromine in the treatment of endogenous depression. PubMed. [Link]
- Bortolato, M., & Shih, J. C. (Eds.). (2011). Monoamine Oxidase: Methods and Protocols. Google Books.
-
Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]
-
Heinze, G., & Rossel, L. (1990). Moclobemide versus tranylcypromine in the treatment of depression. PubMed. [Link]
-
Colpaert, F. C., & Degryse, A. D. (1985). Monoamine oxidase-B inhibition: a comparison of in vivo and ex vivo measures of reversible effects. PubMed. [Link]
-
Versiani, M., et al. (1991). Double-Blind Comparison of Moclobemide and Tranylcypromine in Depression. SAGE Journals. [Link]
-
National Institute of Health. (2020). Isocarboxazid. LiverTox - NCBI Bookshelf. [Link]
-
Medscape. (n.d.). Marplan (isocarboxazid) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Fiedorowicz, J. G., & Swartz, K. L. (2004). The Role of Monoamine Oxidase Inhibitors in Current Psychiatric Practice. Journal of Psychiatric Practice. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. Wikipedia. [Link]
-
Goldberg, J. F. (2012). Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times. [Link]
-
ResearchGate. (n.d.). Irreversible and reversible MAO inhibitors in clinical practice. ResearchGate. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Nolen, W. A., et al. (1993). Monoamine Oxidase Inhibitors in Resistant Major Depression. A Double-Blind Comparison of Brofaromine and Tranylcypromine in Patients Resistant to Tricyclic Antidepressants. PubMed. [Link]
-
Taylor & Francis. (n.d.). Isocarboxazid – Knowledge and References. Taylor & Francis. [Link]
-
Menkes, D., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Immunology. [Link]
-
Drugs.com. (n.d.). Selegiline vs Tranylcypromine Comparison. Drugs.com. [Link]
-
Gmeinwieser, A., & v. Philipsborn, G. (1979). [Cardiovascular effects of (+)- and (-)-tranylcypromine compared to other monoamine oxidase inhibitors in animal studies (author's transl)]. Arzneimittel-Forschung. [Link]
-
McKenna, K. F., et al. (1991). Comparisons of the Actions of High and Low Doses of the MAO Inhibitor Tranylcypromine on 5-HT2 Binding Sites in Rat Cortex. PubMed. [Link]
-
Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Cleveland Clinic. [Link]
-
Sheehan, D. V. (1993). Reversible and irreversible monoamine oxidase inhibitors in other psychiatric disorders. Acta Psychiatrica Scandinavica Supplementum. [Link]
-
Gising, J., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Chemical Biology. [Link]
-
Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. [Link]
-
ResearchGate. (n.d.). Tranylcypromine and Phenelzine: Key Differences. ResearchGate. [Link]
-
RxList. (n.d.). Marplan (Isocarboxazid): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Wikipedia. (n.d.). 25I-NBOMe. Wikipedia. [Link]
-
Gillman, P. K., et al. (2023). Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine. ACS Chemical Neuroscience. [Link]
-
Sherry-McKenna, R. L., et al. (2003). Clonidine potentiates the effects of tranylcypromine, phenelzine and two analogues in the forced swimming test in mice. Journal of Psychiatry & Neuroscience. [Link]
-
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]
-
Davidson, J., et al. (1987). An efficacy study of isocarboxazid and placebo in depression, and its relationship to depressive nosology. Archives of General Psychiatry. [Link]
-
Himmelhoch, J. M., et al. (1991). Efficacy and tolerability of tranylcypromine versus phenelzine: a double-blind study in antidepressant-refractory depressed inpatients. Journal of Clinical Psychopharmacology. [Link]
-
Amsterdam, J. D., & Shults, J. (2005). Comparison of effectiveness and side effects of selegiline transdermal system versus oral monoamine oxidase inhibitors and tricyclic antidepressants for treatment-resistant depression. ResearchGate. [Link]
-
ResearchGate. (n.d.). Efficacy and Tolerability of Tranylcypromine Versus Phenelzine: A Double-Blind Study in Antidepressant-Refractory Depressed Inpatients. ResearchGate. [Link]
Sources
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 3. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. The Role of Monoamine Oxidase Inhibitors in Current Psychiatric Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of neurochemical effects of the monoamine oxidase inhibitors phenelzine, moclobemide and brofaromine in the rat after short- and long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the antidepressant/antipanic drug phenelzine and its putative metabolite phenylethylidenehydrazine on extracellular gamma-aminobutyric acid levels in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and tolerability of tranylcypromine versus phenelzine: a double-blind study in antidepressant-refractory depressed inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isocarboxazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Marplan (Isocarboxazid): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. An efficacy study of isocarboxazid and placebo in depression, and its relationship to depressive nosology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reference.medscape.com [reference.medscape.com]
- 21. [Comparison of the new MAO-A inhibitors moclobemide, brofaromine and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Moclobemide ( Manerx , Aurorix ) versus Tranylcypromine ( Parnate ) [biopsychiatry.com]
- 24. Double-Blind Comparison of Moclobemide and Tranylcypromine in Depression | Semantic Scholar [semanticscholar.org]
- 25. Moclobemide versus tranylcypromine in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Moclobemide (Ro 11-1163) versus tranylcypromine in the treatment of endogenous depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Monoamine oxidase-B inhibition: a comparison of in vivo and ex vivo measures of reversible effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. psychscenehub.com [psychscenehub.com]
The Evolving Landscape of LSD1 Inhibition in Acute Myeloid Leukemia: A Comparative Analysis of (1S,2R)-2-phenylcyclopropanamine and Novel Agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Targeting the Epigenetic Regulator LSD1 in AML
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A key pathological feature of AML is a block in cellular differentiation, leading to an accumulation of immature blasts.[2] In recent years, the epigenetic regulator Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target in AML.[1][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby regulating gene expression.[4] In many AML subtypes, LSD1 is overexpressed and plays a crucial role in maintaining the leukemic state by suppressing the expression of genes required for myeloid differentiation.[1][5] Inhibition of LSD1 has been shown to restore normal differentiation programs, suppress leukemic stem cell self-renewal, and induce apoptosis in AML cells, making it a promising therapeutic strategy.[1][6]
This guide provides a comparative analysis of (1S,2R)-2-phenylcyclopropanamine, the active enantiomer of the well-known non-selective inhibitor tranylcypromine (TCP), against a panel of next-generation, more selective LSD1 inhibitors in preclinical and clinical development for AML. We will delve into their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate their performance in AML models.
The Progenitor: this compound (Tranylcypromine)
This compound is an irreversible inhibitor of LSD1.[7] It forms a covalent adduct with the FAD cofactor essential for the enzyme's catalytic activity.[8] Historically used as a monoamine oxidase (MAO) inhibitor for the treatment of depression, its activity against the structurally related LSD1 has been repurposed for oncology.[9][10]
While TCP has demonstrated anti-leukemic activity in preclinical models and early-phase clinical trials, particularly in combination with all-trans retinoic acid (ATRA), its clinical utility is hampered by its non-selective nature, also targeting MAO-A and MAO-B, which can lead to off-target effects.[10][11][12] This lack of selectivity has driven the development of novel TCP derivatives and other structurally distinct LSD1 inhibitors with improved potency and selectivity.[13][14]
A New Wave of LSD1 Inhibitors in AML
The limitations of tranylcypromine have spurred the development of a new generation of LSD1 inhibitors with enhanced selectivity and potency. These can be broadly categorized as irreversible (covalent) and reversible (non-covalent) inhibitors.
Irreversible Covalent Inhibitors:
These inhibitors, like TCP, form a permanent bond with the FAD cofactor of LSD1, leading to sustained target inhibition.
-
Iadademstat (ORY-1001): A highly potent and selective oral covalent inhibitor of LSD1.[15] Preclinical studies have shown that iadademstat induces differentiation of AML cells at nanomolar concentrations and demonstrates significant anti-leukemic activity in vivo.[15][16] It has received Orphan Drug Designation from the FDA for the treatment of AML.[17]
-
Bomedemstat (IMG-7289): An orally active, potent, and selective irreversible inhibitor of LSD1.[18][19] It has shown clinical activity in various myeloproliferative neoplasms and is being investigated in AML.[18][20] Bomedemstat works by inhibiting LSD1, which is crucial for the self-renewal of malignant myeloid cells and the differentiation of myeloid progenitors.[21][22]
Reversible Non-Covalent Inhibitors:
These inhibitors bind to the active site of LSD1 through non-covalent interactions, offering the potential for a different safety and pharmacodynamic profile compared to their irreversible counterparts.
-
CC-90011: A potent, selective, and oral reversible inhibitor of LSD1.[23][24] It has demonstrated antiproliferative activity in AML cell lines and is being evaluated in clinical trials for both solid tumors and hematological malignancies.[23][25]
-
Seclidemstat (SP-2509): A selective, reversible non-covalent inhibitor of LSD1. Preclinical studies have shown its ability to suppress tumor growth in various cancer models, including AML, where it has demonstrated synergistic effects when combined with other agents like HDAC inhibitors.[6][26]
Comparative Analysis of LSD1 Inhibitors in AML Models
The following table summarizes the key characteristics and preclinical data for this compound and other notable LSD1 inhibitors in AML models.
| Inhibitor | Class | Mechanism of Action | Selectivity vs. MAOs | Potency (IC50/EC50 in AML cells) | Key Preclinical Findings in AML Models | Clinical Status in AML |
| This compound (TCP) | Irreversible Covalent | Forms covalent adduct with FAD | Low | Micromolar range | Induces differentiation, especially in combination with ATRA.[11] | Phase I/II trials, often in combination.[11][27] |
| Iadademstat (ORY-1001) | Irreversible Covalent | Forms covalent adduct with FAD | High | Low nanomolar range (<1 nM)[15] | Potent induction of differentiation and reduction of tumor growth in xenograft models.[15] | Phase II trials, as monotherapy and in combination.[17][28] |
| Bomedemstat (IMG-7289) | Irreversible Covalent | Forms covalent adduct with FAD | High | Potent, specific data in AML models pending public release | Reduces peripheral cell counts, spleen size, and marrow fibrosis in MPN models.[21] | Clinical trials ongoing for various myeloid malignancies, including AML.[18] |
| CC-90011 | Reversible Non-Covalent | Binds non-covalently to the active site | High (No inhibition of MAO-A/B below 10 µM)[23] | Low nanomolar range (e.g., EC50 = 2 nM in Kasumi-1 cells)[23] | Potent antiproliferative activity and induction of differentiation markers.[23] | Phase I/II trials.[24][25] |
| Seclidemstat (SP-2509) | Reversible Non-Covalent | Binds non-covalently to the active site | High | Specific IC50 in AML models pending public release | Synergistic lethality against AML blasts when combined with panobinostat.[6][26] | Phase I trials.[29] |
Signaling Pathways and Experimental Workflows
LSD1's Role in the AML Differentiation Block
LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex.[2] In AML, these complexes are often recruited to the promoters of myeloid differentiation genes by transcription factors like GFI1 and GFI1B, leading to the demethylation of H3K4me2 and subsequent gene silencing.[30] This maintains the cells in an undifferentiated, proliferative state. LSD1 inhibitors disrupt this process, leading to the re-expression of differentiation-associated genes.[31]
Caption: LSD1 signaling pathway in AML and the mechanism of its inhibitors.
Experimental Workflow for Evaluating LSD1 Inhibitors
A typical preclinical workflow to assess the efficacy of a novel LSD1 inhibitor in AML models involves a series of in vitro and in vivo experiments.
Caption: A standard experimental workflow for the preclinical evaluation of LSD1 inhibitors in AML.
Detailed Experimental Protocols
Cell Viability Assay (MTS/MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of LSD1 inhibitors on AML cell proliferation.
-
Cell Seeding: Seed AML cells (e.g., MV4-11, Kasumi-1) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Add serial dilutions of the LSD1 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 using non-linear regression.
Flow Cytometry for Differentiation Markers
Objective: To assess the ability of LSD1 inhibitors to induce myeloid differentiation in AML cells.
-
Cell Treatment: Treat AML cells with the LSD1 inhibitor at various concentrations for a specified period (e.g., 5-7 days).
-
Cell Staining: Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS). Stain the cells with fluorescently conjugated antibodies against myeloid differentiation markers such as CD11b and CD86.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of cells expressing the differentiation markers in the treated versus control groups.
In Vivo AML Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of LSD1 inhibitors.
-
Cell Implantation: Subcutaneously or intravenously inject a defined number of AML cells (e.g., 5 x 10^6 MV4-11 cells) into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth (for subcutaneous models) or engraftment (for intravenous models). Once tumors are established or engraftment is confirmed, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the LSD1 inhibitor and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Measure tumor volume regularly with calipers.
-
Survival: Monitor the mice for signs of morbidity and euthanize when necessary. Generate Kaplan-Meier survival curves.
-
-
Pharmacodynamic Studies: At the end of the study, collect tumors and/or bone marrow to assess target engagement (e.g., H3K4me2 levels by Western blot or immunohistochemistry).
Conclusion and Future Directions
The inhibition of LSD1 represents a promising therapeutic avenue for AML. While this compound (tranylcypromine) paved the way by demonstrating the potential of this strategy, its lack of selectivity has prompted the development of a new generation of highly potent and selective LSD1 inhibitors.[9][13] Both irreversible inhibitors like iadademstat and bomedemstat, and reversible inhibitors such as CC-90011 and seclidemstat, have shown significant anti-leukemic activity in preclinical AML models.[4][6][16][23]
The choice between an irreversible and a reversible inhibitor may depend on the desired pharmacodynamic profile and the specific molecular subtype of AML being targeted. Irreversible inhibitors may offer more sustained target engagement, while reversible inhibitors might provide a more favorable safety profile.[4] Ongoing and future clinical trials will be crucial in determining the optimal use of these agents, both as monotherapies and in combination with other anti-leukemic drugs, to improve outcomes for patients with AML. The continued exploration of these novel LSD1 inhibitors holds the promise of delivering more effective and targeted therapies for this challenging disease.
References
- Current time information in Los Angeles, CA, US. The time at the location 'Los Angeles, CA, US' is 09:24 AM. The location's timezone is 'America/Los_Angeles'.
-
Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
What potential is there for LSD1 inhibitors to reach approval for AML? Expert Opinion on Investigational Drugs. [Link]
-
Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Pharmaceuticals (Basel). [Link]
-
Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society. [Link]
-
Inhibition Of LSD1 As a Therapeutic Strategy For The Treatment Of Acute Myeloid Leukemia. Blood. [Link]
-
A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy. Leukemia. [Link]
-
Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Current Medicinal Chemistry. [Link]
-
Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Omega. [Link]
-
Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date. Medicinal Research Reviews. [Link]
-
The Lysine-Specific Demethylase 1 (LSD1) Inhibitor Tranylcypromine (TCP) in Combination with ATRA Is Tolerable and Has Anti-Leukemic Activity in Adult Patients with Relapsed/Refractory AML and MDS. Blood. [Link]
-
Clinical responsiveness to All-trans Retinoic Acid is potentiated by LSD1 inhibition and associated with a quiescent transcriptome in myeloid malignancies. Clinical Cancer Research. [Link]
-
First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology. [Link]
-
Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Phase I Study of the LSD1 Inhibitor Tranylcypromine (TCP) in Combination with All-Trans Retinoic Acid (ATRA) and Low-Dose Cytarabine (LDAC) in Elderly, Medically Non-Fit Patients with AML or High-Risk MDS (TRANSATRA trial). Blood. [Link]
-
FDA Grants ODD to Novel LSD1 Inhibitor in Acute Myeloid Leukemia. Targeted Oncology. [Link]
-
LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML. Blood. [Link]
-
Main LSD1 inhibitors introduced into a plan of clinical development. ResearchGate. [Link]
-
Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry. [Link]
-
LSD1 inhibition modulates transcription factor networks in myeloid malignancies. Frontiers in Oncology. [Link]
-
Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia. Cell Reports. [Link]
-
Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia. Frontiers in Oncology. [Link]
-
Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation. Science Advances. [Link]
-
First-in-Human Phase I Study Of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, In Relapsed Or Refractory Acute Myeloid Leukemia. Cancer Research UK Manchester Institute. [Link]
-
Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry. [Link]
-
LSD1 Inhibition in AML. Frontiers in Oncology. [Link]
-
Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma. Clinical Cancer Research. [Link]
-
First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology. [Link]
-
Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). ResearchGate. [Link]
-
Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies. Cancer. [Link]
-
ORYZON announces positive clinical data of iadademstat at ASH-2025. Oryzon Genomics S.A. [Link]
-
LSD1 inhibition modulates transcription factor networks in myeloid malignancies. Frontiers in Oncology. [Link]
-
Pre-Clinical Efficacy of Combined Therapy with LSD1 Antagonist SP-2509 and Pan-Histone Deacetylase Inhibitor Against AML Blast Progenitor Cells. ResearchGate. [Link]
-
Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia. MPN Hub. [Link]
-
SP2509, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling. Translational Vision Science & Technology. [Link]
-
Bomedemstat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
-
Trans-2-phenylcyclopropylamine and trans-2-phenylcyclopropylamine-based LSD1 inactivators. ResearchGate. [Link]
-
Bomedemstat (IMG-7289) to treat myelofibrosis. PCORI® Horizon Scanning Database. [Link]
-
A Phase 2, Multicenter, Open-label, Multi-cohort Study to Assess Safety and Efficacy of CC-90011 in Com. ClinicalTrials.gov. [Link]
-
A Phase 2a Study of the LSD1 Inhibitor Img-7289 (bomedemstat) for the Treatment of Myelofibrosis. University of Miami. [Link]
-
(PDF) A Phase 2a Study of the LSD1 Inhibitor Img-7289 (bomedemstat) for the Treatment of Myelofibrosis. ResearchGate. [Link]
-
(1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. PubChem. [Link]
-
(+)-Tranylcypromine. PubChem. [Link]
Sources
- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]
- 3. Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. frontiersin.org [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ashpublications.org [ashpublications.org]
- 11. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical responsiveness to All-trans Retinoic Acid is potentiated by LSD1 inhibition and associated with a quiescent transcriptome in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. targetedonc.com [targetedonc.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 20. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 21. Research Portal [scholarship.miami.edu]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. SP2509, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
- 28. cruk.manchester.ac.uk [cruk.manchester.ac.uk]
- 29. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 30. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 31. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of (+)-Tranylcypromine Against Amine Oxidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the inhibitory activity of (+)-tranylcypromine (TCP), a clinically significant antidepressant, against a panel of flavin-dependent amine oxidases. By synthesizing kinetic data, structural insights, and established experimental protocols, this document serves as a technical resource for understanding the polypharmacology of TCP and for designing future experiments to assess the selectivity of novel enzyme inhibitors.
Introduction: The Significance of Tranylcypromine's Target Profile
Tranylcypromine, originally developed as an antidepressant, is a non-selective, irreversible inhibitor of monoamine oxidases (MAOs).[1][2] Its therapeutic effects stem from the inhibition of MAO-A and MAO-B, enzymes crucial for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[1][3] However, the structural similarity among the broader family of flavin adenine dinucleotide (FAD)-dependent amine oxidases has led to the discovery of additional targets for TCP, most notably Lysine-Specific Demethylase 1 (LSD1), an epigenetic regulator implicated in cancer.[4][5]
This cross-reactivity, or polypharmacology, is a double-edged sword. While it opens avenues for drug repositioning—such as exploring TCP derivatives for cancer therapy—it also accounts for significant side effects and drug-food interactions, like the well-known "cheese effect" (hypertensive crisis) caused by the inability to break down tyramine.[1][6] Understanding the precise inhibitory profile of (+)-tranylcypromine is therefore critical for both optimizing its clinical use and guiding the development of more selective next-generation inhibitors.
Mechanism of Irreversible Inhibition
Tranylcypromine's inhibitory action is rooted in its unique chemical structure, specifically the strained cyclopropylamine ring.[7] As a mechanism-based inactivator, TCP is processed by the target enzyme's FAD cofactor. This catalytic process leads to the opening of the cyclopropyl ring and the formation of a stable, covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme.[4][7] This covalent modification explains TCP's long pharmacodynamic half-life (approximately one week), despite its short pharmacokinetic half-life of about two hours.[2][8]
Caption: Standard workflow for determining inhibitor IC50 values.
Detailed Protocol: Spectrophotometric IC50 Determination for MAO-A
This protocol is a representative example for assessing MAO-A inhibition. It can be adapted for other amine oxidases by selecting the appropriate enzyme and a specific substrate.
-
Objective: To determine the IC50 value of (+)-tranylcypromine against human recombinant MAO-A.
-
Substrate: Kynuramine, which is oxidized by MAO-A to 4-hydroxyquinoline, can be monitored by an increase in absorbance at 316 nm. [9]* Materials:
-
Human recombinant MAO-A
-
(+)-Tranylcypromine
-
Kynuramine dihydrobromide
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer with kinetic reading capability
-
-
Methodology:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of (+)-TCP in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a buffer/DMSO-only control for 0% inhibition.
-
Assay Plate Setup:
-
To each well of the 96-well plate, add 160 µL of potassium phosphate buffer.
-
Add 10 µL of the appropriate (+)-TCP dilution (or control) to each well.
-
Add 10 µL of the MAO-A enzyme solution (pre-diluted to an optimal concentration in buffer).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the irreversible inhibitor to bind to the enzyme before the substrate is introduced. Causality Note: This pre-incubation step is crucial for irreversible inhibitors to ensure the measured effect reflects the covalent inactivation, not just initial reversible binding.
-
Reaction Initiation: Add 20 µL of the kynuramine substrate solution to each well to initiate the reaction. The final volume will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and begin reading the absorbance at 316 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Normalize the rates by converting them to a percentage of the uninhibited control (V₀ of the DMSO-only wells).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to accurately determine the IC50 value.
-
-
-
Self-Validation System:
-
Positive Control: Include a known, potent MAO-A inhibitor (e.g., clorgyline) to validate assay performance.
-
Negative Control (0% Inhibition): Wells containing enzyme and substrate with only the vehicle (DMSO) used to dissolve the inhibitor.
-
Background Control (100% Inhibition): Wells containing substrate and buffer but no enzyme, to correct for any non-enzymatic substrate degradation.
-
Implications for Research and Drug Development
The broad reactivity profile of (+)-tranylcypromine has profound implications:
-
In Antidepressant Therapy: The non-selective inhibition of MAO-A and MAO-B is key to its efficacy in treatment-resistant depression but also necessitates strict dietary restrictions to avoid hypertensive crises. [10][11]* In Oncology: The potent inhibition of LSD1 has spurred the development of TCP derivatives as anti-cancer agents, with several compounds entering clinical trials. [5]The challenge for medicinal chemists is to enhance LSD1 potency while engineering out the MAO activity to create safer, more targeted cancer therapeutics. [12]* As a Research Tool: TCP's promiscuity makes it a valuable chemical probe for studying the biology of amine oxidases, but researchers must be cautious. [13]Any observed cellular effect could be due to inhibition of MAO-A, MAO-B, LSD1, or a combination thereof. Designing experiments with appropriate controls, such as comparing TCP's effects to those of highly selective MAO or LSD1 inhibitors, is essential for correctly attributing biological outcomes.
Conclusion
(+)-Tranylcypromine is a classic example of a polypharmacological agent, exhibiting potent, irreversible inhibitory activity against MAO-A, MAO-B, and LSD1. Its cross-reactivity profile is the foundation of both its therapeutic utility in psychiatry and its emerging potential in oncology. For scientists in drug development, the TCP scaffold serves as both a cautionary tale about off-target effects and a valuable starting point for designing novel inhibitors with superior selectivity. A thorough understanding of its target engagement, supported by robust biochemical assays as detailed in this guide, is paramount for advancing research in these fields.
References
-
Tranylcypromine - StatPearls - NCBI Bookshelf - NIH . (2025). National Center for Biotechnology Information. [Link]
-
What is the mechanism of Tranylcypromine Sulfate? - Patsnap Synapse . (2024). Patsnap. [Link]
-
Ulrich, S., Ricken, R., & Adli, M. (2017). Tranylcypromine in mind (Part I): Review of pharmacology . European Neuropsychopharmacology, 27(8), 697–713. [Link]
-
Atkinson, R., & Ditman, K. S. (1965). Tranylcypromine: A review . Clinical Pharmacology & Therapeutics, 6(5), 631-655. [Link]
-
Tranylcypromine: Pharmacology Review . (2020). Scribd. [Link]
-
Menkes, D., & Larsen, J. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy . Psychiatric Times. [Link]
-
Tranylcypromine - Wikipedia . (n.d.). Wikipedia. [Link]
-
Ulrich, S., Ricken, R., & Adli, M. (2017). Tranylcypromine in mind (Part I): Review of pharmacology . ResearchGate. [Link]
-
Yang, M., Culhane, J. C., Szewczuk, L. M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine . Biochemistry, 46(27), 8058–8065. [Link]
-
Nowak, W., & Gandal, M. J. (2026). Molecular Mechanisms of Emerging Antidepressant Strategies: From Ketamine to Neuromodulation . MDPI. [Link]
-
Zhang, Z., et al. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery . Acta Pharmaceutica Sinica B. [Link]
-
Fowler, C. J., & Ramsay, R. R. (2013). Parameters for Irreversible Inactivation of Monoamine Oxidase . Molecules, 18(9), 10834–10850. [Link]
-
Wilmot, C. M., et al. (2004). Medical implications from the crystal structure of a copper-containing amine oxidase complexed with the antidepressant drug tranylcypromine . FEBS Letters, 576(3), 301-305. [Link]
-
Johnson, B. J., & Klinman, J. P. (2003). Inhibition of six copper-containing amine oxidases by the antidepressant drug tranylcypromine . Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 111-116. [Link]
-
Pollegioni, L., & Molla, G. (2011). Assays of D-Amino Acid Oxidase Activity . Methods in Molecular Biology, 794, 17-33. [Link]
-
Sarno, F., et al. (2021). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation . Molecules, 26(11), 3298. [Link]
-
Lee, K., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase . Methods in Molecular Biology, 2715, 305-312. [Link]
-
Johnson, B. J., & Klinman, J. P. (2003). Inhibition of six copper-containing amine oxidases by the antidepressant drug tranylcypromine . Mad Barn. [Link]
-
Lee, K., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase . Springer Nature Experiments. [Link]
-
Gfaller, J., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping . Communications Biology, 3(1), 433. [Link]
-
Tranylcypromine - LiverTox - NCBI Bookshelf - NIH . (2020). National Center for Biotechnology Information. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay . (n.d.). Evotec. [Link]
-
Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine . PubMed. [Link]
-
Lee, M., et al. (2020). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD . International Journal of Molecular Sciences, 21(23), 9037. [Link]
-
Zheng, Y. C., et al. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment . Current Medicinal Chemistry, 23(15), 1545-1557. [Link]
Sources
- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 2. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of Tranylcypromine and Moclobemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the preclinical profiles of two notable monoamine oxidase inhibitors (MAOIs): tranylcypromine and moclobemide. Moving beyond a simple recitation of facts, we will dissect the fundamental pharmacological differences between these compounds and explore how these differences translate into their efficacy and safety in established preclinical models of depression. The experimental data and protocols detailed herein are intended to equip researchers with the foundational knowledge required to make informed decisions in the design and interpretation of studies aimed at developing novel antidepressant therapies.
The Mechanistic Dichotomy: Irreversible vs. Reversible MAO Inhibition
The primary mechanism of action for both tranylcypromine and moclobemide is the inhibition of monoamine oxidase (MAO), the key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). However, the nature of their interaction with the MAO enzyme represents a critical point of divergence that dictates their entire pharmacological profile.
Tranylcypromine: The Irreversible, Non-Selective Inhibitor Tranylcypromine, a non-hydrazine derivative, acts as an irreversible inhibitor of both isoforms of the enzyme, MAO-A and MAO-B.[1][2] This irreversible binding means that the enzyme's function is only restored upon the synthesis of new enzyme molecules, leading to a long-lasting pharmacological effect of about one week, despite its short pharmacokinetic half-life of approximately two hours.[3][4] Its chemical structure, related to aminocyclopropyl derivatives, is distinct from the earlier hydrazine-based MAOIs that were associated with hepatotoxicity.[2] At higher therapeutic doses, tranylcypromine also exhibits norepinephrine reuptake inhibition, adding another layer to its mechanism.[4] This broad, potent, and sustained action on monoamine levels underpins its recognized efficacy.
Moclobemide: The Reversible, MAO-A Selective Inhibitor (RIMA) Moclobemide is a benzamide derivative that represents a newer generation of MAOIs.[5] It is a reversible and selective inhibitor of the MAO-A isoform.[5][6] The term "reversible" is key; moclobemide can be displaced from the enzyme, notably by substrates like tyramine. This property, combined with its short duration of action (16-24 hours), drastically reduces the risk of the dangerous hypertensive crises ("cheese effect") associated with irreversible MAOIs.[1][2] By selectively inhibiting MAO-A, moclobemide preferentially increases the levels of serotonin and norepinephrine, with a less pronounced effect on dopamine compared to non-selective inhibitors.[2]
Table 1: Mechanistic Comparison
| Feature | Tranylcypromine | Moclobemide |
| MAO-A Inhibition | Irreversible | Reversible[1][2] |
| MAO-B Inhibition | Irreversible | Negligible[1] |
| Selectivity | Non-selective (MAO-A & MAO-B) | Selective for MAO-A |
| Duration of Action | Long-lasting (~1 week)[3] | Short-acting (16-24 hours)[2][6] |
| Primary Neurotransmitters Affected | Serotonin, Norepinephrine, Dopamine[4] | Serotonin, Norepinephrine[2] |
| Additional Mechanisms | Norepinephrine reuptake inhibition (at high doses)[4] | None established |
Comparative Efficacy in Preclinical Behavioral Models
The antidepressant potential of compounds is routinely screened using a battery of rodent behavioral tests. These models, while not replicating the full spectrum of human depression, are invaluable for assessing pharmacological activity and predicting clinical efficacy.
Behavioral Despair Models: Forced Swim and Tail Suspension Tests
The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common screening tools.[7][8] They operate on the principle that rodents, when placed in an inescapable, stressful situation (a cylinder of water or suspended by the tail), will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants characteristically reduce the duration of this immobility, promoting active escape-oriented behaviors like swimming or climbing.[8][9]
While direct head-to-head preclinical studies are limited, the available evidence indicates that both compounds show activity in these models.
-
Moclobemide has been shown to decrease immobility and increase active behaviors (swimming and climbing) in the FST following both short-term (3-day) and long-term (14-day) administration.[7] The effects were more pronounced after chronic treatment, suggesting an augmentation of its antidepressant-like effects over time.[7]
-
Tranylcypromine also demonstrates activity in the FST, reducing immobility, although sometimes only at higher doses or when combined with other agents like clonidine.[10][11]
The differential effects on specific active behaviors (swimming vs. climbing) in the FST are thought to reflect the underlying neurochemical systems being engaged. Increased swimming is often linked to serotonergic activity, while increased climbing is associated with noradrenergic and dopaminergic systems. The broader action of tranylcypromine might be expected to influence climbing behavior more significantly, whereas moclobemide's effects could vary depending on the dose and treatment duration.[7]
Anhedonia Model: Chronic Unpredictable Mild Stress (CUMS)
The CUMS model has greater face validity as it aims to replicate the effects of chronic environmental stressors that can lead to depression in humans.[12][13] Animals are exposed to a series of mild, unpredictable stressors over several weeks, which typically induces a state of anhedonia—a core symptom of depression characterized by a loss of interest or pleasure.[12][14] This is operationally measured by a reduction in the consumption of, or preference for, a palatable sucrose solution over plain water.[14]
Table 2: Summary of Efficacy in Preclinical Models
| Model | Drug | Species | Key Finding |
| Forced Swim Test (FST) | Moclobemide | Rat | Decreased immobility, increased swimming and climbing; effects augmented with chronic (14-day) treatment.[7] |
| Forced Swim Test (FST) | Tranylcypromine | Mouse | Active at high doses or in combination with other agents (e.g., clonidine) to reduce immobility.[10][11] |
| Tail Suspension Test (TST) | MAOIs (General) | Mouse | Considered a predictive model for MAOI activity; antidepressants reduce immobility time.[15] |
| Chronic Unpredictable Mild Stress (CUMS) | MAOIs (General) | Rodent | Effective at reversing stress-induced anhedonia (reduced sucrose preference).[15] |
Note: Data is compiled from separate studies. Direct comparison should be approached with caution due to variations in experimental design.
Preclinical Neurochemical and Safety Profiles
Differential Effects on Neurotransmitter Systems
The distinct mechanisms of tranylcypromine and moclobemide lead to different neurochemical outcomes.
-
Tranylcypromine , by inhibiting both MAO-A and MAO-B, causes a robust increase in serotonin, norepinephrine, and dopamine.[4] The potentiation of dopamine neurotransmission is a distinguishing feature and may contribute to some of its unique clinical effects.[16] In vitro electrophysiological studies have shown that tranylcypromine, but not moclobemide, prolongs the inhibitory action of dopamine on midbrain dopaminergic neurons.[16]
-
Moclobemide's MAO-A selectivity leads to a more focused increase in serotonin and norepinephrine.[2] The impact on dopamine is less direct and significantly weaker than that of tranylcypromine.[16]
Safety Profile: The Tyramine Pressor Response
The most significant safety concern for irreversible MAOIs is the "cheese effect," a potentially fatal hypertensive crisis that can occur when tyramine-rich foods are consumed. Tyramine is normally metabolized by MAO-A in the gut and liver. Irreversible inhibition of this enzyme allows tyramine to enter the systemic circulation, where it displaces norepinephrine from sympathetic nerve terminals, causing a massive increase in blood pressure.
Preclinical studies in rats clearly demonstrate the safety advantage of moclobemide.
-
Tranylcypromine markedly potentiates the pressor effects of orally administered tyramine.[1][5][6]
-
Moclobemide , due to its reversible nature, only slightly potentiates the pressor effect of tyramine.[5][6] High concentrations of tyramine can displace moclobemide from the MAO-A enzyme, allowing for its own metabolism and mitigating the hypertensive risk.[2]
Furthermore, moclobemide is noted for being free of anticholinergic effects and hepatotoxicity, issues that have been associated with other classes of antidepressants or earlier MAOIs.[1][6]
Detailed Experimental Protocols
For the integrity and reproducibility of research, adherence to validated protocols is paramount. Below are step-by-step methodologies for the key behavioral assays discussed.
Forced Swim Test (Porsolt Test)
This protocol is designed to assess behavioral despair in rodents.
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer tranylcypromine, moclobemide, or vehicle control at the predetermined time before the test (e.g., 30-60 minutes for acute IP injection).
-
Test Procedure: a. Gently place the animal into the cylinder. b. The test duration is typically 6 minutes. c. A video camera should record the session for later analysis.
-
Scoring: An observer, blind to the treatment groups, scores the animal's behavior. The last 4 minutes of the 6-minute test are typically analyzed.
-
Immobility: The animal is judged to be immobile when it ceases struggling and remains floating motionlessly, making only those movements necessary to keep its head above water.
-
Active Behaviors: Time spent swimming or climbing is also recorded.
-
-
Data Analysis: The primary endpoint is the duration of immobility. A significant decrease in immobility time in the drug-treated group compared to the vehicle group indicates antidepressant-like activity.
Tail Suspension Test
This protocol is a common alternative to the FST, used primarily in mice.[8][17][18]
-
Apparatus: A testing box or chamber, open at the front, to provide a controlled environment and prevent the mouse from climbing. A suspension bar is positioned at the top.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour.
-
Preparation: a. Measure approximately 1 cm from the tip of the mouse's tail. b. Wrap a piece of adhesive tape around the tail, ensuring it is secure but does not constrict circulation. c. The free end of the tape is used to hang the mouse.
-
Drug Administration: Administer compounds or vehicle as per the study design.
-
Test Procedure: a. Suspend the mouse by its tail from the suspension bar using the adhesive tape. The mouse's head should be approximately 20-30 cm from the floor. b. The test duration is 6 minutes.[18] c. Record the session with a video camera.
-
Scoring: A trained, blinded observer analyzes the video recording.
-
Immobility: The duration of time the mouse hangs passively and completely motionless is recorded.[17]
-
-
Data Analysis: A reduction in total immobility time for a treated group relative to the vehicle control indicates antidepressant-like efficacy.[15]
Conclusion
The preclinical data paints a clear picture of two effective but distinct MAOIs.
-
Tranylcypromine is a potent, broad-spectrum, and irreversible inhibitor. Its efficacy is driven by the sustained elevation of all three major monoamines. This broad action comes at the cost of a significant safety liability, namely the high risk of a tyramine-induced hypertensive crisis, which necessitates strict dietary controls in clinical use.
-
Moclobemide offers a significantly improved safety profile due to its reversible and MAO-A selective inhibition.[1][6] While its neurochemical effects are more focused on serotonin and norepinephrine, it demonstrates clear antidepressant-like activity in preclinical models, particularly with chronic administration.[7]
For researchers, the choice between using tranylcypromine or moclobemide in a preclinical model depends on the scientific question. Tranylcypromine may serve as a benchmark for potent, broad-spectrum MAO inhibition, while moclobemide is an excellent tool for investigating the effects of selective and reversible MAO-A inhibition and for studies where a superior safety profile is advantageous. Future head-to-head preclinical studies in more complex models that assess cognitive function or motivational deficits would be invaluable for further delineating the nuanced differences between these two important compounds.
References
-
Haefely, W., Da Prada, M., Kettler, R., Keller, H. H., & Burkard, W. P. (1989). Pre-clinical Pharmacology of Moclobemide. The British Journal of Psychiatry, 155(S6), 84-88. [Link]
-
Da Prada, M., Kettler, R., Keller, H. H., & Burkard, W. P. (1989). [Comparison of the new MAO-A inhibitors moclobemide, brofaromine and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice]. Psychiatrische Praxis, 16 Suppl 1, 18-24. [Link]
-
Da Prada, M., Kettler, R., Keller, H. H., Burkard, W. P., Muggli-Maniglio, D., & Haefely, W. E. (1989). Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and brofaromine, in comparison with irreversible MAO inhibitors. Journal of Neural Transmission. Supplementum, 28, 5-20. [Link]
-
Burkard, W. P., Da Prada, M., Keller, H. H., Kettler, R., & Haefely, W. (1989). Pre-clinical pharmacology of moclobemide. A review of published studies. The British Journal of Psychiatry. Supplement, (6), 84-88. [Link]
-
Heinze, G., Rossel, L., & Beckmann, H. (1993). Double-blind comparison of moclobemide and tranylcypromine in depression. Pharmacopsychiatry, 26(6), 240-245. [Link]
-
Larsen, J. K., & Mikkelsen, P. L. (1990). Moclobemide (Ro 11-1163) versus tranylcypromine in the treatment of endogenous depression. Acta Psychiatrica Scandinavica. Supplementum, 360, 63. [Link]
-
Cryan, J. F., O'Leary, O. F., & Lucki, I. (2005). Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment. Psychopharmacology, 182(3), 335-344. [Link]
-
Lassen, J. B. (1990). Moclobemide versus tranylcypromine in the treatment of depression. Acta Psychiatrica Scandinavica. Supplementum, 360, 61-62. [Link]
-
Papp, M. (2014). Utility of the chronic unpredictable mild stress model in research on new antidepressants. Postepy higieny i medycyny doswiadczalnej, 68, 1379-1385. [Link]
-
Mencl, S., Goya, J., & Wnorowski, A. (2021). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. International Journal of Molecular Sciences, 22(11), 5649. [Link]
-
Raiteri, M., Pirino, G., & Raiteri, L. (1991). Potentiating actions of tranylcypromine and moclobemide on the sympathomimetic activity of dopamine. Pharmacological Research, 24(4), 337-343. [Link]
-
Mercuri, N. B., Federici, M., Marinelli, S., & Bernardi, G. (2000). Tranylcypromine, but not moclobemide, prolongs the inhibitory action of dopamine on midbrain dopaminergic neurons: an in vitro electrophysiological study. Synapse, 37(3), 216-221. [Link]
-
Laux, G., Volz, H. P., & Möller, H. J. (2017). Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression. European Neuropsychopharmacology, 27(8), 739-752. [Link]
-
Ferigolo, M., Barros, H. M. T., Marquardt, A. R., & Tannhauser, M. (1998). Comparison of Behavioral Effects of Moclobemide and Deprenyl During Forced Swimming. Pharmacology Biochemistry and Behavior, 59(2), 431-436. [Link]
-
Laux, G., Volz, H. P., & Möller, H. J. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology, 27(8), 725-738. [Link]
-
Radheshyam, Singh, S., & Singh, J. (2020). Chronic Unpredictable Mild Stress: An Important Model of Depression to Develop New Anti-Depressants. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 96-103. [Link]
-
Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and Biobehavioral Reviews, 29(4-5), 571-625. [Link]
-
Redrobe, J. P., & Bourin, M. (1997). Additive effects of lithium and antidepressants in the forced swimming test: further evidence for involvement of the serotoninergic system. Psychopharmacology, 132(3), 299-305. [Link]
-
Dr. G. Bhanu Prakash Official. (2022, March 25). Tail Suspension Test (screening of antidepressant drugs) [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023, December 29). Selective serotonin reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
-
Yildiz, A., & Uzum, G. (2023). Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents. Anatomy, 17(3), 214-222. [Link]
-
Flores-Ramirez, F. J. (2016). Differential Effects Of The MAO Inhibitors Deprenyl, Moclobemide And Pargyline on Effort-Related Choice Behavior [Master's thesis, The University of Texas at El Paso]. ScholarWorks@UTEP. [Link]
-
JoVE. (2022, February 18). Tail Suspension Test To Assess Antidepressant Drug Treatment Efficacy [Video]. YouTube. [Link]
-
Strekalova, T., & Anthony, D. C. (2022). Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables. Biomedicines, 10(11), 2842. [Link]
-
Wang, Y., Fan, X., Wang, Y., Li, Y., & Liu, Y. (2021). Effect of combined chronic predictable and unpredictable stress on depression-like symptoms in mice. Annals of Translational Medicine, 9(1), 43. [Link]
-
Al-Amin, M. M., Nasir, M., & Alam, M. S. (2021). The Impact of Chronic Unpredictable Mild Stress-Induced Depression on Spatial, Recognition and Reference Memory Tasks in Mice: Behavioral and Histological Study. Brain Sciences, 11(11), 1435. [Link]
-
Bourin, M., Hascoët, M., & Baker, G. B. (2002). Clonidine potentiates the effects of tranylcypromine, phenelzine and two analogues in the forced swimming test in mice. Journal of Psychiatry & Neuroscience, 27(3), 178-183. [Link]
-
Le-Niculescu, H., & Niculescu, A. B. (2021). Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis. International Journal of Molecular Sciences, 22(16), 8875. [Link]
-
Melior Discovery. (n.d.). Tail Suspension Test In Mice. Retrieved January 3, 2026, from [Link]
-
Bourin, M., Hascoët, M., & Baker, G. B. (2002). Clonidine potentiates the effects of tranylcypromine, phenelzine and two analogues in the forced swimming test in mice. Journal of Psychiatry & Neuroscience, 27(3), 178-183. [Link]
Sources
- 1. [Comparison of the new MAO-A inhibitors moclobemide, brofaromine and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and brofaromine, in comparison with irreversible MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pre-clinical pharmacology of moclobemide. A review of published studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical Pharmacology of Moclobemide | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Utility of the chronic unpredictable mild stress model in research on new antidepressants | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 13. researchgate.net [researchgate.net]
- 14. The Impact of Chronic Unpredictable Mild Stress-Induced Depression on Spatial, Recognition and Reference Memory Tasks in Mice: Behavioral and Histological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Tranylcypromine, but not moclobemide, prolongs the inhibitory action of dopamine on midbrain dopaminergic neurons: an in vitro electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Validating (1S,2R)-2-phenylcyclopropanamine as a chemical probe for LSD1.
A Researcher's Guide to Validating (1S,2R)-2-phenylcyclopropanamine as a Chemical Probe for LSD1
Introduction: The Critical Role of Chemical Probes in Drug Discovery
In the intricate landscape of drug discovery, chemical probes serve as indispensable tools for dissecting complex biological pathways and validating novel therapeutic targets. A well-validated chemical probe is a small molecule that interacts with a specific protein target, enabling researchers to elucidate its function in both cellular and in vivo contexts. The rigor of this validation process is paramount; a poorly characterized probe can lead to misleading results and wasted resources. This guide provides a comprehensive framework for the validation of this compound, a well-known inhibitor of Lysine-Specific Demethylase 1 (LSD1), as a chemical probe. We will delve into the essential experiments required to confirm its potency, selectivity, and mechanism of action, while also comparing it to other available LSD1 inhibitors.
LSD1: A Key Epigenetic Regulator and Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered. It plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), thereby modulating chromatin structure and gene expression. Given its involvement in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), LSD1 has emerged as a promising target for therapeutic intervention.
Figure 1: Simplified schematic of the LSD1 catalytic cycle and its irreversible inhibition by this compound (TCP).
This compound (Tranylcypromine): The Prototypical LSD1 Inhibitor
This compound, more commonly known as tranylcypromine (TCP), was originally developed as an antidepressant and belongs to the class of monoamine oxidase (MAO) inhibitors. Its subsequent identification as a potent LSD1 inhibitor has made it a widely used tool compound. TCP acts as an irreversible, mechanism-based inhibitor, forming a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.
Comparative Analysis of LSD1 Chemical Probes
While TCP is a valuable tool, it is not without its limitations, most notably its off-target effects on MAO-A and MAO-B. The ideal chemical probe should exhibit high potency and selectivity for its intended target. Below is a comparison of TCP with other commonly used LSD1 inhibitors.
| Compound | Mechanism of Action | IC50 (LSD1) | Selectivity Profile | Key Considerations |
| This compound (TCP) | Irreversible (covalent) | ~20 µM | Inhibits MAO-A and MAO-B | Potential for off-target effects; good starting point for studies. |
| GSK2879552 | Irreversible (covalent) | ~20 nM | Highly selective over MAO-A/B and other demethylases | Potent and selective; suitable for in vivo studies. |
| ORY-1001 (Iadademstat) | Irreversible (covalent) | <20 nM | Highly selective for LSD1 | In clinical development; excellent for preclinical and clinical correlation. |
| SP-2509 | Reversible (non-covalent) | ~100 nM | Interacts with the LSD1/CoREST complex | Different mechanism of action; useful for studying protein-protein interactions. |
Experimental Validation of this compound as an LSD1 Probe
To rigorously validate TCP as a chemical probe for LSD1 in your specific experimental system, a series of well-controlled experiments are essential.
Figure 2: A generalized workflow for the validation of a chemical probe for LSD1.
(Part 2 of 2)
I. Biochemical Assays: Confirming Potency and Mechanism
A. LSD1 Enzymatic Assay for IC50 Determination
-
Objective: To determine the concentration of TCP required to inhibit 50% of LSD1's enzymatic activity.
-
Principle: This assay typically employs a recombinant LSD1 enzyme and a biotinylated H3K4me2 peptide substrate. The demethylation reaction produces formaldehyde, which can be detected using a fluorescent probe.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotinylated H3K4me2 peptide substrate
-
This compound (serial dilutions)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
384-well black microplate
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare serial dilutions of TCP in assay buffer.
-
Add 5 µL of the TCP dilutions to the wells of the microplate.
-
Add 5 µL of LSD1/CoREST complex (e.g., 50 nM final concentration) to each well and incubate for 15 minutes at room temperature. This pre-incubation is crucial for irreversible inhibitors.
-
Initiate the reaction by adding 10 µL of the H3K4me2 peptide substrate (e.g., 2 µM final concentration).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and detect formaldehyde production by adding 10 µL of a detection mixture containing HRP and Amplex Red.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm).
-
Plot the fluorescence signal against the logarithm of the TCP concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Cellular Assays: Verifying Target Engagement and Phenotypic Effects
A. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that TCP directly binds to LSD1 in a cellular context.
-
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MV4-11 AML cells) to ~80% confluency.
-
Treat the cells with various concentrations of TCP or a vehicle control for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysates by centrifugation to separate the soluble and aggregated protein fractions.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the levels of soluble LSD1 in each sample by Western blotting using an anti-LSD1 antibody.
-
Quantify the band intensities and plot the percentage of soluble LSD1 against the temperature for both vehicle- and TCP-treated samples. A rightward shift in the melting curve for the TCP-treated samples indicates target engagement.
-
III. Selectivity Profiling: Assessing Off-Target Effects
A. MAO-A and MAO-B Activity Assays
-
Objective: To quantify the inhibitory activity of TCP against its known off-targets, MAO-A and MAO-B.
-
Principle: Similar to the LSD1 assay, these assays measure the enzymatic activity of MAO-A and MAO-B using specific substrates and a detection system.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
This compound (serial dilutions)
-
Assay buffer
-
Detection reagents (e.g., those that measure hydrogen peroxide or aldehyde production)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Follow a similar procedure to the LSD1 IC50 determination, pre-incubating the MAO enzymes with TCP.
-
Initiate the reaction with the respective substrates.
-
Measure the product formation and calculate the IC50 values for MAO-A and MAO-B.
-
Compare these values to the LSD1 IC50 to determine the selectivity window.
-
Validating this compound as a chemical probe for LSD1 requires a multi-faceted approach that extends beyond simple potency measurements. By employing a combination of biochemical, cellular, and selectivity assays, researchers can gain a comprehensive understanding of its properties and limitations. This rigorous validation process is essential for ensuring the reliability of experimental data and for making informed decisions in the pursuit of novel therapeutics targeting LSD1. While TCP is a foundational tool, for studies requiring higher selectivity, newer generation inhibitors such as GSK2879552 or ORY-1001 may be more appropriate. The choice of chemical probe should always be guided by the specific biological question being addressed and a thorough understanding of the probe's characteristics.
References
-
Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953. [Link]
-
Gooden, D. M., et al. (2008). A new class of small molecule inhibitors of the histone demethylase LSD1. Bioorganic & Medicinal Chemistry Letters, 18(11), 3047-3051. [Link]
-
Mohammad, H. P., et al. (2015). A DNA hypomethylation signature predicts antitumor activity of LSD1 inhibitors in SCLC. Cancer Cell, 28(1), 57-69. [Link]
-
Maes, T., et al. (2018). ORY-1001, a potent and selective covalent KDM1A inhibitor, for the treatment of acute leukemia. Cancer Cell, 33(3), 495-511.e12. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
A Senior Application Scientist's Guide to Biophysical Methods for Characterizing the Binding Kinetics of (1S,2R)-Tranylcypromine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the covalent inhibitor (1S,2R)-tranylcypromine stands as a critical chemical scaffold for targeting Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in numerous cancers.[1] Understanding the kinetics of this interaction—how quickly the drug binds and the stability of the resulting complex—is paramount for optimizing therapeutic efficacy and duration of action. A simple affinity (K D ) value belies the complexity of the interaction; it is the kinetic rate constants, the association rate (k a ) and the dissociation rate (k d ), that truly define a drug's pharmacological profile, especially for covalent inhibitors where the dissociation is often negligible, and the rate of inactivation (k inact ) becomes the key parameter.
This guide provides an in-depth comparison of three core biophysical techniques—Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC)—for elucidating the binding kinetics of (1S,2R)-tranylcypromine with its target, LSD1. As a senior application scientist, my focus is not merely on protocol execution but on the strategic reasoning behind experimental design, ensuring that the data generated is both accurate and mechanistically insightful.
A Comparative Overview of Core Technologies
The choice of a biophysical method is dictated by the specific question at hand, the nature of the interactants, and the desired throughput. For a small molecule like tranylcypromine (~133 Da) that acts as an enzyme inhibitor, each technique offers a unique set of advantages and challenges.
| Feature | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | k a , k d , K D | k a , k d , K D | K D , ΔH, ΔS, Stoichiometry (n) |
| Principle | Mass change at a surface alters the refractive index of light.[2] | Wavelength shift of reflected light due to mass change on a biosensor tip.[3] | Measures heat released or absorbed during a binding event in solution.[4] |
| Label-Free | Yes | Yes | Yes |
| Small Molecule Sensitivity | High | Moderate to Low[4] | High |
| Throughput | Moderate[5] | High[6] | Low[4] |
| Sample Consumption | Low to Moderate | Low to Moderate | High[4] |
| Key Advantage for TCP | High sensitivity allows for precise measurement of fast on-rates typical for small molecules. | High throughput is suitable for screening tranylcypromine derivatives. | Provides a complete thermodynamic profile and is the gold standard for measuring enzyme inhibition kinetics in solution.[7] |
| Key Challenge for TCP | Covalent binding complicates data analysis and prevents sensor regeneration. Mass transport artifacts must be controlled. | Low signal-to-noise for a ~133 Da molecule can make accurate kinetic measurements difficult.[4] | Does not directly measure k a and k d ; requires specialized enzyme kinetic assays to determine inhibition parameters.[8] |
Deep Dive: Surface Plasmon Resonance (SPR)
SPR is the gold standard for detailed kinetic analysis, offering unparalleled sensitivity for real-time monitoring of small molecule-protein interactions.[5]
Causality in Experimental Design for SPR
The central challenge with studying (1S,2R)-tranylcypromine is its covalent mechanism of action.[9] This fundamentally alters the experimental approach compared to a reversible inhibitor.
-
Immobilization Strategy: The target protein (LSD1) is immobilized on the sensor chip. Amine coupling is a common method, but it's crucial to ensure that the random coupling to surface lysines does not occlude the active site. A superior method is to use a tagged protein (e.g., His-tagged LSD1) for capture on a Ni-NTA sensor chip, which provides a more uniform orientation.
-
The Covalent Conundrum: A standard kinetic analysis model assumes a reversible 1:1 interaction. For a covalent inhibitor, the dissociation phase will be virtually non-existent. The binding curve reflects a two-step process: an initial reversible binding (K I ) followed by an irreversible covalent modification (k inact ). The data should be fit to a "two-state reaction" model to dissect these steps.
-
Mass Transport Limitation (MTL): Small molecules can associate very rapidly. If the rate of binding exceeds the rate of diffusion from the bulk solution to the sensor surface, the observed kinetics will be limited by diffusion, not the true interaction. Self-validation: To test for MTL, run the assay at different flow rates. If the observed binding rate increases with the flow rate, MTL is present.[10] To mitigate this, use a lower density of immobilized ligand.[11]
-
The Reference Channel: A reference flow cell, often with an irrelevant immobilized protein or a deactivated surface, is essential. The signal from this channel is subtracted from the active channel to correct for bulk refractive index changes (e.g., from DMSO in the sample buffer) and non-specific binding, ensuring the observed response is due to the specific interaction.[12]
SPR Experimental Workflow for (1S,2R)-Tranylcypromine
Caption: A typical SPR workflow for analyzing a covalent inhibitor.
Protocol: SPR Kinetic Analysis of (1S,2R)-Tranylcypromine Binding to LSD1
-
Preparation:
-
Reagents: Prepare running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) and degas thoroughly. Prepare a stock solution of (1S,2R)-tranylcypromine in 100% DMSO and create a serial dilution series (e.g., 100 µM to 0.1 µM) in running buffer, ensuring the final DMSO concentration is matched across all samples and is low (<2%).[13]
-
Protein: Dilute purified His-tagged LSD1 into the running buffer to a concentration of 10-50 µg/mL.[14]
-
-
Immobilization:
-
Surface: Use a Series S Sensor Chip NTA.
-
Procedure: Prime the system with running buffer. Perform a standard Ni-NTA surface activation. Inject the His-tagged LSD1 solution over one flow cell until a target immobilization level of ~2000-4000 Response Units (RU) is achieved. A lower density minimizes mass transport effects.[12] Use a second flow cell as a reference, either leaving it blank or immobilizing a non-related His-tagged protein.
-
-
Kinetic Analysis:
-
Injection Cycle: Start with an injection of running buffer (a "zero-analyte" control) to establish baseline drift and surface stability.
-
Association: Inject the lowest concentration of tranylcypromine over both flow cells at a high flow rate (e.g., 50-100 µL/min) for 1-3 minutes to observe the association phase.[12]
-
Dissociation: Switch back to running buffer flow for 5-10 minutes to observe the dissociation phase. For a covalent inhibitor, this is expected to be flat.
-
Concentration Series: Repeat the injection cycle for each concentration in the dilution series, from lowest to highest. Given the covalent nature, the surface cannot be regenerated. This means a fresh immobilization spot or a new chip is required for each full kinetic run if saturation is reached.
-
-
Data Analysis:
-
Processing: Open the resulting sensorgram data in the instrument's analysis software. Perform a double reference subtraction by subtracting the data from the reference flow cell and the "zero-analyte" control injection.[15]
-
Fitting: Fit the processed data for all concentrations globally to a two-state reaction model (or irreversible binding model) to determine the kinetic parameters k a , k d , and k inact .
-
High-Throughput Alternative: Biolayer Interferometry (BLI)
BLI offers a more scalable, fluidics-free approach, making it ideal for screening libraries of tranylcypromine analogs.[16] However, its lower intrinsic sensitivity presents a significant hurdle for a 133 Da analyte.
Causality in Experimental Design for BLI
-
Maximizing Signal: The primary goal is to generate a detectable signal. This requires a high density of immobilized LSD1 on the biosensor tip. However, this directly conflicts with the need to minimize mass transport and steric hindrance effects. This trade-off is the central challenge of using BLI for small molecules.
-
Biosensor Choice: Streptavidin (SA) biosensors are often preferred. Biotinylating the LSD1 protein allows for a strong, site-specific attachment to the biosensor, which is more robust than passive adsorption via Ni-NTA chemistry in a dip-and-read system.
-
Reference Subtraction: In BLI, reference subtraction is performed by dipping a parallel set of sensors loaded with ligand into wells containing only buffer. This corrects for signal drift due to buffer effects or sensor hydration over the long read times.
-
Non-Specific Binding (NSB): Small molecules can be "sticky." A self-validating step is to run the analyte over a reference sensor with no immobilized protein. Any signal observed here is due to NSB to the sensor surface itself and must be accounted for.
BLI Experimental Workflow
Caption: The sequential 'dip-and-read' workflow of a BLI experiment.
Protocol: BLI Kinetic Analysis of (1S,2R)-Tranylcypromine
-
Preparation:
-
Protein: Biotinylate purified LSD1 using a standard NHS-biotin kit, followed by buffer exchange to remove excess free biotin.
-
Plate Layout: In a 96-well microplate, add running buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20 to reduce NSB) to baseline and dissociation wells. Add biotinylated LSD1 (20-50 µg/mL) to loading wells. Add the serial dilution of tranylcypromine to the association wells.
-
-
Assay Execution (on an Octet® or similar system):
-
Sensor Hydration: Hydrate Streptavidin (SA) biosensors in running buffer for at least 10 minutes.
-
Baseline: Establish a stable baseline by dipping the sensors in running buffer for 60 seconds.
-
Loading: Move the sensors to the wells containing biotinylated LSD1 and allow loading for 5-10 minutes, aiming for a response shift of >1 nm.
-
Second Baseline: Move sensors to buffer wells for 60-120 seconds to allow the signal to stabilize.
-
Association: Transfer the sensors to the analyte wells and measure the association for 2-5 minutes.[6]
-
Dissociation: Move the sensors to buffer wells and measure dissociation for 5-10 minutes.
-
-
Data Analysis:
-
Processing: In the analysis software, align the curves to the baseline and dissociation steps. Perform reference subtraction using a sensor that went through the entire process but was associated in buffer only.
-
Fitting: Fit the data globally using a 1:1 binding model. For covalent binding, an irreversible model may provide a better fit, yielding an apparent association rate. Due to the low signal, extracting reliable kinetic constants can be challenging.
-
The Enzymatic Approach: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat of a reaction, making it the gold standard for thermodynamics.[17] While it doesn't directly provide kinetic rate constants for binding, it is an exceptionally powerful tool for measuring the kinetics of enzyme inhibition.[18] This is the most robust application of ITC for (1S,2R)-tranylcypromine.
Causality in Experimental Design for ITC
-
The Right Question: Instead of asking "How fast does it bind?", we ask "How does it affect the enzyme's catalytic rate?". ITC measures the heat produced by LSD1 as it turns over its substrate. The presence of tranylcypromine will reduce this rate, and the magnitude of the reduction provides information on the mechanism and potency of inhibition.
-
Buffer Matching: This is non-negotiable in ITC. The enzyme in the cell and the substrate/inhibitor solution in the syringe must be in an identical buffer. Any mismatch will create large heats of dilution, obscuring the small heat signal from the reaction itself.[19] Dialysis of the protein against the final buffer is a mandatory step.
-
Single vs. Multiple Injections: A common ITC experiment for enzyme kinetics involves a single, continuous injection of substrate into the cell containing the enzyme. The resulting thermal power curve is a direct, real-time measurement of the reaction velocity, from which Michaelis-Menten parameters (K M , k cat ) can be derived.[20] To measure inhibition, this experiment is repeated with different concentrations of inhibitor pre-incubated with the enzyme.
-
Self-Validation: The experiment must include controls. A titration of substrate into buffer (no enzyme) quantifies the heat of dilution. A titration of buffer into the enzyme solution checks for any heat changes from the protein itself.
ITC Workflow for Enzyme Inhibition Kinetics
Caption: Workflow for an ITC-based enzyme inhibition kinetics experiment.
Protocol: ITC Analysis of LSD1 Inhibition by (1S,2R)-Tranylcypromine
-
Preparation:
-
Reagents: Dialyze purified LSD1 extensively against the chosen assay buffer (e.g., 50 mM HEPES, pH 7.5). Prepare a concentrated stock of a known LSD1 substrate (e.g., a histone H3 peptide) and (1S,2R)-tranylcypromine in the final dialysis buffer. Accurately determine all concentrations.
-
Instrument Setup: Set the calorimeter to the desired experimental temperature (e.g., 25°C).
-
-
Control Experiment (No Inhibitor):
-
Loading: Load the ITC cell with LSD1 at a low nanomolar concentration. Load the injection syringe with the substrate at a concentration at least 10-20 times that of the enzyme.
-
Titration: Perform a single, continuous injection of substrate into the enzyme over several minutes until the reaction reaches a steady state. The measured thermal power is directly proportional to the reaction rate.[21]
-
-
Inhibition Experiment:
-
Loading: Prepare a series of LSD1 samples, each containing a different, fixed concentration of (1S,2R)-tranylcypromine. Allow them to pre-incubate. Load one of these mixtures into the ITC cell.
-
Titration: Repeat the same substrate titration as in the control experiment.
-
Repeat: Perform a full titration for each inhibitor concentration.
-
-
Data Analysis:
-
Rate Calculation: Convert the raw thermal power (µcal/sec) to the enzymatic rate (µM/sec) using the known cell volume and the molar enthalpy of the reaction (which can be determined from the total heat change).[22]
-
Kinetic Modeling: For each inhibitor concentration, plot the reaction rate against substrate concentration and fit the data to the Michaelis-Menten equation to obtain apparent V max and K M values.
-
Inhibition Analysis: Analyze how V max and K M change with inhibitor concentration using plots like Lineweaver-Burk or by fitting to specific inhibition models (competitive, non-competitive, etc.) to determine the K i .[23]
-
Synthesis and Final Recommendations
No single technique tells the whole story. An integrated approach, leveraging the strengths of each method, provides the most comprehensive understanding of (1S,2R)-tranylcypromine's interaction with LSD1.
-
For Initial Screening and Structure-Activity Relationship (SAR) Studies: Biolayer Interferometry (BLI) is the method of choice. Its high throughput allows for the rapid comparison of dozens of tranylcypromine analogs to quickly identify promising candidates, even if the kinetic data is more qualitative (ranking) than quantitative.
-
For Detailed Mechanistic and Kinetic Profiling: Surface Plasmon Resonance (SPR) is indispensable. Its high sensitivity is required to accurately measure the kinetics of a small molecule and, with the correct data analysis models, can dissect the multi-step process of covalent inhibition to yield k inact /K I , a critical parameter for covalent drugs.
-
For Thermodynamic Validation and In-Solution Inhibition Mechanism: Isothermal Titration Calorimetry (ITC) is the definitive technique. By focusing on its application to enzyme kinetics, ITC provides unambiguous data on the mode of inhibition (e.g., competitive) and the inhibition constant (K i ) in a label-free, immobilization-free environment, which is the closest proxy to the physiological state.
By judiciously selecting and combining these powerful biophysical methods, researchers can build a complete kinetic and thermodynamic picture of how (1S,2R)-tranylcypromine engages its target, paving the way for the rational design of more potent and selective epigenetic therapies.
References
-
Dhodna, B., et al. (2017). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Biophysical Reviews, 9(2), 99-111.
-
Ghai, R., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9336-9344.
-
Ali, S., et al. (2024). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Journal of Biomolecular Structure and Dynamics, 1-14.
-
Creative Biostructure. (n.d.). MagHelix™ Bio-layer Interferometry (BLI). Creative Biostructure.
-
Gator Bio. (n.d.). Small Molecule Analysis via Biolayer Interferometry. Gator Bio.
-
Sun, H., et al. (2018). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. Journal of Visualized Experiments, (133), 57011.
-
Malvern Panalytical. (2020). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Malvern Panalytical.
-
Sartorius. (n.d.). Octet® BLI Workflows in Small-Molecule Interaction Guide. Sartorius.
-
Harvard Medical School. (n.d.). Biolayer Interferometry (BLI). Center for Macromolecular Interactions.
-
Di Trani, J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826.
-
Di Trani, J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826.
-
Dahlin, J. L., & Walters, M. A. (2014). Analyzing Kinetic Binding Data. Assay Guidance Manual.
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs.
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.
-
Peterson, G. J., & Jetha, K. A. (2020). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 92(13), 8966-8974.
-
BenchChem. (n.d.). A Comparative Guide to Measuring PROTAC Binding Kinetics: SPR, BLI, and ITC. BenchChem.
-
Alpha Lifetech. (n.d.). BLI and SPR Protocol FAQs: Your Essential Guide. Alpha Lifetech.
-
Neumann, L., et al. (2015). Kinetic binding assays for the analysis of protein-ligand interactions. Drug Discovery Today: Technologies, 17, 1-8.
-
Reichert. (2017). SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques. Reichert Technologies.
-
XanTec bioanalytics. (n.d.). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. XanTec bioanalytics.
-
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience.
-
Breve, N., et al. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Journal of Structural Biology, 172(1), 142-157.
-
Davis, T., & Wilson, T. (2001). Surface plasmon resonance. The Babraham Institute.
-
Sharma, N., & Sharma, V. (2018). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol, 8(24), e3113.
-
Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? Nicoya Lifesciences.
-
Hubbard, R. E. (Ed.). (2011). Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. Royal Society of Chemistry.
-
Ghai, R., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9336-9344.
-
Excedr. (2023). Bio-Layer Interferometry: Principles & Applications. Excedr.
-
Gator Bio. (2021). Rich n Chip's Tips and Tricks for Best Quantitation and Kinetics Performance on a BLI system. YouTube.
-
BenchChem. (n.d.). Application Notes and Protocols for Characterizing Inhibitor-Enzyme Binding using Spectroscopic Methods. BenchChem.
-
Hubbard, R. E. (Ed.). (2011). Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. Royal Society of Chemistry.
-
Nicoya Lifesciences. (n.d.). Biolayer Interferometry vs Surface Plasmon Resonance Comparison. Nicoya Lifesciences.
-
Di Trani, J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826.
-
Hulme, E. C., & Trevethick, M. A. (2010). Analysis of Binding Data. Springer Nature Experiments.
-
Liu, Z., et al. (2021). Public Data Set of Protein–Ligand Dissociation Kinetic Constants for Quantitative Structure–Kinetics Relationship Studies. Journal of Chemical Information and Modeling, 61(1), 274-282.
-
Velazquez-Campoy, A., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv.
-
Gentile, F., et al. (2022). Perspectives on Ligand/Protein Binding Kinetics Simulations: Force Fields, Machine Learning, Sampling, and User-Friendliness. Journal of Chemical Theory and Computation, 18(11), 6566-6587.
-
Nicoya Lifesciences. (n.d.). Case Study: The Importance of Binding Kinetics in Drug Discovery. Nicoya Lifesciences.
-
Bio-Rad. (2023). An Introduction to Surface Plasmon Resonance. Bio-Rad.
-
Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833.
-
Zheng, Y. C., et al. (2016). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmacologica Sinica, 37(1), 115-125.
-
Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry.
-
Zheng, Y. C., et al. (2017). Tying Up Tranylcypromine: Novel Selective Histone Lysine Specific Demethylase 1 (LSD1) Inhibitors. European Journal of Medicinal Chemistry, 140, 435-447.
-
Binda, C., et al. (2010). Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25Å. Request PDF.
-
Rich, R. L., & Myszka, D. G. (2000). Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance. Current Protocols in Immunology, Chapter 18, Unit 18.5.
Sources
- 1. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jacksonimmuno.com [jacksonimmuno.com]
- 3. MagHelix™ Bio-layer Interferometry (BLI) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 4. SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques [reichertspr.com]
- 5. xantec.com [xantec.com]
- 6. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 7. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 18. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Comparing the effects of tranylcypromine and pargyline on cancer cell proliferation.
For researchers and drug development professionals navigating the complex landscape of anti-cancer therapeutics, the repurposing of existing drugs offers a promising and accelerated path to novel treatments. Among these, the monoamine oxidase inhibitors (MAOIs) tranylcypromine and pargyline have garnered significant interest. Originally developed as antidepressants, their inhibitory effects on lysine-specific demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, have opened new avenues for oncological research.[1][2][3] This guide provides an in-depth, objective comparison of the effects of tranylcypromine and pargyline on cancer cell proliferation, supported by experimental data and protocols to empower your research endeavors.
Introduction: A Tale of Two MAOIs with Anti-Cancer Potential
Tranylcypromine and pargyline are both irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that regulate neurotransmitter levels in the brain.[4] However, their structural similarities to the active site of LSD1, a key epigenetic regulator, allow them to inhibit its function.[2] LSD1 is implicated in tumorigenesis through its role in cell proliferation, differentiation, and metastasis, making it a compelling target for cancer therapy.[2][5]
This guide will dissect the differential impacts of these two compounds on cancer cells, moving beyond their shared MAOI identity to explore their nuanced effects on cell proliferation, cell cycle progression, and apoptosis. We will also provide detailed experimental protocols for key assays and visualize the complex signaling pathways at play.
Comparative Efficacy in Cancer Cell Proliferation: A Data-Driven Analysis
Experimental evidence highlights a significant divergence in the anti-proliferative effects of tranylcypromine and pargyline. A key study on human prostate carcinoma (LNCaP-LN3) cells provides a direct comparison of their efficacy.
Summary of In Vitro Effects on Prostate Cancer Cells:
| Feature | Pargyline | Tranylcypromine | Reference |
| Cell Proliferation | Decreased in a dose- and time-dependent manner | Increased | [3][6][7][8] |
| Cell Cycle | Induced G1 phase arrest | No significant regulation | [6][7] |
| Apoptosis | Increased cell death rate | No effect | [3][6][7] |
| BCL-2 Expression (Anti-apoptotic) | No change | Significantly increased | [7] |
| NOXA Expression (Pro-apoptotic) | Significantly increased | - | [7] |
| Cytochrome c Expression | Increased | No change | [7] |
| Caspase-3 Expression | Decreased | No change | [7] |
The data strongly suggests that in the context of prostate cancer, pargyline is a more potent inhibitor of cell proliferation than tranylcypromine.[3][6][7] In fact, tranylcypromine was observed to increase proliferation in this specific cell line, a critical consideration for its therapeutic application.[6][7]
Inhibitory Potency: A Look at the Targets
The differential effects of these drugs can be partly attributed to their varying potencies against their primary targets, MAO and LSD1.
| Compound | Target | IC50 / Ki | Reference |
| Tranylcypromine | LSD1 | IC50: < 2 µM - 20.7 µM | [9] |
| MAO-A | Ki: 101.9 µM | ||
| MAO-B | Ki: 16 µM | ||
| Pargyline | LSD1 | Not inhibited in some studies | [10] |
| MAO-A | Ki: 13 µM | ||
| MAO-B | Ki: 0.5 µM |
Note: There is conflicting evidence regarding pargyline's ability to inhibit LSD1 directly, with some studies suggesting it does not.[10] This discrepancy warrants further investigation.
Unraveling the Mechanism of Action: Beyond MAO and LSD1 Inhibition
The anti-cancer effects of tranylcypromine and pargyline are multifaceted, stemming from their inhibition of both MAO and LSD1, which in turn modulates a complex network of signaling pathways.
The Role of LSD1 Inhibition in Cancer
LSD1 promotes cancer progression by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes and the activation of oncogenes.[2][5] LSD1 also demethylates non-histone proteins, including p53, HIF-1α, and E2F1, further impacting cancer cell proliferation and survival.[2][11]
By inhibiting LSD1, both tranylcypromine and pargyline can, in principle, reverse these epigenetic modifications, leading to the re-expression of tumor suppressor genes and the suppression of oncogenic pathways.
The Influence of MAO Inhibition on the Tumor Microenvironment
The inhibition of MAO-A and MAO-B also plays a significant role in the anti-cancer effects of these drugs. MAO-A, in particular, is often overexpressed in cancers like prostate and lung cancer and its activity can lead to the production of reactive oxygen species (ROS), which can promote tumor initiation and progression.[4] MAO inhibition can therefore mitigate this oxidative stress. Furthermore, MAO-A has been identified as an immune checkpoint, and its inhibition can enhance the anti-tumor activity of CD8+ T cells.[12]
Signaling Pathways at Play
The following diagram illustrates the key signaling pathways affected by tranylcypromine and pargyline in the context of cancer cell proliferation.
Caption: Signaling pathways affected by tranylcypromine and pargyline.
Experimental Protocols: A Practical Guide for Your Research
To facilitate the direct comparison of tranylcypromine and pargyline in your own research, we provide detailed, step-by-step protocols for essential in vitro assays.
Experimental Workflow
Sources
- 1. An indicator of cancer: downregulation of Monoamine Oxidase-A in multiple organs and species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. [PDF] Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells | Semantic Scholar [semanticscholar.org]
- 4. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of downstream metastasis-associated target genes regulated by LSD1 in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) [mdpi.com]
- 12. Targeting monoamine oxidase A: a strategy for inhibiting tumor growth with both immune checkpoint inhibitors and immune modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Rational Design of Tranylcypromine Derivatives for Enhanced LSD1 Potency and Selectivity: A Comparative Guide
Introduction: Targeting the Epigenetic Eraser LSD1
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target in oncology. As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 plays a pivotal role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][2] The aberrant overexpression of LSD1 in various cancers, including acute myeloid leukemia (AML), prostate cancer, and gastric cancer, is linked to tumor progression and poor prognosis, making it a compelling target for drug development.[3][4][5]
Tranylcypromine (TCP), a clinically approved antidepressant and monoamine oxidase (MAO) inhibitor, has been identified as a valuable scaffold for the design of potent LSD1 inhibitors.[5][6] TCP acts as an irreversible, mechanism-based inhibitor by forming a covalent adduct with the FAD cofactor essential for the catalytic activity of both LSD1 and MAOs.[1][2] This guide provides an in-depth comparison of tranylcypromine derivatives, elucidating the structure-activity relationships (SAR) that have driven the development of next-generation LSD1 inhibitors with enhanced potency and selectivity. We will delve into the experimental data supporting these advancements and provide detailed protocols for key assays used in their evaluation.
The Core Directive: Enhancing Potency and Selectivity Through Structural Modification
The primary challenge in repurposing tranylcypromine as an anticancer agent lies in augmenting its potency against LSD1 while concurrently diminishing its activity against MAO-A and MAO-B to mitigate off-target effects.[6][7] Crystallographic studies have revealed a large, open cleft in the active site of LSD1, which is absent in the more constrained active sites of MAOs.[6] This structural divergence provides a strategic avenue for designing LSD1-selective inhibitors. The core principle is to append bulky substituents to the tranylcypromine scaffold that can occupy this cleft, thereby increasing affinity and potency for LSD1 while sterically hindering binding to MAOs.
The main points of modification on the tranylcypromine scaffold are the phenyl ring and the cyclopropylamine's amino group.
Caption: Core tranylcypromine scaffold highlighting key modification sites.
Structure-Activity Relationship (SAR) of Tranylcypromine Derivatives
Systematic modifications of the tranylcypromine scaffold have yielded a diverse array of potent and selective LSD1 inhibitors. The following sections compare different classes of derivatives based on their structural modifications.
Phenyl Ring Substitutions at the C4 Position
Decorating the C4 position of the phenyl ring with long, sterically demanding groups has proven to be a highly effective strategy.
-
Aroylamino and Arylacetylamino Moieties: The introduction of aroyl- and arylacetylamino groups at the C4 position has led to compounds with low nanomolar IC50 values against LSD1.[3] For instance, compounds with a benzamide moiety have shown significant potency.
-
Heterocyclic Substitutions: Replacing the phenyl ring in the benzoylamino moiety with various heterocycles like furan, thiophene, and pyridine can further enhance potency and selectivity.[8] Notably, some meta-substituted derivatives have demonstrated greater efficacy than their para-substituted counterparts, suggesting that the precise positioning of the substituent within the LSD1 active site is crucial.[8]
Spirocyclic Analogs
Conformational restriction of the tranylcypromine scaffold through the incorporation of spiro ring systems has resulted in a significant leap in potency.
-
Spiro[cyclopropane-1,1'-indene] Derivatives: These analogs have been shown to be 28- to 129-fold more potent than tranylcypromine itself.[9] Further derivatization of the amino group with substituted benzyl groups has yielded compounds with excellent selectivity against MAO-A, MAO-B, and LSD2.[9]
N-Substituted Derivatives
Modification of the primary amine of the cyclopropylamine group is another key strategy, particularly for achieving selectivity over MAOs.
-
Basic Amine-Containing Substituents: The introduction of N-substituents that contain a basic amine function has been shown to produce derivatives that are selective for LSD1 over monoamine oxidases.[7] This approach has been instrumental in the development of clinical candidates.
Comparative Performance Data
The following table summarizes the performance of representative tranylcypromine derivatives, highlighting the impact of different structural modifications on their potency against LSD1 and selectivity over MAOs.
| Compound ID | Structural Modification | LSD1 IC50 (nM) | MAO-A Inhibition (%) @ 100 µM | MAO-B Inhibition (%) @ 100 µM | Reference |
| Tranylcypromine | Parent Scaffold | ~200,000 | Potent Inhibitor | Potent Inhibitor | [6] |
| 1e | 4-(4-Chlorobenzoylamino) substituent | Low nM | >50% | <50% | [3] |
| 3a | 4-(2,6-Dichlorobenzoylamino) substituent | Low nM | <50% | <50% | [3] |
| 26b | TCP-based structural modification | 17 | - | Good selectivity | |
| 29b | TCP-based structural modification | 11 | - | Good selectivity | |
| 12u | TCP-based derivative | 25.3 | - | - | [4] |
| 8a/8b | Spirocyclic analog | 28-129x more potent than TCP | - | - | [9] |
| S1427 | 2-fluoropyridine and 2,8-diaza-spiro[4.5]decane groups | Potent | - | - | [10] |
| 18b/19b | Chiral TCP derivatives | Potent | >10,000-fold selective | >10,000-fold selective |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments used to evaluate the performance of tranylcypromine derivatives as LSD1 inhibitors.
In Vitro LSD1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantitatively measures the demethylase activity of LSD1 through a multi-step enzymatic reaction.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. atcc.org [atcc.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1S,2R)-2-phenylcyclopropanamine (Tranylcypromine)
For researchers and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. (1S,2R)-2-phenylcyclopropanamine, a potent monoamine oxidase (MAO) inhibitor also known as Tranylcypromine, requires meticulous handling not only in its application but also in its disposal. This guide provides a procedural framework grounded in safety, regulatory compliance, and scientific rationale to ensure this compound is managed responsibly from the bench to its final disposition.
Foundational Safety and Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound and its common salt forms (hydrochloride and sulfate) are potent bioactive molecules with significant toxicological profiles.
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, with the sulfate salt being classified as potentially fatal.[1] It is also toxic if it comes into contact with the skin or is inhaled.
-
Irritation: It is known to cause serious skin and eye irritation, as well as respiratory irritation.[2][3]
-
Pharmacological Hazards: As a MAO inhibitor, it can induce significant physiological effects, including hypertensive crises if not handled with appropriate containment measures to prevent accidental exposure.[4][5]
This hazard profile dictates that this compound be treated as a hazardous waste, necessitating a disposal pathway that ensures complete destruction and prevents environmental release.
Table 1: Hazard Summary for Tranylcypromine Salts
| Hazard Statement | GHS Classification | Primary Route of Exposure | Source |
| Fatal if swallowed | Acute Toxicity, Oral (Cat. 2) | Ingestion | [1] |
| Toxic in contact with skin or if inhaled | Acute Toxicity, Dermal/Inhalation (Cat. 3) | Dermal, Inhalation | |
| Causes serious eye irritation | Eye Irritation (Cat. 2A) | Eyes | [2][3] |
| Causes skin irritation | Skin Irritation (Cat. 2) | Dermal | [2][3] |
| May cause respiratory irritation | STOT - Single Exposure (Cat. 3) | Inhalation | [2][3] |
Personal Protective Equipment (PPE) and Handling Precautions
A multi-layered approach to PPE is non-negotiable to prevent accidental exposure during handling and disposal procedures.
Essential PPE:
-
Gloves: Nitrile gloves are a minimum requirement. For extensive handling or spill cleanup, double-gloving is recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or during procedures with a splash risk.
-
Lab Coat: A buttoned lab coat is essential to protect from skin contact.
-
Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
Spill Management and Decontamination
Accidents can happen, and a prepared response is critical to mitigating risk.
For Small Spills (milligram scale):
-
Secure the Area: Alert colleagues and restrict access to the affected area.
-
Don Appropriate PPE: Ensure all necessary protective gear is worn.
-
Contain the Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or a commercial spill pillow).
-
Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol) and then with soap and water. All cleaning materials must be treated as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Safety Personnel: Contact your institution's Environmental Health and Safety (EHS) department.
-
Do Not Attempt to Clean: Large spills should only be managed by trained emergency responders.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of a compliant and safe waste management program. Mixing this compound with incompatible waste streams can lead to hazardous reactions.
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[6]
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical name: "this compound". All constituents and their approximate concentrations should be noted.
-
Solid Waste: All contaminated solid materials, including pipette tips, weigh boats, gloves, and absorbent pads, must be placed directly into the designated hazardous waste container.
-
Aqueous Waste: Do not dispose of any solution containing this compound down the drain.[7][8] This practice is prohibited by regulations such as the EPA's Subpart P for pharmaceutical waste.[8][9] Collect all aqueous waste in a separate, appropriately labeled hazardous waste container.
-
Storage: Store the sealed waste container in a cool, well-ventilated, and secure area, away from incompatible materials like acids and oxidizing agents, until it is collected by a licensed hazardous waste disposal service.[6]
Final Disposal Pathway: Ensuring Regulatory Compliance
The final step in the lifecycle of this compound is its destruction. The potent nature of this compound means it must be handled by professionals.
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Key Disposal Principles:
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[6][10] These companies are equipped to handle and transport toxic materials to a permitted treatment, storage, and disposal facility (TSDF).
-
Incineration: The preferred method of destruction for this type of organic, pharmacologically active compound is high-temperature incineration.[8][11] This process ensures the complete breakdown of the molecule into less harmful components.
-
Regulatory Framework: The management of this waste should align with the principles outlined in the EPA's Resource Conservation and Recovery Act (RCRA) and, where applicable, the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR 266 Subpart P).[9][12]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is one of discovery, not of contamination.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]
-
Healthcare Environmental Resource Center (HERC). (n.d.). Hazardous Waste Pharmaceuticals. [Link]
-
Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering. [Link]
-
Stericycle. (n.d.). Pharmaceutical Waste & Medication Disposal Explained. [Link]
-
U.S. Environmental Protection Agency. (2025). Management of Hazardous Waste Pharmaceuticals. [Link]
-
U.S. Environmental Protection Agency. (2022). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. [Link]
-
Wikipedia. (n.d.). Tranylcypromine. [Link]
-
WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. [Link]
-
University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
- Google Patents. (n.d.). System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
-
Deterra. (n.d.). Deterra® Drug Deactivation and Disposal System. [Link]
-
University of Vermont Center on Rural Addiction. (n.d.). How To Use a Drug Deactivation Pouch. [Link]
-
Bortolato, M., et al. (2013). Monoamine oxidase inactivation: from pathophysiology to therapeutics. PMC. [Link]
-
Pharmaffiliates. (n.d.). (1S,2R)-(+)-2-Phenylcyclopropan-1-amine. [Link]
-
U.S. Environmental Protection Agency. (1975). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. [Link]
-
U.S. Drug Enforcement Administration. (n.d.). How to Properly Dispose of Your Unused Medicines. [Link]
-
U.S. Food and Drug Administration. (2025). Where and How to Dispose of Unused Medicines. [Link]
-
Blue Cross Blue Shield of Minnesota. (2022). How to Properly Dispose of Medications. [Link]
-
Chemical Safety. (n.d.). TRANS-2-PHENYLCYCLOPROPYLAMINE HYDROCHLORIDE Safety Data Sheets. [Link]
-
PubChem. (n.d.). (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. [Link]
-
U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
Sources
- 1. uspmsds.com [uspmsds.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Content Retired - Compliance Assistance Centers [caiweb.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
